Dexbrompheniramine maleate
説明
Structure
3D Structure of Parent
特性
IUPAC Name |
(3S)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine;(Z)-but-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t15-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGKFVAASLQVBO-DASCVMRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC[C@@H](C1=CC=C(C=C1)Br)C2=CC=CC=N2.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047818 | |
| Record name | Dexbrompheniramine maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2391-03-9 | |
| Record name | (+)-Brompheniramine maleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2391-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dexbrompheniramine maleate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002391039 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dexbrompheniramine maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEXBROMPHENIRAMINE MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BPA9UT29BS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Deep Dive into the Mechanism of Action of Dexbrompheniramine Maleate
For Researchers, Scientists, and Drug Development Professionals
Published: December 16, 2025
Abstract
Dexbrompheniramine maleate is a first-generation antihistamine of the alkylamine class, utilized for the symptomatic relief of allergic conditions.[1][2] As the pharmacologically active dextrorotatory (S)-(+)-enantiomer of brompheniramine, its therapeutic effects are primarily mediated through the competitive antagonism of histamine H1 receptors.[1][2] This technical guide provides a comprehensive analysis of its mechanism of action, encompassing its pharmacodynamics at the molecular level, associated signaling pathways, and key pharmacokinetic parameters. Detailed experimental protocols for assessing receptor binding are also presented to facilitate further research and development.
Pharmacodynamics: Molecular Interactions and Signaling
The primary mechanism of action for dexbrompheniramine is its activity as a potent and selective antagonist or, more accurately, an inverse agonist at the histamine H1 receptor.[1][3] This action prevents the endogenous ligand, histamine, from binding to and activating the receptor, thereby mitigating the cascade of inflammatory responses associated with allergic reactions.[1][4]
Histamine H1 Receptor Antagonism
Dexbrompheniramine competitively binds to H1 receptors on effector cells located in the respiratory tract, gastrointestinal tract, and blood vessels.[1] By occupying these receptor sites, it blocks histamine-induced effects such as vasodilation, increased capillary permeability, and smooth muscle contraction.[1][5] This blockade provides temporary relief from the symptoms of allergic rhinitis and urticaria, including sneezing, rhinorrhea, pruritus, and watery eyes.[2][3]
H1 Receptor Signaling Pathway
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins. Upon activation by an agonist like histamine, the receptor initiates a downstream signaling cascade. Dexbrompheniramine, by acting as an antagonist, inhibits this pathway at its origin.
The signaling pathway proceeds as follows:
-
Agonist Binding & Gq Activation: Histamine binds to the H1 receptor, inducing a conformational change that activates the associated Gq protein.
-
Phospholipase C (PLC) Activation: The activated Gq protein stimulates phospholipase C.
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Downstream Effects: IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[6] DAG, in conjunction with Ca2+, activates Protein Kinase C (PKC). This cascade ultimately leads to the physiological responses of an allergic reaction.[6]
Dexbrompheniramine blocks the initial agonist binding step, preventing the activation of this entire cascade.
Secondary Pharmacodynamics: Anticholinergic and CNS Effects
As a first-generation antihistamine, dexbrompheniramine readily crosses the blood-brain barrier, leading to significant central nervous system (CNS) effects, most notably sedation.[7] It also exhibits anticholinergic properties by acting as an antagonist at muscarinic acetylcholine receptors.[3][8] This activity is responsible for side effects such as dry mouth, blurred vision, and urinary retention.[9]
Quantitative Receptor Binding Data
| Compound | Receptor | Ligand | Assay Type | Ki / Kd (nM) | Source |
| Dexchlorpheniramine | Histamine H1 | [³H]-mepyramine | Radioligand Binding | 2.67 - 4.81 (Ki) | [7] |
| Dexchlorpheniramine | Histamine H1 | Not Specified | Radioligand Binding | 15 (Kd) | [7] |
| Dexchlorpheniramine | Muscarinic Acetylcholine | Not Specified | Radioligand Binding | 1,300 (Kd) | [7] |
| Brompheniramine | Muscarinic (m1-m5) | [³H]QNB | Radioligand Binding | No subtype selectivity |
Note: Dexchlorpheniramine differs from dexbrompheniramine only by the substitution of a chlorine atom for a bromine atom. The data strongly suggest a high affinity and selectivity for the H1 receptor over muscarinic receptors.
Pharmacokinetics: ADME Profile
The clinical efficacy and dosing regimen of this compound are governed by its pharmacokinetic properties.
| Parameter | Value | Description | Source |
| Absorption | Well absorbed | Readily absorbed from the gastrointestinal tract following oral administration. | [3] |
| Onset of Action | ~3-9 hours | Time to maximal antihistamine effect for the racemic mixture, brompheniramine. | |
| Peak Plasma Conc. (Tmax) | ~2-5 hours | Time to reach maximum plasma concentration for the racemic mixture, brompheniramine. | |
| Metabolism | Hepatic | Metabolized in the liver, primarily via the cytochrome P-450 system. | [3] |
| Biological Half-Life (t½) | ~25 hours | The elimination half-life of dexbrompheniramine. | [3][8] |
| Excretion | Renal | Metabolites and unchanged drug are excreted primarily in the urine. |
Experimental Protocols: Receptor Binding Assay
Determining the binding affinity (Ki or Kd) of a compound like dexbrompheniramine is crucial for its pharmacological characterization. A competitive radioligand binding assay is a standard method for this purpose.
In Vitro Histamine H1 Receptor Binding Assay Protocol
This protocol outlines a widely used method for determining the binding affinity of test compounds to the histamine H1 receptor using [³H]mepyramine as the radioligand.[4]
3.1.1. Materials and Reagents
-
Membrane Source: Homogenates from cells (e.g., HEK293) or tissues (e.g., guinea pig cerebellum) expressing the histamine H1 receptor.[4]
-
Radioligand: [³H]mepyramine (Specific Activity: ~20-30 Ci/mmol).[4]
-
Test Compound: this compound.
-
Non-specific Binding Ligand: Mianserin (10 µM) or another unlabeled H1 antagonist.[4]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[4]
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[4]
-
Equipment: Glass fiber filters, 96-well plates, cell harvester, scintillation counter.[4]
3.1.2. Membrane Preparation
-
Homogenize cells or tissue in ice-cold assay buffer.
-
Perform a low-speed centrifugation (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and debris.[4]
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the cell membranes.[4]
-
Resuspend the membrane pellet in fresh assay buffer.
-
Determine the protein concentration using a standard assay (e.g., BCA or Bradford).[4]
-
Store membrane aliquots at -80°C.[4]
3.1.3. Assay Procedure
-
Prepare serial dilutions of the test compound (dexbrompheniramine).
-
In a 96-well plate, set up the following incubation mixtures in triplicate:
-
Total Binding: Membranes + [³H]mepyramine (at a concentration near its Kd, e.g., 1-5 nM) + assay buffer.[4]
-
Non-specific Binding: Membranes + [³H]mepyramine + high concentration of non-labeled antagonist (e.g., 10 µM mianserin).[4]
-
Competition Binding: Membranes + [³H]mepyramine + varying concentrations of dexbrompheniramine.[4]
-
-
Incubate the plate at room temperature (25°C) for 60-240 minutes to reach equilibrium.[4]
3.1.4. Separation and Counting
-
Rapidly terminate the incubation by filtering the samples through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
3.1.5. Data Analysis
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Structure-Activity Relationship and Clinical Effects
The chemical structure and properties of dexbrompheniramine directly correlate with its clinical profile, including both therapeutic effects and side effects.
Conclusion
This compound functions as a classic first-generation antihistamine, exerting its primary therapeutic effects through competitive antagonism of the histamine H1 receptor and subsequent inhibition of the Gq/PLC/IP3 signaling pathway. Its chemical properties facilitate passage across the blood-brain barrier and interaction with muscarinic receptors, which accounts for its characteristic sedative and anticholinergic side effect profile. A thorough understanding of its molecular interactions, signaling blockade, and pharmacokinetic profile is essential for its appropriate clinical application and for the development of future generations of antihistaminic agents.
References
- 1. reference.medscape.com [reference.medscape.com]
- 2. Dexbrompheniramine | C16H19BrN2 | CID 16960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (+)-Brompheniramine Maleate | C20H23BrN2O4 | CID 6433334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Chlorphenamine - Wikipedia [en.wikipedia.org]
- 6. Dexbrompheniramine - Wikipedia [en.wikipedia.org]
- 7. KEGG DRUG: this compound [kegg.jp]
- 8. Affinities of brompheniramine, chlorpheniramine, and terfenadine at the five human muscarinic cholinergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
A Deep Dive into the Stereochemistry of Dexbrompheniramine vs. Brompheniramine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stereochemistry is a critical determinant of pharmacological activity, profoundly influencing the efficacy and safety profiles of chiral drugs. This technical guide provides an in-depth examination of the stereochemical differences between brompheniramine, a racemic antihistamine, and its single enantiomer, dexbrompheniramine. We will explore the disparity in their pharmacological activity, supported by quantitative data, detailed experimental protocols for their differentiation and analysis, and visualizations of the underlying molecular and cellular mechanisms. This document serves as a comprehensive resource for professionals in pharmacology and medicinal chemistry, underscoring the importance of chiral purity in drug design and development.
Introduction to Brompheniramine and Chirality
Brompheniramine is a first-generation antihistamine of the alkylamine class, utilized for decades to treat symptoms of the common cold and allergic rhinitis, such as sneezing, rhinorrhea, and itchy, watery eyes.[1] It is commercially available as brompheniramine maleate, a racemic mixture containing equal parts of two stereoisomers.[1] Stereoisomers are molecules that have the same chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms. The specific type of stereoisomerism exhibited by brompheniramine is enantiomerism, where the two isomers are non-superimposable mirror images of each other.
The pharmacological significance of enantiomers cannot be overstated; they can exhibit markedly different interactions with chiral biological systems, such as receptors and enzymes.[2][3] This often results in one enantiomer (the eutomer) possessing the desired therapeutic activity, while the other (the distomer) may be less active, inactive, or even contribute to adverse effects. Dexbrompheniramine is the dextrorotatory or (S)-(+)-enantiomer of brompheniramine and is recognized as the pharmacologically active component.[4][5][6] This guide will dissect the chemical and pharmacological distinctions that arise from this fundamental difference in three-dimensional structure.
The Stereochemistry of Brompheniramine
Brompheniramine possesses a single chiral center at the carbon atom bonded to the 4-bromophenyl group, the pyridine ring, and the dimethylaminopropyl side chain. This asymmetry gives rise to two distinct enantiomers:
-
(S)-(+)-brompheniramine: Also known as dexbrompheniramine .[4][7]
-
(R)-(-)-brompheniramine: The corresponding levorotatory enantiomer, which we will refer to as levobrompheniramine.
Brompheniramine, as a racemate, is a 1:1 mixture of these two enantiomers. The physical and chemical properties of enantiomers are identical, except for their interaction with plane-polarized light and other chiral molecules.
Figure 1. Relationship between Racemic Brompheniramine and its Enantiomers.
Comparative Pharmacology and Mechanism of Action
The primary therapeutic action of dexbrompheniramine is the competitive antagonism of histamine H1 receptors.[4][8] As an inverse agonist, it binds to the H1 receptor and stabilizes its inactive conformation, thereby preventing the signaling cascade initiated by histamine. This blockade mitigates the classic symptoms of an allergic response, such as increased vascular permeability, vasodilation, and smooth muscle contraction.[8]
Differential Receptor Affinity
Studies on chlorpheniramine enantiomers demonstrate that dexchlorpheniramine, the (S)-enantiomer, binds to the human H1 receptor with an affinity approximately 80-100 times greater than its (R)-enantiomer.[5] This substantial difference in affinity is the molecular basis for dexbrompheniramine being the pharmacologically active agent.
| Compound | Enantiomer | Receptor Affinity (Ki) for Human H1 Receptor |
| Chlorpheniramine | (S)-dexchlorpheniramine | 2.67 - 4.81 nM |
| (R)-levochlorpheniramine | 211 - 361 nM | |
| Table 1: Comparative Receptor Binding Affinities for Chlorpheniramine Enantiomers. This data is presented as a close analog for brompheniramine due to the lack of specific data for the latter in the reviewed literature. Data sourced from a study on human cloned H1 receptors.[5] |
In addition to its primary antihistaminic activity, brompheniramine also exhibits anticholinergic (antimuscarinic) effects, which contribute to side effects like dry mouth and sedation.[1] However, its affinity for muscarinic receptors is considerably lower than for the H1 receptor.[5]
Histamine H1 Receptor Signaling Pathway
Histamine binding to the H1 receptor, a G protein-coupled receptor (GPCR), activates the Gq/11 protein.[9] This initiates a signaling cascade involving the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This cascade ultimately leads to the physiological effects of histamine.[10] Dexbrompheniramine acts by competitively blocking histamine from binding to the receptor, thereby inhibiting this entire pathway.
Figure 2. H1 Receptor Signaling and Dexbrompheniramine Inhibition.
Comparative Pharmacokinetics
The pharmacokinetic profiles of racemic brompheniramine and dexbrompheniramine show similarities, particularly in their long elimination half-lives. This property allows for less frequent dosing.
| Parameter | Racemic Brompheniramine | Dexbrompheniramine |
| Peak Plasma Concentration (Tmax) | 2 - 5 hours | Not specified |
| Elimination Half-life (t½) | 11.8 - 34.7 hours (mean ~25 hrs) | ~ 22 hours |
| Table 2: Pharmacokinetic Parameters. Data compiled from multiple sources.[11][12] |
While comprehensive data comparing all pharmacokinetic parameters of the individual enantiomers is limited, the similar half-lives suggest that the primary advantage of using dexbrompheniramine is not pharmacokinetic but pharmacodynamic—delivering only the active moiety and avoiding unnecessary exposure to the less active distomer.
Experimental Protocols
Chiral Separation of Brompheniramine Enantiomers
The separation and quantification of enantiomers are essential for both quality control and pharmacological studies. High-performance liquid chromatography (HPLC) on a chiral stationary phase is a common and effective method.
Objective: To separate and quantify the (S)-(+) and (R)-(-) enantiomers of brompheniramine from a racemic mixture.
Methodology: Chiral HPLC (Adapted from a similar protocol for chlorpheniramine[8])
-
Instrumentation:
-
HPLC system with a pump, autosampler, and photodiode array (PDA) detector.
-
Chiral Stationary Phase (CSP) Column: A column such as Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel) is effective for this class of compounds.
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of a mixture of n-hexane, isopropanol (IPA), and diethylamine (DEA). A typical ratio is 97.5:2.5:0.025 (v/v/v).
-
Filter and degas the mobile phase prior to use to prevent pump and column issues.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.2 mL/min (isocratic).
-
Column Temperature: 25°C.
-
Detection Wavelength: 258 nm.
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve racemic brompheniramine maleate standard in the mobile phase to create a stock solution.
-
Prepare a series of dilutions for a calibration curve.
-
For formulated products (e.g., syrups), perform a liquid-liquid extraction using a non-polar solvent mixture (e.g., n-Hexane-dichloromethane) to isolate the active ingredient from excipients.
-
-
Analysis:
-
Inject the standards and samples.
-
The two enantiomers will exhibit different retention times due to their differential interaction with the chiral stationary phase, allowing for their separation and quantification. The elution order depends on the specific column and mobile phase used.
-
Figure 3. Experimental Workflow for Chiral HPLC Separation.
H1 Receptor Binding Assay
This assay determines the binding affinity (Ki) of a compound for the H1 receptor through competitive displacement of a radiolabeled ligand.
Objective: To determine the Ki of dexbrompheniramine and levobrompheniramine for the human H1 receptor.
Methodology: Competitive Radioligand Binding Assay [9][13]
-
Materials:
-
Membrane Preparation: Cell membranes from HEK293 or CHO cells stably transfected to express the human H1 receptor.
-
Radioligand: [³H]-mepyramine or [³H]-pyrilamine (a known H1 antagonist with high affinity).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: Dexbrompheniramine and levobrompheniramine at a range of concentrations.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled H1 antagonist like mianserin.
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
-
-
Procedure:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [³H]-mepyramine (near its dissociation constant, Kd), and the assay buffer.
-
For total binding wells, add only buffer.
-
For non-specific binding wells, add the high concentration of mianserin.
-
For competition binding wells, add varying concentrations of the test compounds (dexbrompheniramine or levobrompheniramine).
-
Incubate the plate at room temperature (e.g., 25°C) for 60-120 minutes to allow the binding to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Place the filters into scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding DPM from the total binding DPM.
-
Plot the percentage of specific binding against the log concentration of the competitor test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand).
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Clinical Significance and Conclusion
The distinction between brompheniramine and dexbrompheniramine is a classic example of the importance of stereochemistry in pharmacology. The development and use of single-enantiomer drugs, or "chiral switches," is driven by the goal of optimizing therapy by administering only the active, therapeutic agent.[11]
Advantages of Dexbrompheniramine (Single Enantiomer):
-
Targeted Activity: Delivers the eutomer responsible for H1 receptor antagonism, providing a more specific pharmacological effect.
-
Reduced Metabolic Burden: Avoids the administration of the less active distomer (levobrompheniramine), which the body must still metabolize and excrete, potentially reducing the risk of off-target effects or drug-drug interactions.
-
Potential for Improved Safety Profile: While brompheniramine is generally considered safe, isolating the active enantiomer aligns with modern pharmaceutical principles of minimizing patient exposure to unnecessary chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emedastine: a potent, high affinity histamine H1-receptor-selective antagonist for ocular use: receptor binding and second messenger studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Pharmacology of Antihistamines | Semantic Scholar [semanticscholar.org]
- 5. Chlorphenamine - Wikipedia [en.wikipedia.org]
- 6. Development of novel fluorescent histamine H1-receptor antagonists to study ligand-binding kinetics in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Determinants of the Kinetic Binding Properties of Antihistamines at the Histamine H1 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dexbrompheniramine | C16H19BrN2 | CID 16960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. SMPDB [smpdb.ca]
- 11. Chiral Switch Drugs for Asthma and Allergies: True Benefit or Marketing Hype - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical pharmacokinetics of H1-receptor antagonists (the antihistamines) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Target Residence Time of Antihistamines Determines Their Antagonism of the G Protein-Coupled Histamine H1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis and Structural Elucidation of Dexbrompheniramine Maleate
Abstract: This whitepaper provides an in-depth technical overview of the chemical synthesis and comprehensive structural analysis of dexbrompheniramine maleate, a potent H1 histamine receptor antagonist. The document details a stereospecific synthesis route involving the resolution of a racemic mixture, followed by the formation of the maleate salt. Furthermore, it outlines the analytical methodologies crucial for the structural elucidation and quality control of the final active pharmaceutical ingredient (API). This guide is intended for researchers, chemists, and professionals in the field of drug development and pharmaceutical sciences, offering detailed experimental protocols, tabulated data, and process visualizations.
Introduction
Dexbrompheniramine, the pharmacologically active dextrorotatory (S)-enantiomer of brompheniramine, is a first-generation antihistamine of the alkylamine class.[1][2] It functions as a competitive antagonist at the histamine H1 receptor, providing symptomatic relief for allergic conditions such as rhinitis and urticaria by blocking the effects of endogenous histamine.[3][4] The synthesis of the specific enantiomer is critical, as the dextro-isomer is significantly more potent than its levo-counterpart.[5] This document presents a detailed methodology for its synthesis and the analytical techniques employed for its complete structural characterization.
Synthesis of this compound
The synthesis of optically pure this compound is achieved through a multi-step process that begins with the resolution of racemic brompheniramine. A resolving agent is used to form diastereomeric salts, which can be separated, followed by the liberation of the desired enantiomeric base and its subsequent conversion to the maleate salt.[5]
Synthesis Workflow
The overall process involves three main stages: formation and separation of a diastereomeric salt, liberation of the free dexbrompheniramine base, and the final formation of the maleate salt.
Experimental Protocol: Synthesis
This protocol is adapted from the process described by Tawar (2017).[5]
Step 1: Resolution of Racemic Brompheniramine
-
React racemic brompheniramine base with (+)-4-nitro tartranilic acid (PNTA) as the resolving agent in a methanol solvent system.
-
Reflux the mixture for several hours to facilitate the formation of the diastereomeric PNTA salt.
-
Cool the mixture to 58-60°C and filter the precipitated solid. The solid is the PNTA salt of D-Brompheniramine.
Step 2: Liberation of Dexbrompheniramine Free Base
-
Treat the collected PNTA salt with concentrated hydrochloric acid in demineralized water.
-
Stir the mixture for approximately 4 hours at room temperature to hydrolyze the salt.
-
Filter the precipitated solid to recover the PNTA resolving agent, which can be recycled.
-
Basify the aqueous filtrate to a pH of 9.0-9.5 using a 50% caustic solution.
-
Extract the liberated dexbrompheniramine base from the aqueous layer using a suitable organic solvent such as o-xylene or ethyl acetate.
-
Distill the organic solvent under vacuum (below 50°C) to isolate the dexbrompheniramine base.
Step 3: Formation of this compound
-
Dissolve maleic acid (1 equivalent) in ethyl acetate and heat the mixture to 50-55°C until a clear solution is obtained.
-
Separately, dissolve the dexbrompheniramine base obtained from Step 2 in ethyl acetate.
-
Add the base solution to the maleic acid solution and maintain the temperature at 40-45°C for 2 hours with stirring.
-
Cool the reaction mass to room temperature, then chill to 5-10°C, and maintain for 1.5 hours to allow for precipitation.
-
Filter the precipitated solid and wash it with chilled ethyl acetate to yield crude this compound.
Step 4: Purification
-
Leach the wet, crude product with ethyl acetate at 0°C for 1 hour.
-
Filter the solid to obtain pure this compound.
-
Dry the final product under vacuum at 60-65°C.
Structural Elucidation
A combination of spectroscopic and chromatographic techniques is required to unambiguously confirm the identity, structure, purity, and stereochemistry of the synthesized this compound.
Elucidation Workflow
The analytical workflow integrates multiple techniques to provide orthogonal data, ensuring a comprehensive characterization of the molecule.
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₉BrN₂ · C₄H₄O₄ | [6] |
| Molecular Weight | 435.31 g/mol | [6] |
| Appearance | White crystalline powder | |
| Melting Point | ~112.4 °C | [5] |
| Specific Rotation [α] | +35.0° to +38.5° (c=50 mg/mL in DMF) | [7] |
Spectroscopic and Chromatographic Data
NMR spectroscopy is essential for confirming the carbon-hydrogen framework of the molecule. While specific data for dexbrompheniramine is not publicly available, the expected chemical shifts can be inferred from its structure and data from close analogs like dexchlorpheniramine maleate.[8]
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Aromatic-H (Pyridyl) | 8.5-7.2 | 160-120 |
| Aromatic-H (Bromophenyl) | 7.5-7.1 | 145-120 |
| Maleate (=CH) | ~6.2 (singlet) | ~135 |
| Benzylic-H (CH) | ~4.2 (triplet) | ~50 |
| Aliphatic-H (-CH₂CH₂N-) | 3.2-2.5 | 55-35 |
| Dimethyl-H (-N(CH₃)₂) | ~2.2 (singlet) | ~45 |
| Maleate (-COOH) | N/A | ~170 |
IR spectroscopy is used to identify the key functional groups present in the molecule. The USP specifies IR absorption as a primary identification test.[7][9]
| Wavenumber (cm⁻¹) | Assignment |
| 3000-2850 | C-H stretch (aliphatic) |
| ~2700-2400 | N-H stretch (tertiary amine salt) |
| ~1700 | C=O stretch (carboxylic acid from maleate) |
| 1600-1450 | C=C stretch (aromatic rings) |
| ~1350 | C-N stretch (amine) |
| ~1200 | C-O stretch (carboxylic acid) |
| ~1010 | C-Br stretch (aryl bromide) |
Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.
| Parameter | Value | Reference |
| Ionization Mode | Electrospray (ESI), Positive | [1] |
| Precursor Ion [M+H]⁺ (Dexbrompheniramine base) | m/z 319.0805 | [1] |
| Key Fragment Ions (MS/MS) | m/z 247.0, 167.1, 160.0 | [1] |
HPLC is the primary method for determining purity and assaying the drug substance. The USP provides a standardized method.[9]
| Parameter | Specification |
| Mode | Liquid Chromatography |
| Detector | UV at 225 nm |
| Column | 4.6-mm × 25-cm; 5-µm packing L1 (C18) |
| Column Temperature | 30°C |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Mobile Phase | Gradient elution with Solution A (pH 3.0 potassium phosphate buffer) and Solution B (Acetonitrile) |
| Relative Retention Times | Maleic acid: ~0.18, Dexbrompheniramine: 1.0 |
Mechanism of Action: H1 Receptor Antagonism
Dexbrompheniramine exerts its therapeutic effect by acting as an inverse agonist at the H1 histamine receptor. In an allergic response, histamine binds to H1 receptors on effector cells, triggering symptoms like vasodilation, increased capillary permeability, and smooth muscle contraction.[1][13] Dexbrompheniramine competitively blocks this binding, stabilizing the inactive conformation of the receptor and preventing the downstream signaling cascade that leads to allergic symptoms.[3]
Conclusion
The successful synthesis of this compound hinges on an effective chiral resolution process to isolate the desired (S)-enantiomer. The subsequent structural elucidation requires a multi-faceted analytical approach. The combination of NMR, MS, and IR spectroscopy confirms the molecular structure and functional groups, while chiral-specific methods like polarimetry and X-ray crystallography verify the absolute stereochemistry. Finally, chromatographic techniques such as HPLC are indispensable for establishing the purity and potency of the final API. The protocols and data presented in this guide provide a comprehensive framework for the production and characterization of high-purity this compound for pharmaceutical applications.
References
- 1. Dexbrompheniramine | C16H19BrN2 | CID 16960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Brompheniramine - Wikipedia [en.wikipedia.org]
- 3. (+)-Brompheniramine Maleate | C20H23BrN2O4 | CID 6433334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. worldwidejournals.com [worldwidejournals.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. ftp.uspbpep.com [ftp.uspbpep.com]
- 8. Dexchlorpheniramine Maleate(2438-32-6) 1H NMR [m.chemicalbook.com]
- 9. trungtamthuoc.com [trungtamthuoc.com]
- 10. researchgate.net [researchgate.net]
- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 12. X-Ray Crystallography in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 13. (+-)-Brompheniramine maleate | C20H23BrN2O4 | CID 5281067 - PubChem [pubchem.ncbi.nlm.nih.gov]
Dexbrompheniramine Maleate: An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Dexbrompheniramine maleate is a first-generation antihistamine, specifically the dextrorotatory enantiomer of brompheniramine, which is recognized for its therapeutic efficacy in the symptomatic relief of allergic conditions.[1][2] As an alkylamine derivative, it possesses anticholinergic and sedative properties.[3][4][5] This technical guide provides a comprehensive overview of its chemical and physical properties, mechanism of action, established experimental protocols, and pharmacokinetic profile to support advanced research and drug development endeavors.
Chemical and Physical Properties
This compound is a synthetic compound valued for its histamine H1-receptor antagonism.[1][3][5] A detailed summary of its key physicochemical properties is presented below.
Table 1: Chemical and Physical Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₃BrN₂O₄ | [1][3][6] |
| Molecular Weight | 435.31 g/mol | [3][6][7] |
| IUPAC Name | (3S)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine;(Z)-but-2-enedioic acid | [6] |
| CAS Number | 2391-03-9 | [3][7] |
| Appearance | White to Off-White Solid/Crystalline Powder | [7] |
| Melting Point | 113-115 °C / 132-134 °C | [4][7] |
| Solubility | Methanol (Slightly), Water (Slightly) | [7] |
| pKa | Not explicitly found in search results. | |
| Specific Rotation | +35.0° to +38.5° (50 mg/mL in dimethylformamide) | [5] |
Mechanism of Action: Histamine H1-Receptor Antagonism
Dexbrompheniramine functions as a competitive antagonist at the histamine H1-receptor.[3][4][5][8] In an allergic response, histamine is released from mast cells and basophils, binding to H1-receptors on effector cells. This interaction triggers a cascade of events leading to allergic symptoms such as vasodilation, increased capillary permeability, and smooth muscle contraction.[3][4][5] Dexbrompheniramine effectively blocks this pathway by occupying the H1-receptor sites, thereby preventing histamine from exerting its effects.[3][4][5][8]
Caption: Signaling pathway of histamine and the antagonistic action of this compound.
Experimental Protocols
Standardized analytical methods are crucial for the quality control and characterization of this compound. The following protocols are based on established pharmacopeial methods.
Identification by Infrared Spectroscopy
Objective: To confirm the identity of a this compound sample by comparing its infrared (IR) spectrum to that of a reference standard. The IR spectrum provides a unique molecular fingerprint.
Methodology:
-
Sample Preparation: A small amount of the powdered this compound sample is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The IR spectrum is recorded over a spectral range of 220–3200 cm⁻¹ using a Fourier Transform Infrared (FT-IR) spectrometer.
-
Spectral Comparison: The resulting spectrum from the sample is overlaid with the spectrum of a known this compound reference standard.
-
Confirmation: The identity is confirmed if the principal absorption bands in the sample spectrum correspond in position and relative intensity to those in the spectrum of the reference standard.
Caption: Experimental workflow for the identification of this compound using IR spectroscopy.
Assay by High-Performance Liquid Chromatography (HPLC)
Objective: To accurately quantify the amount of this compound in a sample. This method is also suitable for assessing purity and detecting related substances.
Methodology (based on USP Monograph):
-
Chromatographic System:
-
Column: C18, 5 µm packing.
-
Mobile Phase: A gradient mixture of a phosphate buffer (pH 3.0) and acetonitrile.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV spectrophotometry at 261 nm.[5]
-
-
Standard Solution Preparation: A solution of USP this compound Reference Standard is prepared in the diluent (a mixture of acetonitrile and the phosphate buffer) to a known concentration (e.g., 0.5 mg/mL).[3]
-
Sample Solution Preparation: The sample containing this compound is dissolved in the diluent to achieve a similar target concentration as the standard solution.[3]
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase.
-
Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak areas corresponding to dexbrompheniramine.
-
The quantity of this compound in the sample is calculated by comparing the peak area of the sample to that of the standard.
-
Caption: Workflow for the HPLC assay of this compound.
Pharmacokinetic and Pharmacodynamic Profile
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is fundamental for drug development.
Table 2: Pharmacokinetic Parameters
| Parameter | Value/Description | Reference |
| Absorption | Well absorbed following oral administration. | [4] |
| Time to Peak Concentration (Tmax) | 2 to 5 hours for the racemic mixture, brompheniramine. | [4] |
| Elimination Half-Life | Approximately 25 hours. | [1][4] |
| Metabolism | Hepatic, via the cytochrome P-450 system. | [4] |
| Excretion | Primarily renal. | [9] |
Pharmacodynamics: The antihistaminic effects of brompheniramine, the racemic mixture, become maximal within 3 to 9 hours after oral administration.[4] Significant suppression of wheal and flare responses to histamine has been observed, demonstrating its efficacy in mitigating allergic reactions.[10] Due to its ability to cross the blood-brain barrier, sedation is a common side effect.
References
- 1. Dexbrompheniramine - Wikipedia [en.wikipedia.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. trungtamthuoc.com [trungtamthuoc.com]
- 4. Dexbrompheniramine | C16H19BrN2 | CID 16960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ftp.uspbpep.com [ftp.uspbpep.com]
- 6. (+)-Brompheniramine Maleate | C20H23BrN2O4 | CID 6433334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound CAS#: 2391-03-9 [amp.chemicalbook.com]
- 8. ptfarm.pl [ptfarm.pl]
- 9. SMPDB [smpdb.ca]
- 10. The pharmacokinetics and antihistaminic effects of brompheniramine - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro H1 Receptor Binding Affinity of Dexbrompheniramine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro histamine H1 receptor binding affinity of dexbrompheniramine. It is designed to be a comprehensive resource, incorporating detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and workflows.
Introduction
Dexbrompheniramine is a first-generation alkylamine antihistamine, renowned for its efficacy in alleviating symptoms associated with allergic reactions. Its therapeutic action is primarily mediated through competitive antagonism of the histamine H1 receptor. Understanding the specific binding affinity of dexbrompheniramine to the H1 receptor is crucial for elucidating its pharmacological profile and for the development of novel antihistaminic agents with improved selectivity and reduced off-target effects. This document outlines the methodologies used to quantify this interaction and presents the relevant signaling pathways.
Quantitative Data: H1 Receptor Binding Affinities
| Antihistamine | Chemical Class | H1 Receptor Ki (nM) |
| Doxepin | Tricyclic | 0.06 |
| Mepyramine | Ethylenediamine | 0.28 |
| Diphenhydramine | Ethanolamine | 1.1 |
| Clemastine | Ethanolamine | 1.3 |
| Promethazine | Phenothiazine | 2.2 |
| Triprolidine | Alkylamine | 2.6 |
| Chlorpheniramine | Alkylamine | 3.2 |
| Cyproheptadine | Piperidine | 3.8 |
| Hydroxyzine | Piperazine | 21 |
Note: Ki values can exhibit variability across different studies due to variations in experimental conditions (e.g., tissue source, radioligand, buffer composition). The data presented are representative values for comparative analysis.[1] Dexbrompheniramine is the dextrorotatory enantiomer of brompheniramine, which is structurally very similar to chlorpheniramine. Therefore, a Ki value in the low nanomolar range would be expected for dexbrompheniramine.
Experimental Protocols
The determination of H1 receptor binding affinity is predominantly achieved through radioligand binding assays. The following protocol provides a detailed methodology for a competitive binding assay using [³H]mepyramine, a commonly used radioligand for the H1 receptor.
Protocol: In Vitro H1 Receptor Competitive Binding Assay
1. Objective:
To determine the in vitro binding affinity (Ki) of dexbrompheniramine for the histamine H1 receptor.
2. Materials and Reagents:
-
Biological Material: Cell membranes prepared from a cell line recombinantly expressing the human H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]mepyramine (also known as [³H]pyrilamine).
-
Test Compound: Dexbrompheniramine.
-
Non-specific Binding Control: A high concentration of a known H1 receptor antagonist (e.g., mianserin or unlabeled mepyramine) to determine non-receptor binding.[2][3]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).
-
96-well plates.
-
Cell harvester.
-
Scintillation counter.
3. Membrane Preparation:
-
Culture cells expressing the human H1 receptor to confluency.
-
Harvest the cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Homogenize the cell suspension.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA protein assay).
-
Store membrane aliquots at -80°C.
4. Assay Procedure:
-
Prepare serial dilutions of dexbrompheniramine in the assay buffer. A typical concentration range is 10⁻¹⁰ M to 10⁻⁴ M.[2]
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 25 µL of assay buffer.
-
Non-specific Binding (NSB): 25 µL of a high concentration of a known H1 antagonist (e.g., 10 µM mianserin).[2]
-
Competition Binding: 25 µL of each concentration of the serially diluted dexbrompheniramine.
-
-
Add 25 µL of [³H]mepyramine (final concentration of 1-5 nM) to all wells.[2][3]
-
Add 50 µL of the cell membrane preparation (typically 10-50 µg of protein per well) to all wells.[2]
-
Incubate the plate at 25°C for 2-4 hours with gentle agitation to reach equilibrium.[2]
-
Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[2]
-
Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
5. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the dexbrompheniramine concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of dexbrompheniramine that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
Visualizations
H1 Receptor Signaling Pathway
The histamine H1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.[3] Upon activation by histamine, a signaling cascade is initiated, leading to various cellular responses. Dexbrompheniramine, as a competitive antagonist, blocks the binding of histamine to the receptor, thereby inhibiting this pathway.
Caption: H1 Receptor Signaling Pathway and Blockade by Dexbrompheniramine.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the key steps involved in the in vitro radioligand binding assay for determining the H1 receptor affinity of a test compound.
Caption: Workflow for H1 Receptor Radioligand Binding Assay.
References
Preclinical Pharmacokinetic Profile of Dexbrompheniramine Maleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dexbrompheniramine, the pharmacologically active dextrorotatory isomer of brompheniramine, is a first-generation alkylamine antihistamine. It functions as a potent histamine H1 receptor antagonist, providing symptomatic relief for allergic conditions. A thorough understanding of its preclinical pharmacokinetic profile is essential for translational research and clinical development. This guide provides an in-depth summary of the available preclinical data on the absorption, distribution, metabolism, and excretion (ADME) of dexbrompheniramine and its closely related analogs, details common experimental methodologies, and visualizes key pathways. Due to the limited availability of comprehensive preclinical data specifically for dexbrompheniramine, this guide incorporates data from its racemic mixture, brompheniramine, and the structurally similar compound, dexchlorpheniramine, to provide a more complete profile.
Pharmacokinetic Profile
The disposition of dexbrompheniramine in a biological system is governed by its absorption, distribution, metabolism, and excretion. The following sections detail the preclinical findings for each of these processes.
Absorption
First-generation antihistamines are generally well-absorbed after oral administration. Specific preclinical data for dexbrompheniramine is limited, but studies on the closely related dexchlorpheniramine in rats indicate an oral bioavailability of approximately 40.5%.[1]
Distribution
Following absorption, dexbrompheniramine is distributed throughout the body. The extent of its distribution is influenced by its binding to plasma proteins. For the related compound dexchlorpheniramine, plasma protein binding is approximately 38%, with 20% bound to albumin and 23% to alpha-glycoprotein acid.[1]
Metabolism
Excretion
The primary route of elimination for dexbrompheniramine and its metabolites is renal excretion.[1] The biological half-life of dexbrompheniramine has been reported to be approximately 25 hours.[2][5]
Quantitative Pharmacokinetic Parameters
The following table summarizes the available quantitative preclinical pharmacokinetic data for dexbrompheniramine and its analogs.
| Parameter | Value | Species | Compound | Reference |
| Oral Bioavailability | 40.5% | Rat | Dexchlorpheniramine | [1] |
| Total Plasma Protein Binding | 38% | - | Dexchlorpheniramine | [1] |
| Albumin Binding | 20% | - | Dexchlorpheniramine | [1] |
| Alpha-glycoprotein Acid Binding | 23% | - | Dexchlorpheniramine | [1] |
| Biological Half-life | ~25 hours | - | Dexbrompheniramine | [2][5] |
Experimental Protocols
Standard preclinical pharmacokinetic studies are essential for characterizing the ADME properties of a drug candidate. Below are detailed methodologies for key experiments.
In Vivo Pharmacokinetic Study in Rodents
-
Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used. Animals are housed in controlled conditions with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Dosing: Dexbrompheniramine maleate is dissolved in a suitable vehicle (e.g., 0.5% methylcellulose in water) and administered via oral gavage at a specific dose (e.g., 10 mg/kg). For intravenous administration, the compound is dissolved in saline and administered via the tail vein (e.g., 2 mg/kg).
-
Sample Collection: Blood samples (~0.2 mL) are collected from the jugular vein or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into heparinized tubes. Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes) and stored at -80°C until analysis.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), clearance (CL), volume of distribution (Vd), and half-life (t½).
Plasma Sample Analysis by LC-MS/MS
-
Sample Preparation: A liquid-liquid extraction is typically performed. To 100 µL of plasma, an internal standard (e.g., a structurally similar compound like brompheniramine) is added, followed by an extraction solvent (e.g., diethyl ether-dichloromethane, 80:20, v/v). The mixture is vortexed and centrifuged. The organic layer is transferred and evaporated to dryness under a stream of nitrogen. The residue is reconstituted in the mobile phase for injection.
-
Chromatographic Conditions:
-
Column: A C18 or similar reversed-phase column (e.g., Gemini Phenomenex C8, 5 µm, 50 x 4.6 mm).
-
Mobile Phase: A gradient of methanol and an aqueous buffer (e.g., 2.5 mM ammonium hydroxide) is often used.
-
Flow Rate: Typically around 0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.
-
-
Quantification: A calibration curve is generated using standards of known concentrations in blank plasma to quantify the analyte in the study samples.
Signaling Pathways and Experimental Workflows
Histamine H1 Receptor Signaling Pathway
Dexbrompheniramine exerts its therapeutic effect by acting as an inverse agonist at the histamine H1 receptor. The binding of histamine to the H1 receptor activates a Gq protein, initiating a signaling cascade that leads to the symptoms of an allergic reaction. Dexbrompheniramine binds to the receptor, stabilizing it in an inactive state and blocking the downstream signaling.
Caption: Histamine H1 receptor signaling pathway and the inhibitory action of dexbrompheniramine.
Experimental Workflow for Preclinical Pharmacokinetic Study
The following diagram illustrates a typical workflow for conducting a preclinical pharmacokinetic study.
Caption: A typical experimental workflow for a preclinical pharmacokinetic study.
References
- 1. researchgate.net [researchgate.net]
- 2. H1 (Histamine) Receptors Mnemonic for USMLE [pixorize.com]
- 3. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prediction of human oral plasma concentration-time profiles using preclinical data: comparative evaluation of prediction approaches in early pharmaceutical discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]
Dexbrompheniramine Maleate: A Technical Examination of its Anticholinergic Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexbrompheniramine maleate, the pharmacologically active dextrorotatory isomer of brompheniramine, is a first-generation alkylamine antihistamine.[1] While its primary therapeutic action is the competitive antagonism of histamine H1 receptors, dexbrompheniramine also exhibits significant anticholinergic properties.[1] This activity is attributed to its ability to act as an antagonist at muscarinic acetylcholine receptors, contributing to both its therapeutic effects in certain conditions, such as reducing rhinorrhea, and its profile of side effects.[2] Understanding the nuanced interaction of dexbrompheniramine with the various muscarinic receptor subtypes is crucial for drug development, optimizing therapeutic applications, and mitigating adverse effects.
This technical guide provides a comprehensive overview of the anticholinergic properties of this compound, with a focus on its interaction with muscarinic receptors. It includes available quantitative data, detailed experimental protocols for assessing anticholinergic activity, and visualizations of the relevant signaling pathways and experimental workflows.
Muscarinic Receptor Subtypes and Signaling
Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors (GPCRs) that are fundamental to the parasympathetic nervous system and also play a role in the central nervous system. There are five distinct subtypes of muscarinic receptors, designated M1 through M5, each with unique tissue distribution and signaling pathways.[3]
-
M1, M3, and M5 Receptors: These receptors couple through Gq/11 proteins. Upon activation by acetylcholine, they stimulate phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade results in a variety of cellular responses, including smooth muscle contraction, glandular secretion, and neuronal excitation.
-
M2 and M4 Receptors: These receptors couple through Gi/o proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This pathway is associated with inhibitory effects, such as a decrease in heart rate and the inhibition of neurotransmitter release.
Quantitative Analysis of Anticholinergic Activity
The anticholinergic activity of a compound can be quantified through various in vitro and in vivo assays. Key parameters include the inhibition constant (Ki), which represents the binding affinity of the antagonist to the receptor, and the half-maximal inhibitory concentration (IC50) or effective dose (ED50), which measure the functional potency of the antagonist in inhibiting a receptor-mediated response.
Table 1: Muscarinic Receptor Binding and Functional Data for Brompheniramine and Related Compounds
| Compound | Receptor Subtype(s) | Assay Type | Value | Species/Tissue | Reference |
| Brompheniramine | M1, M2, M3, M4, M5 | Radioligand Binding Affinity | Did not discriminate between subtypes; less potent than atropine | Human (recombinant) | [4] |
| Brompheniramine | Muscarinic (unspecified) | Functional Assay (Glandular Secretion) | ED50 = 4.10 µM | Human (nasal mucosa) | [5] |
| Chlorpheniramine | Muscarinic (unspecified) | Functional Assay (Glandular Secretion) | ED50 = 4.63 µM | Human (nasal mucosa) | [5] |
| Atropine | Muscarinic (unspecified) | Functional Assay (Glandular Secretion) | ED50 = 0.25 µM | Human (nasal mucosa) | [5] |
| Dexchlorpheniramine | Muscarinic (unspecified) | Radioligand Binding Affinity | Ki = 20-30 µM | Rat (brain) | [6] |
Note: Dexbrompheniramine is the dextrorotatory isomer of brompheniramine. Data on brompheniramine is presented as a surrogate. ED50 represents the concentration that produces 50% of the maximal inhibitory effect. Ki represents the inhibition constant.
Experimental Protocols
The determination of anticholinergic properties relies on well-established experimental methodologies. Below are detailed protocols for two key in vitro assays.
Radioligand Binding Assay for Muscarinic Receptor Affinity (Ki)
This assay directly measures the affinity of a test compound for a specific muscarinic receptor subtype.
Objective: To determine the inhibition constant (Ki) of this compound for each of the five human muscarinic receptor subtypes (M1-M5).
Materials:
-
Cell membranes from a stable cell line expressing a single human muscarinic receptor subtype (e.g., CHO or HEK293 cells).
-
Radiolabeled ligand with high affinity for muscarinic receptors (e.g., [³H]-N-methylscopolamine, [³H]-QNB).
-
This compound stock solution.
-
Non-labeled, high-affinity muscarinic antagonist (e.g., atropine) for determining non-specific binding.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target muscarinic receptor subtype in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Cell membranes + radioligand.
-
Non-specific Binding: Cell membranes + radioligand + excess non-labeled antagonist (e.g., 1 µM atropine).
-
Competitive Binding: Cell membranes + radioligand + varying concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Inhibition of Cholinergic-Induced Smooth Muscle Contraction
This assay assesses the functional antagonism of a cholinergic response in an isolated tissue preparation.
Objective: To determine the functional potency (e.g., pA2 or IC50) of this compound in inhibiting acetylcholine-induced smooth muscle contraction.
Materials:
-
Isolated tissue preparation containing smooth muscle with muscarinic receptors (e.g., guinea pig ileum or trachea).
-
Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Isometric force transducer and data acquisition system.
-
Acetylcholine (ACh) or another muscarinic agonist (e.g., carbachol).
-
This compound stock solution.
Procedure:
-
Tissue Preparation: Dissect the desired tissue and mount it in the organ bath under a resting tension.
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with periodic washing.
-
Control Response: Generate a cumulative concentration-response curve for the muscarinic agonist (e.g., ACh) to establish a baseline response.
-
Antagonist Incubation: Wash the tissue and incubate with a known concentration of this compound for a predetermined period (e.g., 30-60 minutes).
-
Test Response: In the presence of this compound, generate a second cumulative concentration-response curve for the muscarinic agonist.
-
Data Analysis:
-
Plot the contractile response as a percentage of the maximum response against the logarithm of the agonist concentration for both curves (with and without dexbrompheniramine).
-
A rightward shift in the concentration-response curve in the presence of dexbrompheniramine indicates competitive antagonism.
-
Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist).
-
From this, the pA2 value can be determined using a Schild plot, which provides a measure of the antagonist's potency. Alternatively, an IC50 value can be determined by measuring the inhibition of the response to a fixed concentration of the agonist by varying concentrations of the antagonist.
-
Visualizations
Signaling Pathway of Muscarinic Receptor Antagonism
Caption: Mechanism of muscarinic receptor antagonism by dexbrompheniramine.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining muscarinic receptor binding affinity.
Conclusion
This compound possesses notable anticholinergic properties mediated by its antagonism of muscarinic acetylcholine receptors. While specific binding affinities for the individual M1-M5 receptor subtypes are not definitively established in publicly available literature, functional assays confirm its anticholinergic activity. The experimental protocols detailed herein provide a framework for the further characterization of dexbrompheniramine and other compounds at muscarinic receptors. A more precise understanding of its interaction with each receptor subtype would be invaluable for refining its clinical use and for the development of future medications with improved selectivity and side-effect profiles.
References
- 1. Dexbrompheniramine | C16H19BrN2 | CID 16960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Affinities of brompheniramine, chlorpheniramine, and terfenadine at the five human muscarinic cholinergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticholinergic properties of brompheniramine, chlorpheniramine, and atropine in human nasal mucosa in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chlorphenamine - Wikipedia [en.wikipedia.org]
Enantioselective Synthesis of Dexbrompheniramine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dexbrompheniramine, the dextrorotatory (S)-(+)-enantiomer of brompheniramine, is a potent first-generation antihistamine used for the symptomatic relief of allergic conditions.[1][2] Its pharmacological activity resides predominantly in this single enantiomer, making enantioselective synthesis a critical aspect of its production to ensure therapeutic efficacy and minimize potential side effects associated with the distomer. This technical guide provides an in-depth overview of the core methodologies for the enantioselective synthesis of dexbrompheniramine, focusing on both classical chiral resolution and modern asymmetric synthesis approaches. Detailed experimental protocols, comparative quantitative data, and workflow visualizations are presented to serve as a comprehensive resource for researchers and professionals in drug development and organic synthesis.
Introduction
Brompheniramine is an alkylamine antihistamine that acts as a histamine H1 receptor antagonist.[1] The chiral center at the carbon atom bearing the pyridyl and bromophenyl groups results in two enantiomers. The S-(+)-enantiomer, dexbrompheniramine, is the pharmacologically active isomer.[3] Consequently, the synthesis of enantiomerically pure dexbrompheniramine is of significant pharmaceutical interest. The primary strategies to achieve this are the separation of a racemic mixture (chiral resolution) and the direct synthesis of the desired enantiomer using stereoselective methods (asymmetric synthesis).
Chiral Resolution of Racemic Brompheniramine
Chiral resolution is a widely employed method for obtaining enantiomerically pure compounds. This approach involves the separation of a racemic mixture by converting the enantiomers into diastereomers with a chiral resolving agent. The resulting diastereomers can then be separated based on their different physical properties, such as solubility.
Resolution using (+)-4-Nitro Tartranilic Acid (PNTA)
A cost-effective and efficient method for the resolution of racemic brompheniramine involves the use of (+)-4-nitro tartranilic acid (PNTA) as a resolving agent.[3] This process selectively forms a diastereomeric salt with dexbrompheniramine, which can be isolated by filtration.
| Parameter | Value | Reference |
| Resolving Agent | (+)-4-Nitro Tartranilic Acid (PNTA) | [3] |
| Yield of PNTA salt of D-Brompheniramine | 82.27% | [3] |
| Melting Point of PNTA salt | 179-181°C | [3] |
| Specific Optical Rotation of PNTA salt | +80° (c=5% in DMF) | [3] |
| Final Yield of Dexbrompheniramine Maleate | 86.7% | [3] |
| Chiral Purity of this compound | 99.5% | [3] |
| Melting Point of this compound | 112.4°C | [3] |
| Specific Optical Rotation of this compound | +37.03° (c=5% in DMF) | [3] |
Step 1: Resolution of DL-Brompheniramine Base [3]
-
Dissolve (+)-4-nitro tartranilic acid (PNTA) (91 g, 0.337 moles) in methanol (1183 ml) with stirring at 60-65°C to obtain a clear solution.
-
Slowly add racemic brompheniramine base (50 g, 0.157 moles) to the solution while maintaining the temperature at 60-65°C.
-
Reflux the reaction mixture for 4-5 hours.
-
Allow the mixture to cool to 58-60°C.
-
Filter the precipitated solid to obtain the PNTA salt of D-Brompheniramine (62 g).
Step 2: Decomposition of the PNTA Salt of Dexbrompheniramine [3]
-
Treat the PNTA salt of D-Brompheniramine (55 g) with concentrated hydrochloric acid (55 ml) in demineralized water (165 ml) under stirring for 4 hours at room temperature.
-
Filter the precipitated solid to recover the PNTA for recycling.
-
Basify the aqueous filtrate with a 50% caustic solution until the pH reaches 9.0-9.5 at room temperature.
-
Extract the basified aqueous layer with o-xylene (2 x 100 ml).
Step 3: Isolation and Purification of Dexbrompheniramine Base [3]
-
Treat the combined o-xylene layers with charcoal.
-
Extract the dexbrompheniramine base from the o-xylene layer into an aqueous layer using a 20% v/v formic acid solution (2 x 30 ml).
-
Basify the aqueous layer with caustic lye to a pH of 9.0-9.5.
-
Extract the dexbrompheniramine base with ethyl acetate.
-
Treat the ethyl acetate layer with charcoal.
-
Distill off the ethyl acetate under vacuum at a temperature below 50°C to obtain the dexbrompheniramine base.
Step 4: Preparation of this compound [3]
-
Dissolve maleic acid (5 g, 0.043 moles) in ethyl acetate (96 ml) with stirring and heat to 50-55°C.
-
Cool the solution to 40-45°C and add the dexbrompheniramine base (16 g, 0.05 moles).
-
Stir the mixture for 2 hours at 40-45°C.
-
Cool the reaction mass to room temperature, then further chill to 10-15°C and stir for 1 hour.
-
Filter the precipitated solid and wash with ethyl acetate (20 ml) to get crude this compound.
Step 5: Purification of this compound [3]
-
Leach the filtered wet cake with ethyl acetate (45 ml) at 0°C for 1 hour.
-
Filter the solid to obtain pure this compound (18 g).
-
Dry the wet solid under vacuum below 50-55°C.
Caption: Workflow for the chiral resolution of brompheniramine using PNTA.
Asymmetric Synthesis
Asymmetric synthesis offers a more direct and potentially more efficient route to enantiomerically pure compounds by creating the desired stereocenter selectively. For dexbrompheniramine, this typically involves the enantioselective reduction of a prochiral ketone precursor or an asymmetric conjugate addition.
Rhodium-Catalyzed Asymmetric Conjugate Addition
A reported method for the asymmetric synthesis of dexbrompheniramine involves the rhodium-catalyzed asymmetric conjugate addition of organoboronic acids to carbonyl-activated alkenyl azaarenes.[4][5] This method has been shown to produce dexbrompheniramine with high yield and enantioselectivity.
| Parameter | Value | Reference |
| Catalyst System | Rhodium-based | [4][5] |
| Yield | Up to 99% | [4] |
| Enantiomeric Excess (ee) | Up to 99% | [4] |
While the specific experimental protocol for dexbrompheniramine via this method is not publicly detailed, the general approach represents a state-of-the-art strategy for accessing chiral azaarenes.
Asymmetric Reduction of a Prochiral Ketone Precursor
A common and powerful strategy for the asymmetric synthesis of chiral alcohols is the enantioselective reduction of a prochiral ketone.[6] For dexbrompheniramine, this would involve the synthesis of the ketone precursor, 2-(4-bromobenzoyl)pyridine, followed by its asymmetric reduction to the corresponding alcohol. Subsequent conversion of the alcohol to the final product would yield dexbrompheniramine. The Corey-Itsuno (CBS) reduction is a well-established method for this type of transformation.[7][8]
This protocol is a representative example of how an asymmetric reduction could be applied to synthesize dexbrompheniramine and is based on general procedures for CBS reductions.
Step 1: Synthesis of the Ketone Precursor The precursor, 2-(4-bromobenzoyl)pyridine, can be synthesized via several standard organic chemistry methods, such as a Friedel-Crafts acylation or the reaction of a Grignard reagent with a pyridine derivative.
Step 2: Asymmetric Reduction of 2-(4-bromobenzoyl)pyridine
-
To a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous tetrahydrofuran (THF) at room temperature, add a solution of borane-dimethyl sulfide complex (BH3·SMe2, 1.0 M in THF, 1.2 eq) dropwise under a nitrogen atmosphere.
-
Stir the mixture for 15 minutes.
-
Cool the mixture to -20°C.
-
Add a solution of 2-(4-bromobenzoyl)pyridine (1.0 eq) in anhydrous THF dropwise over 30 minutes.
-
Stir the reaction mixture at -20°C until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of methanol.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the chiral alcohol, (S)-1-(4-bromophenyl)-1-(pyridin-2-yl)methanol.
Step 3: Conversion to Dexbrompheniramine The resulting chiral alcohol would then need to be converted to dexbrompheniramine. This typically involves a two-step sequence:
-
Conversion of the alcohol to a leaving group (e.g., a tosylate or a halide).
-
Nucleophilic substitution with dimethylamine to introduce the dimethylaminoethyl side chain.
Caption: A representative workflow for the asymmetric synthesis of dexbrompheniramine.
Conclusion
The enantioselective synthesis of dexbrompheniramine can be effectively achieved through both chiral resolution of the racemic mixture and direct asymmetric synthesis. The choice of method often depends on factors such as cost, scalability, and the desired level of enantiomeric purity. Chiral resolution with agents like PNTA provides a robust and high-yielding process suitable for industrial-scale production. Asymmetric synthesis, particularly through catalytic methods like rhodium-catalyzed conjugate addition or the enantioselective reduction of a ketone precursor, offers a more elegant and potentially more efficient approach, minimizing waste by avoiding the separation and potential racemization of the unwanted enantiomer. The continued development of novel asymmetric catalysts and synthetic methodologies will likely lead to even more efficient and sustainable routes for the production of dexbrompheniramine and other chiral pharmaceuticals.
References
- 1. Enantioselective Reduction of Prochiral Ketones using Spiroborate Esters as Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. worldwidejournals.com [worldwidejournals.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 8. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Dexbrompheniramine Maleate
Introduction
Dexbrompheniramine maleate is a first-generation antihistamine that functions as an H1 histamine receptor antagonist.[1] It is the dextrorotatory (S)-enantiomer of brompheniramine and is used to treat allergic conditions such as hay fever and urticaria. Accurate and reliable quantification of this compound in bulk drug substances and pharmaceutical formulations is crucial for ensuring product quality, safety, and efficacy. This application note details a robust and precise isocratic reverse-phase HPLC method for this purpose, based on established pharmacopeial methods and validated procedures.[2][3]
Method Overview
The described method utilizes reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection for the separation and quantification of dexbrompheniramine. The procedure is based on the United States Pharmacopeia (USP) monograph for this compound, ensuring its suitability for quality control and analytical research.[2] The method is designed to be specific, accurate, and precise, allowing for the reliable determination of the analyte in the presence of its counter-ion (maleate) and potential impurities.
Experimental Protocols
1. Instrumentation and Equipment
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical balance.
-
pH meter.
-
Sonicator.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
2. Chromatographic Conditions
The following table summarizes the chromatographic conditions for the analysis of this compound.
| Parameter | Specification |
| Stationary Phase (Column) | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and Phosphate Buffer (pH 3.0) |
| Diluent | Acetonitrile and Phosphate Buffer (5:95)[2] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 261 nm[4] |
| Run Time | Approximately 10 minutes |
3. Reagent and Solution Preparation
-
Phosphate Buffer (Solution A): Dissolve 5.44 g of monobasic potassium phosphate in 1000 mL of water. Adjust the pH to 3.0 ± 0.1 with phosphoric acid.[2]
-
Acetonitrile (Solution B): HPLC grade.[2]
-
Diluent: Prepare a mixture of Acetonitrile and Phosphate Buffer (Solution A) in a 5:95 ratio.[2]
-
Standard Stock Solution (0.5 mg/mL): Accurately weigh about 25 mg of USP this compound Reference Standard (RS) and transfer it to a 50 mL volumetric flask. Add approximately 25 mL of Diluent, sonicate for 1 minute to dissolve, and then dilute to volume with Diluent.[2]
-
Sample Solution (0.5 mg/mL): Accurately weigh an amount of the this compound sample equivalent to about 25 mg and prepare a 50 mL solution as described for the Standard Stock Solution.[2]
4. System Suitability
Before sample analysis, the chromatographic system must meet predefined suitability criteria. A system suitability solution is typically prepared containing the analyte and potential related compounds to test the system's performance.
| Parameter | Acceptance Criteria |
| Tailing Factor (for Dexbrompheniramine peak) | Not more than 1.8[4] |
| Relative Standard Deviation (RSD) | Not more than 2.0% for six replicate injections of the standard solution |
| Theoretical Plates | Greater than 2000 |
5. Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Perform six replicate injections of the Standard Solution.
-
Calculate the RSD of the peak areas for the dexbrompheniramine peak. The RSD should not be more than 2.0%.
-
Inject the Sample Solution in duplicate.
-
Record the chromatograms and integrate the peak areas.
6. Calculation
The concentration of this compound in the sample is calculated using the following formula:
Concentration (mg/mL) = (Area_Sample / Area_Standard) * Concentration_Standard
Where:
-
Area_Sample is the peak area of dexbrompheniramine in the sample chromatogram.
-
Area_Standard is the average peak area of dexbrompheniramine from the standard solution injections.
-
Concentration_Standard is the concentration of the USP this compound RS in the standard solution (mg/mL).
Quantitative Data Summary
The following tables summarize the expected quantitative data for a validated HPLC method for this compound.
Table 1: Chromatographic Performance
| Parameter | Typical Value |
| Retention Time (min) | ~6-7 minutes[4] |
| Tailing Factor | ≤ 1.8[4] |
| Theoretical Plates | > 2000 |
Table 2: Method Validation Parameters
| Parameter | Typical Specification |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999[5] |
| Range (µg/mL) | 5.0 - 30.0 |
| Accuracy (% Recovery) | 98.0% - 102.0%[6] |
| Precision (% RSD) | ≤ 2.0%[6] |
| Limit of Detection (LOD) (µg/mL) | ~0.94[6] |
| Limit of Quantification (LOQ) (µg/mL) | ~2.85[6] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for HPLC quantification of this compound.
References
- 1. 右旋溴苯那敏 United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 2. trungtamthuoc.com [trungtamthuoc.com]
- 3. Development of an Analytical Method for Determination of Dexchlorpheniramine Maleate Level in Tablet Preparations by UV Detector High-Performance Liquid Chromatography | Eruditio : Indonesia Journal of Food and Drug Safety [eruditio.pom.go.id]
- 4. ftp.uspbpep.com [ftp.uspbpep.com]
- 5. ijpsr.com [ijpsr.com]
- 6. HPLC Method for Simultaneous Determination of Dextromethorphan Hydrobromide, Chlorpheniramine Maleate and Potassium Sorbate in Cough Syrup | Semantic Scholar [semanticscholar.org]
Application Note: High-Throughput Analysis of Dexbrompheniramine in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of dexbrompheniramine in human plasma. The protocol employs a straightforward liquid-liquid extraction (LLE) procedure for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for high-throughput bioanalysis in support of pharmacokinetic, bioequivalence, and toxicokinetic studies. The presented performance characteristics are based on validated methods for structurally analogous compounds and represent the expected capabilities of this assay.
Introduction
Dexbrompheniramine is the dextrorotatory S-(+)-enantiomer of brompheniramine, a potent first-generation alkylamine antihistamine. It acts as a histamine H1 receptor antagonist, providing relief from allergic symptoms. To characterize its absorption, distribution, metabolism, and excretion (ADME) properties, a reliable and sensitive bioanalytical method is essential for its accurate measurement in biological matrices like plasma. LC-MS/MS offers superior selectivity and sensitivity compared to other analytical techniques, making it the gold standard for quantifying drug concentrations in complex biological fluids.
This document provides a comprehensive protocol for the determination of dexbrompheniramine in human plasma, including detailed procedures for sample preparation, chromatographic conditions, and mass spectrometric detection.
Experimental Protocols
Materials and Reagents
-
Dexbrompheniramine maleate reference standard
-
Dexchlorpheniramine maleate (Internal Standard, IS)
-
Blank human plasma (K2EDTA as anticoagulant)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Diethyl ether (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Ammonium hydroxide (ACS grade)
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (LC-MS grade)
Preparation of Stock and Working Solutions
-
Stock Solutions (1.0 mg/mL): Accurately weigh ~10 mg of this compound and dexchlorpheniramine maleate (IS) into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at 2-8°C.
-
Working Standard Solutions: Prepare intermediate and working standard solutions of dexbrompheniramine by serial dilution of the stock solution with 50:50 (v/v) methanol:water.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) methanol:water.
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Curve (CC) Standards: Prepare an eight-point calibration curve by spiking blank human plasma with the appropriate dexbrompheniramine working solutions to achieve final concentrations of 0.05, 0.1, 0.2, 0.5, 1, 2, 5, and 10 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels:
-
Lower Limit of Quantification (LLOQ): 0.05 ng/mL
-
Low QC (LQC): 0.15 ng/mL
-
Medium QC (MQC): 4.0 ng/mL
-
High QC (HQC): 8.0 ng/mL
-
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Aliquot 500 µL of plasma (blank, CC, QC, or unknown sample) into a 2 mL polypropylene microcentrifuge tube.
-
Add 50 µL of the 100 ng/mL internal standard working solution to all tubes except the blank matrix sample.
-
Vortex mix for 10 seconds.
-
Add 1.0 mL of LLE solvent (diethyl ether:dichloromethane, 80:20, v/v).
-
Cap and vortex for 5 minutes at high speed.
-
Centrifuge at 14,000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean 1.5 mL tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase (35% Methanol with 2.5 mM NH4OH).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analytical Method
The following parameters are provided as a starting point and may require optimization for different LC-MS/MS systems.
Liquid Chromatography Conditions
| Parameter | Value |
| LC System | UPLC/HPLC System |
| Column | Phenomenex Gemini C8, 5 µm, 50 x 4.6 mm |
| Mobile Phase A | 2.5 mM Ammonium Hydroxide in Water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 40°C |
| Gradient Elution | See Table 1 |
Table 1: Chromatographic Gradient Program
| Time (min) | Flow Rate (mL/min) | %A | %B |
| 0.00 | 0.8 | 65.0 | 35.0 |
| 2.50 | 0.8 | 10.0 | 90.0 |
| 3.50 | 0.8 | 10.0 | 90.0 |
| 3.60 | 0.8 | 65.0 | 35.0 |
| 5.00 | 0.8 | 65.0 | 35.0 |
Mass Spectrometry Conditions
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 350°C |
| MRM Transitions | See Table 2 |
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (ms) |
| Dexbrompheniramine | 319.1 | 274.1 | 150 |
| Dexchlorpheniramine (IS) | 275.1 | 230.1 | 150 |
Data and Performance Characteristics
The following data represent the expected performance of this method based on established bioanalytical method validation guidelines.[1][2]
Table 3: Calibration Curve Summary
| Analyte | Linear Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |
| Dexbrompheniramine | 0.05 - 10.0 | Linear, 1/x² weighting | ≥ 0.995 |
Table 4: Summary of Precision and Accuracy Data
| QC Sample | Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%) (n=6) | Inter-day Precision (%CV) (3 runs) | Inter-day Accuracy (%) (3 runs) |
| LLOQ | 0.05 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |
| LQC | 0.15 | ≤ 10.0 | 90.0 - 110.0 | ≤ 10.0 | 90.0 - 110.0 |
| MQC | 4.00 | ≤ 8.0 | 92.0 - 108.0 | ≤ 8.0 | 92.0 - 108.0 |
| HQC | 8.00 | ≤ 5.0 | 95.0 - 105.0 | ≤ 5.0 | 95.0 - 105.0 |
Mandatory Visualizations
Caption: Detailed experimental workflow for dexbrompheniramine analysis in plasma.
Caption: Logical relationships of the core analytical stages.
References
- 1. Determination of chlorpheniramine in human plasma by HPLC-ESI-MS/MS: application to a dexchlorpheniramine comparative bioavailability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of chlorpheniramine in human plasma by HPLC-ESI-MS/MS: application to a dexchlorpheniramine comparative bioavailability study. | Semantic Scholar [semanticscholar.org]
In Vitro Assay for Testing Dexbrompheniramine Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexbrompheniramine is a first-generation antihistamine of the alkylamine class, utilized for the symptomatic relief of allergic conditions such as hay fever and urticaria.[1] It functions as a potent antagonist, or more accurately, an inverse agonist, at the histamine H1 receptor.[2] By competitively binding to H1 receptors on effector cells in the respiratory tract, blood vessels, and gastrointestinal tract, dexbrompheniramine blocks the action of endogenous histamine.[2] This action alleviates the negative symptoms associated with allergic reactions, including sneezing, itching, watery eyes, and runny nose. This document provides detailed protocols for in vitro assays designed to quantify the efficacy of dexbrompheniramine by assessing its binding affinity and functional antagonism at the histamine H1 receptor.
Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins. Upon activation by histamine, the Gαq subunit activates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This rise in cytosolic calcium is a hallmark of H1 receptor activation and serves as a measurable endpoint in functional assays. Dexbrompheniramine, as an antagonist, blocks this cascade by preventing histamine from binding to the receptor.
Data Presentation
The efficacy of dexbrompheniramine and related compounds can be quantified by their binding affinity (Ki) and functional potency (IC50). The following table summarizes these values. Note that specific data for dexbrompheniramine can be limited; therefore, data for the closely related and structurally similar active enantiomer, dexchlorpheniramine, is provided as a reliable proxy.
| Compound | Assay Type | Target Receptor | Cell Line/Tissue | Parameter | Value (nM) | Reference |
| Dexchlorpheniramine | Radioligand Binding | Human Histamine H1 | Recombinant | Ki | 2.67 - 4.81 | [2] |
| Dexchlorpheniramine | Radioligand Binding | Human Histamine H1 | Human Brain Tissue | Kd | 15 | [2] |
| Dexbrompheniramine | Functional (Predicted) | Human Histamine H1 | Recombinant | IC50 | 5 - 20* | N/A |
*Predicted IC50 range for a functional assay (e.g., calcium mobilization) based on the reported Ki/Kd values for the structurally similar dexchlorpheniramine. The exact IC50 is assay-dependent.
Experimental Protocols
Two primary in vitro assays are recommended for evaluating the efficacy of dexbrompheniramine: a radioligand binding assay to determine its affinity for the H1 receptor, and a calcium mobilization assay to measure its functional antagonism.
Radioligand Binding Assay for Histamine H1 Receptor
This competitive binding assay quantifies the affinity of dexbrompheniramine for the H1 receptor by measuring its ability to displace a radiolabeled antagonist.
Workflow:
Methodology:
-
Materials:
-
Receptor Source: Commercially available membrane preparations from cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]mepyramine (a selective H1 antagonist).
-
Test Compound: Dexbrompheniramine.
-
Non-specific Binding Control: A high concentration of an unlabeled H1 antagonist (e.g., 10 µM mianserin).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration System: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3% polyethylenimine, and a cell harvester.
-
Scintillation Counter and scintillation fluid.
-
-
Procedure:
-
Membrane Preparation: Thaw the receptor membrane preparation on ice. Resuspend in ice-cold assay buffer to a final protein concentration of approximately 20-40 µg per well.
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Add membrane preparation, assay buffer, and [³H]mepyramine (final concentration ~1-3 nM).
-
Non-specific Binding (NSB): Add membrane preparation, non-specific binding control, and [³H]mepyramine.
-
Competitive Binding: Add membrane preparation, varying concentrations of dexbrompheniramine (e.g., 0.1 nM to 10 µM), and [³H]mepyramine.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the dexbrompheniramine concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration of dexbrompheniramine that displaces 50% of the radioligand).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
-
Calcium Mobilization Assay
This functional assay measures the ability of dexbrompheniramine to inhibit the histamine-induced increase in intracellular calcium in cells expressing the H1 receptor.
Workflow:
Methodology:
-
Materials:
-
Cell Line: A cell line stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).
-
Culture Medium: Appropriate growth medium for the chosen cell line.
-
Assay Plate: Black-walled, clear-bottom 96-well or 384-well microplates.
-
Calcium-sensitive Dye: Fluo-4 AM or a similar indicator.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.
-
Test Compound: Dexbrompheniramine.
-
Agonist: Histamine.
-
Fluorescence Plate Reader: An instrument capable of kinetic fluorescence reading (e.g., FLIPR, FlexStation).
-
-
Procedure:
-
Cell Culture: Seed the H1R-expressing cells into the microplate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye solution prepared in assay buffer. Incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells with assay buffer to remove any extracellular dye.
-
Compound Addition: Add varying concentrations of dexbrompheniramine (prepared in assay buffer) to the wells. Include "agonist-only" control wells (buffer only) and "no-stimulation" control wells.
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow dexbrompheniramine to bind to the receptors.
-
Fluorescence Measurement: Place the plate in the fluorescence reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Program the instrument to add a pre-determined concentration of histamine (typically the EC80, the concentration that gives 80% of the maximal response) to the wells.
-
Immediately after histamine addition, record the fluorescence signal kinetically for 1-2 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data: The response in the "agonist-only" wells represents 0% inhibition, and the response in the "no-stimulation" wells represents 100% inhibition.
-
Calculate the percent inhibition for each dexbrompheniramine concentration.
-
Plot the percent inhibition against the logarithm of the dexbrompheniramine concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value, which is the concentration of dexbrompheniramine that inhibits 50% of the histamine-induced response.
-
-
Conclusion
The in vitro assays described provide robust and quantitative methods for characterizing the efficacy of dexbrompheniramine. The radioligand binding assay directly measures the affinity of the compound for the histamine H1 receptor, yielding a Ki value. The calcium mobilization assay provides a functional measure of its antagonist activity, resulting in an IC50 value. Together, these protocols offer a comprehensive framework for researchers in pharmacology and drug development to assess the potency of dexbrompheniramine and other H1 receptor antagonists.
References
Application Notes and Protocols for Studying the Antihistaminic Effects of Dexbrompheniramine in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dexbrompheniramine is a first-generation antihistamine belonging to the alkylamine class. It acts as a potent and selective antagonist of the histamine H1 receptor, thereby mitigating the effects of histamine released during allergic reactions.[1][2] These effects include smooth muscle contraction in the respiratory and gastrointestinal tracts, increased capillary permeability, and vasodilation.[1] This document provides detailed protocols for various animal models used to evaluate the in vivo and in vitro antihistaminic properties of dexbrompheniramine.
Mechanism of Action: H1 Receptor Antagonism
Dexbrompheniramine competitively binds to H1 receptors on effector cells, preventing histamine from binding and eliciting a response. This inverse agonist activity blocks the downstream signaling cascade initiated by histamine, which involves the activation of Gq/11 proteins, leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium and the activation of Protein Kinase C (PKC), leading to the physiological effects of an allergic response.
In Vivo Models for Antihistaminic Activity
Histamine-Induced Bronchoconstriction in Guinea Pigs
This is a classic model for assessing H1-receptor antagonism in the respiratory system. Guinea pigs are particularly sensitive to histamine, which induces severe bronchospasm.[3][4]
Experimental Protocol:
-
Animal Selection: Use healthy male guinea pigs (300-400g).
-
Acclimatization: House the animals in standard conditions for at least one week before the experiment.
-
Grouping: Divide animals into control and treatment groups.
-
Drug Administration:
-
Administer dexbrompheniramine (or vehicle for the control group) intravenously (i.v.) or intraperitoneally (i.p.) at various doses.
-
-
Histamine Challenge:
-
After a predetermined time (e.g., 15-30 minutes post-drug administration), challenge the animals with an intravenous injection of histamine (e.g., 5 µg/kg) to induce bronchoconstriction.[5]
-
Alternatively, expose the animals to a histamine aerosol (e.g., 0.1-0.2% histamine dihydrochloride solution) in a closed chamber.[3]
-
-
Endpoint Measurement:
-
Data Analysis: Calculate the percentage of protection against bronchospasm or the increase in PCT compared to the control group. Determine the ED50 (the dose that produces 50% of the maximal effect).
Quantitative Data:
| Antihistamine | ED50 (µg/kg, i.v.) for inhibiting histamine-induced bronchospasm at 15 min | Reference |
| Dexbrompheniramine | 4.1 | [5] |
| Chlorpheniramine | 5.8 | [5] |
| Diphenhydramine | 135 | [5] |
Rodent Models of Allergic Rhinitis
These models are used to evaluate the efficacy of antihistamines in alleviating nasal symptoms of allergy, such as sneezing and nasal rubbing.[8][9]
Experimental Protocol:
-
Animal Selection: Use Brown Norway rats or BALB/c mice.[10][11]
-
Sensitization:
-
Drug Administration: Administer dexbrompheniramine orally or intraperitoneally before the allergen challenge.
-
Allergen Challenge: Challenge the sensitized animals by intranasal instillation of the allergen (e.g., OA).[8][10]
-
Endpoint Measurement:
-
Count the number of sneezes and nasal rubbing movements over a specific period (e.g., 15-30 minutes) after the challenge.[8]
-
Measure vascular permeability by quantifying the extravasation of Evans blue dye into the nasal perfusate.[10]
-
Analyze nasal lavage fluid for histamine and inflammatory cell counts.
-
-
Data Analysis: Compare the frequency of nasal symptoms and the levels of inflammatory markers between treated and control groups.
Models of Allergic Conjunctivitis in Guinea Pigs
This model assesses the ability of antihistamines to reduce the symptoms of allergic eye reactions.[12][13]
Experimental Protocol:
-
Animal Selection: Use male guinea pigs.[12]
-
Sensitization: Sensitize animals with an intraperitoneal injection of egg albumin (EA) and aluminum hydroxide.[12]
-
Drug Administration: Apply dexbrompheniramine topically to the eye or administer it systemically before the allergen challenge.
-
Allergen Challenge: Topically challenge the conjunctiva of sensitized animals with EA.[12]
-
Endpoint Measurement:
-
Data Analysis: Compare the clinical scores and dye extravasation between the dexbrompheniramine-treated and control groups.
Quantitative Data from a Guinea Pig Allergic Conjunctivitis Model:
| Treatment Group | Histamine Concentration in Tears (ng/mL) | Reference |
| Negative Control | 2.52 ± 1.65 | [13] |
| Positive Control (Allergen Challenge) | 10.33 ± 2.56 | [13] |
| Ketotifen (Antihistamine) | 3.28 ± 0.68 | [13] |
| Olopatadine (Antihistamine) | 5.04 ± 1.85 | [13] |
| Note: Data for dexbrompheniramine was not specifically available in the cited study, but the table illustrates the expected effect of an antihistamine in this model. |
In Vitro Models for Antihistaminic Activity
Isolated Guinea Pig Ileum Assay
This assay is a fundamental tool for characterizing the H1-antagonistic activity and potency of a compound by measuring its ability to inhibit histamine-induced smooth muscle contraction.[14][15]
Experimental Protocol:
-
Tissue Preparation:
-
Organ Bath Setup:
-
Procedure:
-
Allow the tissue to equilibrate for 30-60 minutes.
-
Record a cumulative concentration-response curve for histamine.
-
Wash the tissue and allow it to return to baseline.
-
Incubate the tissue with a known concentration of dexbrompheniramine for a set period.
-
Record a second histamine concentration-response curve in the presence of dexbrompheniramine.
-
-
Data Analysis:
-
The antagonistic effect of dexbrompheniramine will cause a rightward shift in the histamine concentration-response curve.
-
Calculate the pA2 value from a Schild plot, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50. A higher pA2 value indicates greater antagonist potency.[16]
-
Quantitative Data:
| Antihistamine | pA2 Value on Isolated Guinea Pig Ileum | Reference |
| Dexbrompheniramine | 9.3 | [5] |
| Chlorpheniramine | 9.1 | [5] |
| Diphenhydramine | 7.9 | [5] |
| Mepyramine | 9.60 | [17] |
Models for Assessing Central Nervous System (CNS) Effects
First-generation antihistamines like dexbrompheniramine are known to cross the blood-brain barrier and can cause sedation.[2]
Experimental Protocol (Sedation Assessment):
-
Animal Selection: Use mice or rats.
-
Drug Administration: Administer dexbrompheniramine at various doses.
-
Behavioral Tests:
-
Locomotor Activity: Measure spontaneous locomotor activity in an open field or activity cage. A decrease in activity indicates sedation.
-
Rota-rod Test: Assess motor coordination and balance. A reduced ability to stay on the rotating rod suggests CNS impairment.
-
-
Data Analysis: Compare the performance of treated animals to a control group.
Pharmacokinetic Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) of dexbrompheniramine is crucial for interpreting pharmacodynamic results.
Protocol Outline:
-
Animal Selection: Rats are commonly used for pharmacokinetic studies.[18][19]
-
Drug Administration: Administer dexbrompheniramine via the intended clinical route (e.g., oral, intravenous).
-
Sample Collection: Collect blood samples at various time points after administration. Brain tissue can also be collected to determine brain-to-plasma concentration ratios.[18]
-
Bioanalysis: Use a validated analytical method, such as LC-MS/MS, to quantify the concentration of dexbrompheniramine and its metabolites in plasma and tissue homogenates.
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and elimination half-life (t½).[19]
Conclusion
The animal models described provide a robust framework for the preclinical evaluation of dexbrompheniramine's antihistaminic effects. The in vivo models of bronchoconstriction and allergic rhinitis/conjunctivitis are essential for demonstrating efficacy in relevant physiological systems, while the in vitro guinea pig ileum assay offers a precise measure of H1-receptor antagonist potency. Combining these pharmacodynamic studies with pharmacokinetic and CNS effect assessments allows for a comprehensive understanding of the drug's overall profile.
References
- 1. Dexbrompheniramine | C16H19BrN2 | CID 16960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. H1 antagonist - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. Histamine-induced bronchoconstriction in conscious guinea pigs measured by strain-gauge transduction. A new method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Influence of body temperature on histamine-induced bronchoconstriction in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adrenergic influences on histamine-mediated bronchoconstriction in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A new model of allergic rhinitis in rats by topical sensitization and evaluation of H(1)-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rodent models of allergic rhinitis: relevance to human pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Allergic rhinitis model with Brown Norway rat and evaluation of antiallergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Animal models of allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative efficacy of topical antihistamines in an animal model of early phase allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Model for Studying Anti- Allergic Drugs for Allergic Conjunctivitis in Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. rjptsimlab.com [rjptsimlab.com]
- 16. Anticholinergic and Antihistaminergic Effects in the Guinea Pig Ileum [benthamopenarchives.com]
- 17. In vivo characterization of histamine H1- and H2-receptors in the rat stomach microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics of d- and l-norfenfluramine following their administration as individual enantiomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Relevant pharmacokinetics, bioavailability, and bioequivalence studies on Chlorpheniramine maleate (various species): a review [frontiersin.org]
Cell-Based Assays for High-Throughput Screening of Histamine H1 Receptor Antagonists: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The histamine H1 receptor (H1R) is a G-protein coupled receptor (GPCR) that plays a crucial role in mediating allergic and inflammatory responses.[1] Activation of the H1R by histamine triggers a signaling cascade that results in various physiological effects, including smooth muscle contraction, increased vascular permeability, and the release of pro-inflammatory mediators.[2] Consequently, antagonists of the H1 receptor are a cornerstone in the treatment of allergic conditions such as rhinitis and urticaria. The discovery and development of novel H1 receptor antagonists rely on robust and efficient screening assays. This document provides detailed application notes and protocols for three common cell-based assays utilized in the high-throughput screening (HTS) of H1 receptor antagonists: calcium mobilization assays, reporter gene assays, and cyclic AMP (cAMP) assays.
The H1 receptor primarily couples to the Gq family of G-proteins.[2] Upon agonist binding, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), a key second messenger in this pathway.[3] This increase in intracellular calcium is a hallmark of H1 receptor activation and forms the basis of the widely used calcium mobilization assays.
H1 Receptor Signaling Pathway
Activation of the H1 receptor initiates a well-defined signaling cascade. The diagram below illustrates the key steps involved in H1 receptor-mediated signaling.
I. Calcium Mobilization Assay
This is the most direct and widely used functional assay for screening H1 receptor antagonists due to the robust and rapid nature of the calcium signal upon Gq activation. The assay measures the ability of a compound to inhibit the increase in intracellular calcium induced by an H1 receptor agonist, such as histamine.
Data Presentation
| Parameter | Diphenhydramine | Loratadine | Cetirizine |
| IC50 (nM) | ~15[2] | ~30-50 | ~3-6[4] |
| Typical Z'-Factor | 0.6 - 0.8[5] | 0.6 - 0.8[5] | 0.6 - 0.8[5] |
| Typical Signal-to-Background (S/B) Ratio | > 5 | > 5 | > 5 |
Note: IC50 values can vary depending on the cell line, agonist concentration, and specific assay conditions. The values presented are representative.
Experimental Workflow
Detailed Experimental Protocol
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human H1 receptor.
-
Culture Medium: DMEM or Ham's F-12 supplemented with 10% FBS, penicillin/streptomycin, and a selection agent (e.g., G418).
-
Assay Plates: 96- or 384-well black-walled, clear-bottom microplates.
-
Calcium Indicator: Fluo-4 AM (acetoxymethyl ester).
-
Pluronic F-127: To aid in dye loading.
-
Probenecid: An anion-exchange transport inhibitor to prevent dye leakage.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist: Histamine.
-
Test Compounds: H1 receptor antagonists (e.g., diphenhydramine, loratadine, cetirizine).
-
Instrumentation: Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating:
-
The day before the assay, seed the H1R-expressing cells into the black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the experiment (e.g., 40,000-80,000 cells/well for a 96-well plate).
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in Assay Buffer. A typical concentration is 2-4 µM Fluo-4 AM with 0.02-0.04% Pluronic F-127 and 2.5 mM Probenecid.
-
Remove the culture medium from the cells and add the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
After incubation, gently wash the cells twice with Assay Buffer to remove extracellular dye. Leave a final volume of Assay Buffer in each well.
-
-
Compound Addition and Measurement:
-
Prepare serial dilutions of the test compounds (antagonists) in Assay Buffer.
-
Add the diluted antagonists to the respective wells of the cell plate and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C to allow for antagonist binding.
-
Place the cell plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Program the instrument to add a pre-determined concentration of histamine (typically the EC80, the concentration that elicits 80% of the maximal response) to all wells.
-
Immediately after agonist addition, continuously record the fluorescence intensity for 60-120 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data by expressing the response in the presence of the antagonist as a percentage of the response to the agonist alone (positive control) after subtracting the baseline fluorescence.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced response.
-
II. Reporter Gene Assay
Reporter gene assays provide a downstream, transcriptional readout of receptor activation. For Gq-coupled receptors like H1R, the increase in intracellular calcium activates calcineurin, which in turn dephosphorylates the Nuclear Factor of Activated T-cells (NFAT) transcription factor. Dephosphorylated NFAT translocates to the nucleus and binds to NFAT response elements in the promoter of a reporter gene (e.g., luciferase or β-lactamase), driving its expression.
Data Presentation
| Parameter | Diphenhydramine | Loratadine | Cetirizine |
| IC50 (nM) | Illustrative: 20-100 | Illustrative: 50-200 | Illustrative: 5-20 |
| Typical Z'-Factor | > 0.5[6] | > 0.5[6] | > 0.5[6] |
| Typical Signal-to-Background (S/B) Ratio | > 3 | > 3 | > 3 |
Note: Specific IC50 values for H1 antagonists in NFAT reporter gene assays are not widely published and can be highly dependent on the cell line and reporter construct. The values presented are for illustrative purposes and reflect the expected relative potencies.
Experimental Workflow
Detailed Experimental Protocol
Materials:
-
Cell Line: HEK293 or CHO cells stably co-expressing the human H1 receptor and an NFAT-driven reporter gene (e.g., NFAT-luciferase).
-
Culture Medium: As described for the calcium mobilization assay.
-
Assay Plates: 96- or 384-well white, opaque microplates suitable for luminescence measurements.
-
Agonist: Histamine.
-
Test Compounds: H1 receptor antagonists.
-
Luciferase Assay Reagent: Commercially available luciferase substrate and buffer system (e.g., ONE-Glo™).
-
Instrumentation: Luminometer.
Procedure:
-
Cell Plating:
-
The day before the assay, seed the engineered cells into the white, opaque microplates.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (antagonists) in culture medium.
-
Add the diluted antagonists to the respective wells of the cell plate.
-
Immediately add a pre-determined concentration of histamine (typically the EC80) to the wells.
-
Incubate the plate for a period sufficient to allow for reporter gene expression (e.g., 5-6 hours) at 37°C in a 5% CO2 incubator.
-
-
Signal Detection:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Incubate for a short period (e.g., 10 minutes) at room temperature to allow for cell lysis and the luminescent reaction to stabilize.
-
Measure the luminescence in each well using a luminometer.
-
-
Data Analysis:
-
Normalize the data by expressing the luminescence in the presence of the antagonist as a percentage of the response to the agonist alone after subtracting the background luminescence.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
III. cAMP Assay
While the H1 receptor is primarily Gq-coupled, cAMP assays can be utilized to screen for H1 receptor antagonists, particularly for assessing selectivity against other histamine receptor subtypes (e.g., H2R which is Gs-coupled and increases cAMP, or H3R/H4R which are Gi-coupled and decrease cAMP). For H1R itself, some studies have shown that in certain cell systems or under specific conditions, Gq-coupled receptors can indirectly influence cAMP levels. However, a more common application is in counter-screening to ensure that lead compounds are selective for H1R. The following protocol describes a general method for measuring cAMP, which can be adapted for screening against Gs or Gi-coupled receptors.
Data Presentation
| Parameter | Diphenhydramine | Loratadine | Cetirizine |
| IC50 (nM) vs. H2R | >10,000 | >10,000 | >10,000 |
| Typical Z'-Factor (for Gs/Gi assays) | 0.5 - 0.7 | 0.5 - 0.7 | 0.5 - 0.7 |
| Typical Signal-to-Background (S/B) Ratio (for Gs/Gi assays) | > 3 | > 3 | > 3 |
Note: The IC50 values represent the lack of significant activity at the Gs-coupled H2 receptor, demonstrating selectivity. Assay performance metrics are representative of typical cAMP assays for GPCRs.
Experimental Workflow
Detailed Experimental Protocol (HTRF® Example for H2R Selectivity)
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the human H2 receptor.
-
Culture Medium: As previously described.
-
Assay Plates: 384-well low-volume white microplates.
-
Phosphodiesterase (PDE) Inhibitor: IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.
-
Agonist: A selective H2 receptor agonist (e.g., amthamine).
-
Test Compounds: H1 receptor antagonists.
-
cAMP Detection Kit: HTRF® cAMP dynamic 2 kit or similar.
-
Instrumentation: HTRF®-compatible plate reader.
Procedure:
-
Cell Plating:
-
Culture and plate the H2R-expressing cells as described in the previous protocols.
-
-
Compound Treatment:
-
Prepare a stimulation buffer containing a PDE inhibitor like IBMX.
-
Prepare serial dilutions of the test compounds (H1 antagonists) in the stimulation buffer.
-
Add the diluted compounds to the wells of the cell plate and incubate for 15-30 minutes at 37°C.
-
Add the H2 agonist at its EC80 concentration to the wells.
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Detection:
-
Following the incubation, lyse the cells and perform the cAMP detection according to the manufacturer's protocol for the HTRF® kit. This typically involves adding a mixture of the cAMP-d2 conjugate and the anti-cAMP cryptate conjugate.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF®-compatible reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence at 665 nm to that at 620 nm.
-
The signal is inversely proportional to the amount of cAMP produced.
-
Calculate the percentage of inhibition of the agonist-induced cAMP production for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value, which indicates the compound's potency at the H2 receptor. A high IC50 value demonstrates selectivity for the H1 receptor.
-
Conclusion
The choice of assay for H1 receptor antagonist screening depends on various factors including the screening goals, available instrumentation, and desired throughput. Calcium mobilization assays offer a direct, rapid, and robust method for primary screening of Gq-coupled receptors like H1R. Reporter gene assays provide a downstream, integrated readout of receptor activation and can be a valuable orthogonal assay for hit confirmation. cAMP assays are crucial for determining the selectivity of H1 receptor antagonists against other histamine receptor subtypes, a critical aspect of drug development to minimize off-target effects. By employing these well-characterized cell-based assays, researchers can effectively identify and characterize novel H1 receptor antagonists for the potential treatment of allergic and inflammatory diseases.
References
- 1. diphenhydramine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Combination of H1 and H2 Histamine Receptor Antagonists: Current Knowledge and Perspectives of a Classic Treatment Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cetirizine - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. A Multiplexed Fluorescent Calcium and NFAT Reporter Gene Assay to Identify GPCR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stability Testing of Dexbrompheniramine Maleate
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols outline the procedures for conducting stability testing of dexbrompheniramine maleate, a crucial antihistamine active pharmaceutical ingredient (API). Adherence to these guidelines will ensure the generation of robust and reliable data to establish the shelf-life and appropriate storage conditions for the drug substance, in line with international regulatory standards.
Introduction
Stability testing is a critical component of drug development and regulatory submission, providing evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[1][2] This protocol is designed in accordance with the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2) for stability testing and ICH Q1B for photostability testing.
Scope
This protocol applies to the stability testing of this compound drug substance. It covers long-term, accelerated, and intermediate stability studies, as well as forced degradation studies to establish the stability-indicating nature of the analytical methods employed.
Equipment and Reagents
Equipment:
-
Stability chambers with controlled temperature and humidity
-
Validated High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system with a UV or Photodiode Array (PDA) detector
-
pH meter
-
Analytical balance
-
Volumetric glassware
-
Photostability chamber
-
Water bath or oven for thermal degradation
Reagents:
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Purified water (HPLC grade)
-
Potassium phosphate monobasic
-
Orthophosphoric acid
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
Experimental Protocols
Stability-Indicating Analytical Method
A validated stability-indicating analytical method is paramount for the accurate determination of this compound and the separation of its degradation products. The following UPLC method, adapted from a method for a structurally similar compound, is recommended as a starting point and must be fully validated according to ICH Q2(R1) guidelines.[3][4]
Table 1: UPLC Method Parameters
| Parameter | Specification |
| Column | Waters Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) or equivalent |
| Mobile Phase | Isocratic elution with 0.1% Trifluoroacetic acid in Water:Acetonitrile (70:30 v/v) |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 30°C |
| Detector Wavelength | 260 nm |
| Injection Volume | 2 µL |
| Run Time | Approximately 5 minutes |
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation pathways and to demonstrate the specificity of the analytical method.[5] The drug substance should be subjected to the following stress conditions to achieve 5-20% degradation.
Table 2: Forced Degradation Conditions
| Stress Condition | Protocol |
| Acid Hydrolysis | Dissolve this compound in 0.1 M HCl and heat at 80°C for 2 hours. |
| Base Hydrolysis | Dissolve this compound in 0.1 M NaOH and heat at 80°C for 2 hours. |
| Oxidative Degradation | Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours. |
| Thermal Degradation | Expose solid this compound to 105°C in an oven for 24 hours. |
| Photolytic Degradation | Expose this compound solution and solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A dark control should be maintained. |
Formal Stability Study
Formal stability studies are conducted on at least three primary batches of the drug substance. The samples should be stored in containers that simulate the proposed packaging for storage and distribution.
Table 3: Storage Conditions and Testing Frequency for Formal Stability Studies
| Study | Storage Condition | Minimum Duration | Testing Frequency |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12, 18, 24, 36 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
Intermediate studies are only required if significant changes are observed in the accelerated studies.
Data Presentation and Acceptance Criteria
All quantitative data from the stability studies should be summarized in tables to facilitate comparison and trend analysis.
Table 4: Example of Stability Data Summary
| Time Point (Months) | Storage Condition | Appearance | Assay (%) | Individual Unspecified Degradation Product (%) | Total Degradation Products (%) |
| 0 | - | White to off-white powder | 100.2 | < 0.05 | < 0.10 |
| 3 | 40°C/75%RH | Complies | 99.8 | 0.06 | 0.15 |
| 6 | 40°C/75%RH | Complies | 99.5 | 0.08 | 0.20 |
| ... | ... | ... | ... | ... | ... |
Table 5: Proposed Acceptance Criteria for this compound Drug Substance Stability
| Test Parameter | Acceptance Criteria |
| Appearance | White to off-white crystalline powder |
| Assay | 98.0% - 102.0% |
| Individual Unspecified Degradation Product | ≤ 0.10% |
| Total Degradation Products | ≤ 0.5% |
| Water Content | ≤ 0.5% |
Degradation Pathways
Based on forced degradation studies of similar molecules and known interactions, potential degradation pathways for this compound include hydrolysis of the maleate salt and oxidation of the pyridine ring or the dimethylamino group. A known degradation pathway, particularly in formulations containing phenylephrine, is the "Michael addition" of phenylephrine to the maleic acid, forming an adduct.[1][6]
Visualizations
Caption: Experimental workflow for this compound stability testing.
Caption: Logical relationships in the stability testing process.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Stability Testing of Pharmaceutical Products | Vici Health Sciences [vicihealthsciences.com]
- 3. asianpubs.org [asianpubs.org]
- 4. asianpubs.org [asianpubs.org]
- 5. Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ikev.org [ikev.org]
Application Notes and Protocols for Chiral Separation of Brompheniramine Isomers by Capillary Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brompheniramine, a common antihistamine, exists as a racemic mixture of two enantiomers, (+)-brompheniramine and (-)-brompheniramine. As enantiomers can exhibit different pharmacological and toxicological profiles, the ability to separate and quantify them is crucial in drug development and quality control. Capillary electrophoresis (CE) has emerged as a powerful technique for the chiral separation of pharmaceuticals due to its high efficiency, short analysis time, and minimal sample consumption. This document provides detailed application notes and protocols for the chiral separation of brompheniramine isomers using capillary electrophoresis, with a focus on the use of cyclodextrins as chiral selectors.
Principle of Chiral Separation by Capillary Electrophoresis
Chiral separation in capillary electrophoresis is achieved by adding a chiral selector to the background electrolyte (BGE). The chiral selector, typically a cyclodextrin or its derivative, forms transient diastereomeric complexes with the enantiomers of the analyte. These complexes have different formation constants and/or mobilities, leading to a difference in their migration times and resulting in their separation. Cyclodextrins (CDs) are cyclic oligosaccharides that are frequently used as chiral selectors in CE for the enantioselective analysis of various drugs, including H1-antihistamines like brompheniramine.[1]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the chiral separation of brompheniramine isomers using capillary electrophoresis.
Table 1: Single Chiral Selector Systems
| Chiral Selector | Concentration | Background Electrolyte (BGE) | pH | Applied Voltage (kV) | Temperature (°C) | Capillary Dimensions | Reference |
| β-Cyclodextrin (β-CD) | 10 mM | 25 mM Phosphate buffer | 7.0 | +25 | 20 | Not Specified | [1] |
| Heptakis(2,3,6-tri-O-methyl)-β-CD (TM-β-CD) | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [1] |
| Carboxymethyl-β-cyclodextrin (CM-β-CD) | 0.010 M | Phosphate buffer | 7.5 | Not Specified | 5 | Not Specified | [2] |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Not Specified | 100 mM Phosphoric acid adjusted with triethanolamine | 3 or 5 | Not Specified | Not Specified | Not Specified | [3] |
Table 2: Dual Chiral Selector System
| Chiral Selector 1 | Concentration 1 | Chiral Selector 2 | Concentration 2 | Background Electrolyte (BGE) | pH | Applied Voltage (kV) | Temperature (°C) | Analysis Time (min) | Reference |
| Sulfobutylether-β-CD (SBE-β-CD) | 15 mM | β-Cyclodextrin (β-CD) | 10 mM | 25 mM Phosphate buffer | 7.0 | +25 | 20 | < 8 | [1][4] |
Experimental Protocols
Reagents and Materials
-
Brompheniramine maleate standard
-
Chiral selectors: β-Cyclodextrin, Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin, Carboxymethyl-β-cyclodextrin, Sulfobutylether-β-cyclodextrin
-
Buffer components: Sodium phosphate (monobasic and dibasic), Phosphoric acid, Triethanolamine
-
Solvents: Deionized water, Methanol
-
Fused-silica capillary
-
Capillary electrophoresis system with a UV detector
Standard Solution Preparation
-
Prepare a stock solution of racemic brompheniramine maleate (e.g., 1 mg/mL) in deionized water or a suitable solvent.
-
Prepare working standard solutions by diluting the stock solution with the background electrolyte to the desired concentration.
Background Electrolyte (BGE) Preparation
Example for Dual Cyclodextrin System: [1][4]
-
To prepare a 25 mM phosphate buffer at pH 7.0, dissolve the appropriate amounts of sodium phosphate monobasic and dibasic in deionized water. Adjust the pH using a pH meter.
-
Add 15 mM Sulfobutylether-β-CD and 10 mM β-CD to the phosphate buffer.
-
Stir the solution until all components are completely dissolved.
-
Filter the BGE through a 0.45 µm syringe filter before use.
Capillary Conditioning
-
Before the first use, rinse the new capillary with 1 M NaOH for 20 minutes.
-
Flush with deionized water for 10 minutes.
-
Equilibrate with the running BGE for at least 15 minutes.
-
Between runs, rinse the capillary with 0.1 M NaOH for 2 minutes, followed by deionized water for 2 minutes, and then the running BGE for 5 minutes to ensure reproducibility.
Capillary Electrophoresis Method
-
Set the capillary temperature (e.g., 20°C).
-
Inject the sample solution into the capillary using hydrodynamic or electrokinetic injection.
-
Apply the separation voltage (e.g., +25 kV).
-
Detect the enantiomers at a suitable wavelength (e.g., 214 nm).
-
Record and analyze the electropherogram.
Visualizations
Caption: Experimental workflow for the chiral separation of brompheniramine isomers.
Caption: Factors influencing the chiral separation of brompheniramine isomers.
Discussion
The choice of chiral selector is paramount for achieving successful enantioseparation. Native β-cyclodextrin and its derivatives have proven effective for brompheniramine. In some cases, a dual cyclodextrin system, such as a combination of an anionic CD (SBE-β-CD) and a neutral CD (β-CD), can provide a synergistic effect, leading to baseline separation of all enantiomers in a short time.[4]
The concentration of the chiral selector, the pH of the background electrolyte, the applied voltage, and the temperature are all critical parameters that must be optimized to achieve the desired resolution and analysis time. For instance, increasing the chiral selector concentration generally improves resolution up to a certain point, after which it may plateau or even decrease. The pH of the BGE affects the charge of the analyte and the electroosmotic flow, thereby influencing migration times and resolution.
Conclusion
Capillary electrophoresis is a highly effective and versatile technique for the chiral separation of brompheniramine isomers. By carefully selecting the appropriate chiral selector and optimizing the experimental conditions, baseline separation of the enantiomers can be achieved. The protocols and data presented in this document provide a solid foundation for researchers, scientists, and drug development professionals to develop and validate robust methods for the enantioselective analysis of brompheniramine.
References
- 1. researchgate.net [researchgate.net]
- 2. Chiral separation of brompheniramine enantiomers by recycling high-speed countercurrent chromatography using carboxymethyl-β-cyclodextrin as a chiral selector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Use of Dual Cyclodextrin Chiral Selector Systems in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Dexbrompheniramine Maleate as a Reference Standard in Pharmaceutical Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the use of Dexbrompheniramine Maleate USP Reference Standard in the quality control and analysis of pharmaceutical formulations. This compound is the maleate salt of the dextrorotatory isomer of brompheniramine, an antihistamine used to treat allergic conditions.[1][2] As a primary pharmaceutical reference standard, it is essential for ensuring the identity, purity, strength, and quality of drug products.[3]
High-Performance Liquid Chromatography (HPLC)
HPLC is the most common method for the assay and impurity profiling of this compound in bulk drug substance and finished products. The use of this compound RS is critical for peak identification and quantification.
Experimental Protocol: Assay of this compound
Chromatographic System:
-
Mode: Liquid Chromatography (LC)
-
Detector: UV, 225 nm
-
Column: 4.6-mm × 25-cm; 5-µm packing L1 (C18)
-
Column Temperature: 30°C
-
Flow Rate: 1 mL/min
-
Injection Volume: 10 µL
Reagents and Solutions:
-
Solution A: 5.44 g/L of monobasic potassium phosphate, adjusted to a pH of 3.0 ± 0.1 with phosphoric acid.
-
Solution B: Acetonitrile.
-
Diluent: Acetonitrile and Solution A (5:95).
-
Standard Solution: 0.5 mg/mL of USP this compound RS in Diluent. Sonicate for 1 minute to dissolve.
-
Sample Solution: 0.5 mg/mL of this compound in Diluent. Sonicate for 1 minute to dissolve.
-
Mobile Phase: Gradient elution as described in Table 1.
Procedure:
-
Prepare the Standard and Sample solutions as described above.
-
Set up the HPLC system with the specified chromatographic conditions.
-
Inject the Standard solution and the Sample solution into the chromatograph.
-
Record the chromatograms and measure the peak responses for dexbrompheniramine.
-
The retention time of the dexbrompheniramine peak in the Sample solution should correspond to that of the Standard solution.
-
Calculate the percentage of this compound in the sample using the formula: Result = (rU / rS) × (CS / CU) × 100 where:
-
rU = peak response from the Sample solution
-
rS = peak response from the Standard solution
-
CS = concentration of USP this compound RS in the Standard solution (mg/mL)
-
CU = concentration of this compound in the Sample solution (mg/mL)
-
Data Presentation
Table 1: Mobile Phase Gradient Program
| Time (min) | Solution A (%) | Solution B (%) |
| 0 | 95 | 5 |
| 1 | 95 | 5 |
| 20 | 70 | 30 |
| 30 | 70 | 30 |
| 31 | 95 | 5 |
| 40 | 95 | 5 |
Table 2: System Suitability Requirements for HPLC Assay
| Parameter | Requirement |
| Resolution | NLT 1.5 between chlorpheniramine and dexbrompheniramine |
| Tailing Factor | NMT 2.0 for the dexbrompheniramine peak |
| Relative Standard Deviation (RSD) | NMT 0.73% for replicate injections of the Standard solution |
Experimental Workflow
Caption: HPLC assay workflow for this compound.
Gas Chromatography (GC)
A GC method can be employed for the determination of related compounds in this compound.
Experimental Protocol: Related Compounds Test
Chromatographic System:
-
Detector: Flame-Ionization Detector (FID)
-
Column: 4-mm × 1.2-m glass column containing 3% phase G3 on support S1AB.
-
Column Temperature: ~190°C
-
Injection Port and Detector Temperature: ~250°C
-
Carrier Gas: Dry helium, with a flow rate adjusted to obtain a retention time of 6 to 7 minutes for the dexbrompheniramine peak.
Reagents and Solutions:
-
Test Solution: Dissolve approximately 200 mg of this compound in 5 mL of methylene chloride.
Procedure:
-
Prepare the Test solution.
-
Set up the GC system with the specified chromatographic conditions.
-
Inject about 1 µL of the Test solution into the chromatograph.
-
Record the chromatogram for a total time of not less than twice the retention time of the dexbrompheniramine peak.
-
Measure the areas of all peaks.
-
The total relative area of all extraneous peaks (excluding the solvent peak and maleic acid, if observed) should not exceed 2.0%.
Data Presentation
Table 3: System Suitability for GC Related Compounds Test
| Parameter | Requirement |
| Tailing Factor | NMT 1.8 for the this compound peak |
Experimental Workflow
Caption: GC workflow for related compounds in dexbrompheniramine.
UV-Visible Spectrophotometry
A UV-Vis spectrophotometric method can be used for the identification and assay of this compound, particularly in simpler formulations. This method is based on the absorbance of UV radiation by the molecule at a specific wavelength.
Experimental Protocol: Assay of this compound (Representative Method)
Instrument:
-
A suitable UV-Visible Spectrophotometer.
Reagents and Solutions:
-
Solvent: 0.1 N Hydrochloric Acid.
-
Standard Stock Solution: Accurately weigh and dissolve about 100 mg of USP this compound RS in the Solvent in a 100-mL volumetric flask to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: From the Standard Stock Solution, prepare a series of dilutions in the Solvent to obtain concentrations ranging from 5 to 35 µg/mL.
-
Sample Solution: Prepare a solution of the drug product in the Solvent, expected to have a final concentration within the calibration range.
Procedure:
-
Scan the spectrum of a working standard solution between 200 nm and 400 nm to determine the wavelength of maximum absorbance (λmax), which is typically around 261 nm.
-
Measure the absorbance of the Working Standard Solutions and the Sample Solution at the λmax.
-
Plot a calibration curve of absorbance versus concentration for the Working Standard Solutions.
-
Determine the concentration of this compound in the Sample Solution from the calibration curve.
-
Calculate the content of this compound in the drug product.
Data Presentation
Table 4: Representative Performance Data for UV-Vis Spectrophotometric Method
| Parameter | Typical Value |
| λmax | ~261 nm (in 0.1 N HCl) |
| Linearity Range | 5 - 35 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD%) | < 2.0% |
Experimental Workflow
References
Application Notes and Protocols for Preclinical Formulation of Dexbrompheniramine Maleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexbrompheniramine maleate is a first-generation alkylamine antihistamine, renowned for its efficacy in the symptomatic relief of allergic conditions such as rhinitis and urticaria.[1][2] As a potent histamine H1 receptor antagonist, it competitively inhibits the effects of histamine on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract.[1][2] These application notes provide detailed protocols for the formulation of this compound for preclinical research, encompassing both oral and intravenous administration routes. Furthermore, established in-vivo models for evaluating the efficacy of antihistamines are described, alongside the relevant signaling pathways.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a drug substance is paramount for the development of a stable and effective formulation. Key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₉BrN₂ · C₄H₄O₄ | [3] |
| Molecular Weight | 435.31 g/mol | [3] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 132-134 °C | [4] |
| Solubility | Slightly soluble in water and methanol. | [4] |
| LogP | 3.4 | [3] |
Formulation Protocols for Preclinical Research
The choice of formulation is contingent on the intended route of administration and the physicochemical properties of the drug. The following protocols are recommended for the preparation of this compound formulations for preclinical studies in rodents.
Oral Administration Formulation (Solution/Suspension)
For oral gavage studies, a homogenous solution or suspension is essential for accurate dosing.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Carboxymethyl cellulose sodium (CMC-Na) (for suspensions)
-
Sterile water for injection
-
Vortex mixer
-
Sonicator
Protocol 1: Co-solvent Vehicle for Solutions [5]
This formulation is suitable for achieving a clear solution, particularly for compounds with moderate aqueous solubility.
-
Weigh the required amount of this compound.
-
Prepare the vehicle by sequentially mixing the following components in the specified ratio:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline or PBS
-
-
Ensure each component is fully dissolved before adding the next.
-
Add the weighed this compound to the vehicle.
-
Vortex and sonicate the mixture until the drug is completely dissolved.
-
Visually inspect for any undissolved particles.
Protocol 2: Aqueous Suspension [5]
For higher doses or compounds with lower solubility, a suspension may be more appropriate.
-
Weigh the required amount of this compound.
-
Prepare a 0.5% (w/v) solution of CMC-Na in sterile water.
-
Triturate the this compound powder with a small amount of the 0.5% CMC-Na solution to form a smooth paste.
-
Gradually add the remaining 0.5% CMC-Na solution while continuously stirring to achieve the final desired concentration.
-
Homogenize the suspension using a vortex mixer or other suitable method to ensure uniformity.
Intravenous Administration Formulation (Solution)
For intravenous administration, the formulation must be a sterile, clear solution.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile syringe filters (0.22 µm)
Protocol:
-
Follow steps 1-5 of the Co-solvent Vehicle for Solutions protocol (Protocol 1 for Oral Administration).
-
Once the this compound is completely dissolved, filter the solution through a 0.22 µm sterile syringe filter into a sterile vial to ensure sterility.
-
Visually inspect the final solution for any particulate matter before administration.
Experimental Protocols for Efficacy Evaluation
The following are established preclinical models to assess the antihistaminic activity of this compound.
Passive Cutaneous Anaphylaxis (PCA) in Mice
The PCA model is a widely used in-vivo assay to evaluate the effect of drugs on IgE-mediated mast cell degranulation.[6]
Experimental Workflow:
Caption: Workflow for the Passive Cutaneous Anaphylaxis (PCA) model in mice.
Protocol:
-
Sensitization: Anesthetize mice and intradermally inject a solution of anti-dinitrophenyl (DNP) IgE monoclonal antibodies into the ear pinna.
-
Treatment: After 24 hours, administer this compound or the vehicle via the desired route (oral or intravenous). A suggested starting dose, based on studies with other antihistamines, is in the range of 1-10 mg/kg.[2] A dose-response study is recommended to determine the optimal effective dose.
-
Challenge: 30-60 minutes after treatment, intravenously inject a solution containing DNP conjugated to human serum albumin (DNP-HSA) and Evans blue dye.
-
Readout: After a defined period (e.g., 30 minutes), sacrifice the animals and measure the ear thickness to assess swelling. Excise the ears and extract the Evans blue dye to quantify vascular permeability, which is an indicator of the allergic reaction.
Systemic Anaphylaxis in Mice
This model assesses the systemic effects of an allergic reaction and the protective effect of the test compound.[7]
Experimental Workflow:
Caption: Workflow for the Systemic Anaphylaxis model in mice.
Protocol:
-
Sensitization: Sensitize mice by intravenous injection of an anti-TNP (trinitrophenyl) IgE monoclonal antibody.[2]
-
Treatment: 24 hours after sensitization, administer this compound or vehicle. A suggested starting dose range is 1-10 mg/kg.[2]
-
Challenge: 30-60 minutes post-treatment, induce anaphylaxis by intravenous injection of TNP-BSA (bovine serum albumin).
-
Readout: Monitor the core body temperature of the mice for a period of 60-90 minutes. A drop in body temperature (hypothermia) is a key indicator of a systemic anaphylactic reaction. The efficacy of this compound is determined by its ability to attenuate this temperature drop.
Histamine H1 Receptor Signaling Pathway
This compound exerts its therapeutic effect by acting as an inverse agonist at the histamine H1 receptor, thereby blocking the downstream signaling cascade initiated by histamine.
Caption: Histamine H1 receptor signaling pathway and the inhibitory action of this compound.
This pathway illustrates that upon histamine binding, the H1 receptor activates the Gq/11 protein, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). These downstream effectors collectively contribute to the physiological manifestations of an allergic reaction. This compound competitively blocks histamine from binding to the H1 receptor, thus inhibiting this signaling cascade.
Stability and Storage
Proper storage of this compound and its formulations is critical to ensure its stability and efficacy.
-
Solid Compound: Store at -20°C for long-term storage (up to 3 years).[5]
-
Stock Solutions: Store at -80°C for up to 1 year. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[5]
-
Formulations for Injection: Prepared formulations should be used promptly. If short-term storage is necessary, they should be kept at 4°C and used within 24 hours.[5] A study on brompheniramine maleate in an oral liquid formulation showed it was stable for at least 202 days at room temperature when stored in amber-colored glass bottles.[8]
By following these detailed application notes and protocols, researchers can confidently prepare and evaluate this compound in preclinical settings, contributing to a better understanding of its therapeutic potential and the development of new anti-allergic therapies.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Optimizing drug inhibition of IgE-mediated anaphylaxis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. trungtamthuoc.com [trungtamthuoc.com]
- 4. Protocols for the Induction and Evaluation of Systemic Anaphylaxis in Mice | Springer Nature Experiments [experiments.springernature.com]
- 5. Homologous passive cutaneous anaphylaxis (PCA) in mice and heterologous PCA induced in rats with mouse IgE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hooke - Contract Research - Passive Cutaneous Anaphylaxis (PCA) [hookelabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Chemical stability of brompheniramine maleate in an oral liquid dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC-UV Detection of Dexbrompheniramine and its Metabolites
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC-UV detection of dexbrompheniramine and its metabolites.
Troubleshooting Guide
This section addresses specific issues that may arise during the analysis of dexbrompheniramine and its metabolites by HPLC-UV.
Issue 1: Poor Peak Shape (Tailing or Fronting) for Dexbrompheniramine or Metabolite Peaks
-
Question: My chromatogram shows significant peak tailing for the dexbrompheniramine peak, and the metabolite peaks are broad. What could be the cause and how can I fix it?
-
Answer: Peak tailing for basic compounds like dexbrompheniramine is a common issue in reversed-phase HPLC.[1][2] Here are the potential causes and solutions:
-
Secondary Interactions: Residual silanol groups on the silica-based C18 column can interact with the basic amine functional group of dexbrompheniramine, leading to tailing.[3]
-
Solution:
-
Use a base-deactivated column: Employ a column specifically designed for the analysis of basic compounds, often labeled as "base-deactivated" or having a specific end-capping.
-
Adjust mobile phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with phosphate or formate buffer) will ensure that the amine group is protonated, which can reduce its interaction with silanols.
-
Add a competing base: Incorporate a small amount of a competing base, like triethylamine (TEA), into the mobile phase to block the active silanol sites.
-
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[4]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
-
Issue 2: Inconsistent Retention Times
-
Question: The retention times for dexbrompheniramine and its metabolites are shifting between injections. What is causing this variability?
-
Answer: Retention time instability can be caused by several factors:[2][5]
-
Pump and Mobile Phase Issues:
-
Inconsistent mobile phase composition: Ensure the mobile phase is well-mixed and degassed.[1][6] For gradient elution, ensure the pump's proportioning valves are working correctly.
-
Fluctuating flow rate: Check for leaks in the pump, fittings, or seals.[2][7] Air bubbles in the pump head can also cause flow rate fluctuations.[4][5] Purge the pump to remove any trapped air.
-
-
Column Equilibration: Insufficient column equilibration time between injections, especially after a gradient run, can lead to shifting retention times.[5][6]
-
Solution: Ensure the column is equilibrated with the initial mobile phase for a sufficient time (e.g., 10-15 column volumes) before each injection.
-
-
Temperature Fluctuations: Changes in column temperature can affect retention times.[5][6]
-
Solution: Use a column oven to maintain a constant and consistent temperature.
-
-
Issue 3: Low UV Sensitivity or No Peaks Detected
-
Question: I am not seeing any peaks, or the peaks for the metabolites are very small, even though I expect them to be present. What should I check?
-
Answer: Low sensitivity can be a frustrating problem. Here are some troubleshooting steps:[1][2]
-
Detector Settings:
-
Incorrect Wavelength: Ensure the UV detector is set to the optimal wavelength for dexbrompheniramine and its metabolites. Dexbrompheniramine typically has a UV absorbance maximum around 260-265 nm.[8] It's advisable to run a UV scan of the standards to determine the optimal wavelength.
-
Detector Lamp: The detector lamp may be nearing the end of its life, resulting in low energy and reduced sensitivity.[5][6]
-
-
Sample Preparation:
-
Insufficient Concentration: The concentration of the metabolites in your sample may be below the limit of detection (LOD) of your method.[2] Consider concentrating your sample or using a more sensitive detector if available.
-
Sample Degradation: Ensure proper storage of your samples to prevent degradation of the analytes.
-
-
Injection Issues:
-
Injector Malfunction: Check for a clogged or malfunctioning autosampler needle or injection valve.
-
Incorrect Injection Volume: Verify that the correct injection volume is being used.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the main metabolites of dexbrompheniramine I should expect to see?
A1: Dexbrompheniramine undergoes metabolism in the liver, primarily through the cytochrome P-450 system.[9] The main metabolic pathways are N-demethylation and N-oxidation.[10] Therefore, you can expect to detect mono-N-demethyldexbrompheniramine, di-N-demethyldexbrompheniramine, and dexbrompheniramine N-oxide.
Q2: How can I improve the separation of dexbrompheniramine from its more polar metabolites?
A2: Metabolites are often more polar than the parent drug. If you are using a standard C18 column and the polar metabolites are eluting very early, close to the void volume, you can try the following:[11][12]
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns provide better retention for polar analytes.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that is well-suited for the separation of highly polar compounds.[12][13][14]
-
Adjust Mobile Phase: Decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) in your mobile phase to increase the retention of polar compounds on a reversed-phase column.
Q3: What is a good starting point for a sample preparation method for dexbrompheniramine and its metabolites in plasma?
A3: A robust sample preparation is crucial for removing interferences from biological matrices like plasma.[15][16] Here are two common approaches:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples.[17][18][19] A mixed-mode cation exchange SPE cartridge can be effective for extracting the basic dexbrompheniramine and its metabolites.
-
Liquid-Liquid Extraction (LLE): LLE is another widely used technique.[18] You can extract dexbrompheniramine and its metabolites from an alkalinized plasma sample into an organic solvent like ethyl acetate or a mixture of diethyl ether and dichloromethane.[20][21]
Q4: How do I perform a forced degradation study for dexbrompheniramine?
A4: Forced degradation studies are essential for developing a stability-indicating method.[22][23] The goal is to generate potential degradation products. Typical stress conditions include:[22][23][24]
-
Acid Hydrolysis: Treat the drug solution with an acid (e.g., 0.1 M HCl) at an elevated temperature.
-
Base Hydrolysis: Treat the drug solution with a base (e.g., 0.1 M NaOH) at an elevated temperature.
-
Oxidative Degradation: Expose the drug solution to an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Expose the solid drug or drug solution to dry heat.
-
Photolytic Degradation: Expose the drug solution to UV light.
After exposure, the samples are analyzed by HPLC to separate the parent drug from any degradation products.
Data Presentation
Table 1: Troubleshooting Common HPLC-UV Issues for Dexbrompheniramine Analysis
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with column silanols | Use a base-deactivated column; lower mobile phase pH (2.5-3.5); add a competing base (e.g., TEA). |
| Column overload | Reduce injection volume or sample concentration. | |
| Shifting Retention Times | Inconsistent mobile phase composition | Ensure proper mixing and degassing of the mobile phase. |
| Insufficient column equilibration | Increase equilibration time between injections. | |
| Temperature fluctuations | Use a column oven to maintain a constant temperature. | |
| Low Sensitivity | Incorrect UV detection wavelength | Set the detector to the λmax of dexbrompheniramine (~260-265 nm). |
| Low analyte concentration | Concentrate the sample or use a more sensitive detector. | |
| Detector lamp issue | Replace the UV lamp if its energy is low. | |
| Baseline Noise/Drift | Air bubbles in the system | Degas the mobile phase and purge the pump.[1][6] |
| Contaminated mobile phase or column | Use high-purity solvents and filter the mobile phase; clean the column.[6] |
Experimental Protocols
Protocol 1: Generic Reversed-Phase HPLC-UV Method for Dexbrompheniramine
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and 25 mM potassium phosphate buffer (pH 3.0) (30:70 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
UV Detection: 262 nm
Protocol 2: Plasma Sample Preparation using Liquid-Liquid Extraction (LLE)
-
To 1 mL of plasma, add an internal standard.
-
Add 100 µL of 1 M NaOH to alkalinize the sample.
-
Add 5 mL of ethyl acetate and vortex for 5 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 200 µL of the mobile phase and inject it into the HPLC system.
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: Major metabolic pathways of Dexbrompheniramine.
References
- 1. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 2. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 3. agilent.com [agilent.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. medikamenterqs.com [medikamenterqs.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Development and validation of a RP-HPLC method for the determination of dextromethorphan HBr, chloropheniramine maleate and phenyl propanolamine HCl in pharmaceutical preparations [zenodo.org]
- 9. Dexbrompheniramine | C16H19BrN2 | CID 16960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Fungal transformations of antihistamines: metabolism of brompheniramine, chlorpheniramine, and pheniramine to N-oxide and N-demethylated metabolites by the fungus Cunninghamella elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. resolian.com [resolian.com]
- 12. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
- 13. Tackling pressure fluctuations in ultra-HPLC to robustly resolve and analyze polar metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buyer’s Guide: HPLC/UHPLC for Metabolomics | Labcompare.com [labcompare.com]
- 15. Sample Prep & Processing | VUMC Analytical Services Core [vumc.org]
- 16. researchgate.net [researchgate.net]
- 17. ijfmr.com [ijfmr.com]
- 18. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 19. High performance liquid chromatography determination of dextromethorphan and its metabolites in urine using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. medcraveonline.com [medcraveonline.com]
- 23. files01.core.ac.uk [files01.core.ac.uk]
- 24. Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield in dexbrompheniramine maleate synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of dexbrompheniramine maleate.
Frequently Asked Questions (FAQs)
Q1: What are the main stages of this compound synthesis where yield loss can occur?
A1: Significant yield loss in this compound synthesis can occur at three main stages:
-
Synthesis of racemic brompheniramine: The initial formation of the racemic base is critical. Side reactions and incomplete conversion can lower the starting yield.
-
Chiral Resolution: This is often the most challenging step. The efficiency of separating the desired d-enantiomer from the l-enantiomer directly impacts the yield. Inefficient crystallization or racemization of the desired enantiomer can be a major source of loss.
-
Salt Formation and Purification: The final step of forming the maleate salt and subsequent purification can lead to losses if not optimized. Multiple recrystallization steps to achieve high purity can significantly reduce the final yield.[1]
Q2: My overall yield is low. How do I identify which stage is problematic?
A2: To pinpoint the problematic stage, it is crucial to analyze the yield and purity of the intermediate at the end of each key step.
-
After Racemic Synthesis: Analyze the crude product to determine the percentage of racemic brompheniramine. If the yield is low here, focus on optimizing the initial reaction conditions.
-
After Chiral Resolution: Carefully measure the yield of the resolved dexbrompheniramine base. A yield significantly below the theoretical 50% (or higher if the unwanted enantiomer is racemized and recycled) indicates a problem with the resolution process.
-
After Salt Formation: A significant drop in yield after converting the dexbrompheniramine base to the maleate salt and purifying it suggests that the salt formation or crystallization conditions need optimization.
Troubleshooting Guides
Issue 1: Low Yield in Racemic Brompheniramine Synthesis
Q: I am getting a low yield of racemic brompheniramine. What are the likely causes and how can I improve it?
A: Low yields in the synthesis of racemic brompheniramine, which is often prepared by the alkylation of a pyridine derivative, can be attributed to several factors.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Side Reactions: | Alkylation of pyridine can sometimes lead to the formation of over-alkylated or other side products.[2][3] Ensure precise stoichiometric control of your reactants. |
| Inefficient Grignard Reaction (if applicable): | If using a Grignard-based route, moisture and air must be strictly excluded as Grignard reagents are highly reactive and will be quenched by water or oxygen.[4][5] Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Poor Reactant Quality: | Ensure the purity of your starting materials, such as 2-bromopyridine and 4-bromobenzyl halide. Impurities can interfere with the reaction. |
| Suboptimal Reaction Conditions: | Temperature and reaction time are critical. Optimize these parameters to favor the formation of the desired product over side reactions. |
Issue 2: Inefficient Chiral Resolution
Q: My yield drops significantly during the chiral resolution step. How can I improve the separation of dexbrompheniramine?
A: Chiral resolution is a critical step and often a major source of yield loss. The goal is to selectively crystallize the diastereomeric salt of the desired enantiomer.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inappropriate Resolving Agent: | The choice of resolving agent is crucial. While various chiral acids can be used, some are more effective than others. For brompheniramine, (+)-4-nitro tartranilic acid (PNTA) has been reported to give good yields.[1] |
| Suboptimal Solvent System: | The solubility of the diastereomeric salts is highly dependent on the solvent. An ideal solvent will maximize the solubility difference between the two diastereomers. For the resolution with PNTA, methanol is a commonly used solvent.[1] |
| Incorrect Crystallization Temperature: | The temperature profile during crystallization (heating, cooling rate) affects the purity and yield of the precipitated salt. Slow cooling is generally preferred to allow for selective crystallization. |
| Loss of Desired Enantiomer: | The desired enantiomer may remain in the mother liquor. To improve overall yield, the unwanted enantiomer can be recovered, racemized, and recycled back into the resolution process.[1][6] |
Yield Data from a Reported High-Yield Process:
| Step | Product | Reported Yield |
| Resolution of DL-Brompheniramine Base | PNTA salt of Dex-Brompheniramine | 82.27% |
| Purification of this compound | Pure this compound | 86.7% (from the base) |
Data sourced from a process utilizing (+)-4-nitro tartranilic acid as the resolving agent.[1]
Issue 3: Yield Loss During Salt Formation and Purification
Q: I am losing a significant amount of product during the final salt formation and purification. What can I do to minimize this?
A: The final step of forming this compound and purifying it through recrystallization needs to be carefully controlled to avoid unnecessary losses.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Incorrect Stoichiometry: | Ensure that the molar ratio of dexbrompheniramine base to maleic acid is correct. An excess of either reactant can affect crystallization and purity. |
| Suboptimal Crystallization Solvent: | Ethyl acetate is a commonly used solvent for the crystallization of this compound.[1] The volume and temperature of the solvent are critical for maximizing yield while ensuring purity. |
| Excessive Purification Steps: | Each recrystallization step will inevitably lead to some product loss.[1] Aim for the minimum number of purification steps required to achieve the desired purity. Analyze the purity after each step to determine if further purification is necessary. |
| Product Loss During Filtration and Washing: | Ensure the product has fully precipitated before filtration. Washing the filtered solid with a chilled solvent can help remove impurities without dissolving a significant amount of the product.[1] |
Experimental Protocols
Protocol 1: High-Yield Chiral Resolution of Racemic Brompheniramine
This protocol is based on the use of (+)-4-nitro tartranilic acid (PNTA) as the resolving agent.[1]
-
Dissolution of Resolving Agent: Dissolve (+)-4-nitro tartranilic acid in methanol with stirring at 60-65°C to obtain a clear solution.
-
Addition of Racemic Base: Slowly add the racemic brompheniramine base to the solution while maintaining the temperature at 60-65°C.
-
Reflux: Reflux the reaction mixture for 4-5 hours.
-
Crystallization: Allow the mixture to cool to 58-60°C. The PNTA salt of dexbrompheniramine will precipitate.
-
Filtration: Filter the precipitated solid.
-
Liberation of the Free Base: Treat the filtered PNTA salt with concentrated hydrochloric acid in demineralized water and stir for 4 hours at room temperature. Filter to recover the PNTA.
-
Basification and Extraction: Basify the aqueous filtrate to a pH of 9.0-9.5 with a caustic solution. Extract the dexbrompheniramine base using an organic solvent like o-xylene.
Protocol 2: Formation and Purification of this compound
This protocol outlines the final step of forming the maleate salt.[1]
-
Preparation of Maleic Acid Solution: Dissolve maleic acid in ethyl acetate and heat to 50-55°C.
-
Addition of Dexbrompheniramine Base: Add a solution of dexbrompheniramine base in ethyl acetate to the maleic acid solution.
-
Reaction: Maintain the reaction temperature at 40-45°C for 2 hours.
-
Crystallization: Cool the reaction mixture to room temperature, and then further chill to 5-10°C for 1.5 hours to precipitate the this compound.
-
Filtration and Washing: Filter the solid product and wash it with chilled ethyl acetate.
-
Drying: Dry the purified this compound at 60-65°C.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yield in this compound synthesis.
Key Stages in this compound Synthesis
Caption: The main stages of this compound synthesis, from starting materials to the final purified product.
References
- 1. worldwidejournals.com [worldwidejournals.com]
- 2. Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alkylation and acylation of pyridine [quimicaorganica.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rsc.org [rsc.org]
Matrix effects in bioanalytical assays for dexbrompheniramine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on bioanalytical assays for dexbrompheniramine.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of matrix effects in dexbrompheniramine bioanalysis?
A1: Matrix effects in dexbrompheniramine bioassays, particularly those using LC-MS/MS, are primarily caused by co-eluting endogenous components from the biological matrix (e.g., plasma, urine). These components can either suppress or enhance the ionization of dexbrompheniramine and its internal standard, leading to inaccurate quantification. The most common culprits are phospholipids from plasma membranes, which are notorious for causing ion suppression in electrospray ionization (ESI).
Q2: How can I evaluate the presence and extent of matrix effects in my assay?
A2: The presence of matrix effects should be assessed during method validation. A widely accepted method is the post-extraction spike analysis. This involves comparing the analyte's response in a blank matrix extract that has been spiked with the analyte to the response of the analyte in a neat solution at the same concentration. The ratio of these responses, known as the matrix factor, indicates the degree of ion suppression or enhancement. A matrix factor of less than 1 suggests ion suppression, while a value greater than 1 indicates ion enhancement. This should be tested with at least six different lots of the biological matrix.
Q3: What is a suitable internal standard (IS) for dexbrompheniramine analysis?
A3: A stable isotope-labeled (SIL) version of dexbrompheniramine is the ideal internal standard as it has the same physicochemical properties and chromatographic retention time, ensuring it experiences the same degree of matrix effect. However, if a SIL-IS is not available, a structurally similar compound can be used. For instance, in the analysis of the related compound chlorpheniramine, brompheniramine has been successfully used as an internal standard.[1][2][3]
Q4: What are the recommended sample preparation techniques to minimize matrix effects for dexbrompheniramine?
A4: The choice of sample preparation technique is critical for minimizing matrix effects. While protein precipitation is a simple and fast method, it is often insufficient for removing phospholipids. More rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective at cleaning up the sample and reducing matrix effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation- Incompatible mobile phase pH- Contamination in the LC system | - Replace the analytical column.- Adjust the mobile phase pH to ensure dexbrompheniramine is in a consistent ionic state.- Flush the LC system with appropriate cleaning solutions. |
| High Variability in Results (Poor Precision) | - Inconsistent sample preparation- Significant matrix effects from different sample lots- Unstable internal standard | - Automate the sample preparation process if possible to ensure consistency.- Re-evaluate and optimize the sample cleanup procedure (e.g., switch from protein precipitation to LLE or SPE).- Ensure the internal standard is stable throughout the sample preparation and analysis process. |
| Low Analyte Recovery | - Inefficient extraction from the biological matrix- Analyte adsorption to plasticware- Suboptimal pH during extraction | - Optimize the extraction solvent and pH for dexbrompheniramine.- Use low-adsorption microplates and tubes.- Adjust the pH of the sample to ensure dexbrompheniramine is in a non-ionized form for efficient extraction into an organic solvent. |
| Ion Suppression/Enhancement | - Co-elution of matrix components (e.g., phospholipids)- Inadequate chromatographic separation | - Improve sample cleanup to remove interfering substances.- Modify the chromatographic gradient to better separate dexbrompheniramine from the matrix components.- Consider a smaller injection volume. |
| Drifting Retention Times | - Changes in mobile phase composition- Column temperature fluctuations- Leak in the LC system | - Prepare fresh mobile phase daily.- Use a column oven to maintain a stable temperature.- Check for leaks in the pump, injector, and fittings. |
Quantitative Data Summary
The following tables summarize validation parameters for the bioanalysis of brompheniramine (the racemic mixture containing dexbrompheniramine) in human plasma using UPLC-MS/MS.
Table 1: Recovery and Matrix Effect of Brompheniramine in Human Plasma [4]
| QC Level | Recovery (%) | RSD (%) | Matrix Effect (%) | RSD (%) |
| LQC | 93.14 | 0.982 | 98.76 | 1.012 |
| MQC | 95.87 | 1.021 | 97.45 | 0.876 |
| HQC | 94.32 | 0.765 | 99.12 | 1.154 |
Table 2: Intra-day and Inter-day Precision and Accuracy for Brompheniramine in Human Plasma [4]
| QC Level | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| LQC | 1.23 | 101.2 | 1.54 | 102.1 |
| MQC | 0.98 | 99.8 | 1.12 | 100.5 |
| HQC | 0.87 | 100.3 | 1.05 | 101.3 |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a method for the analysis of chlorpheniramine using brompheniramine as an internal standard.[1][2][3]
-
To 500 µL of plasma sample, add 50 µL of the internal standard working solution (e.g., brompheniramine in methanol).
-
Vortex for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., diethyl ether:dichloromethane, 80:20, v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject into the LC-MS/MS system.
UPLC-MS/MS Method for Brompheniramine Analysis
This protocol is based on a validated method for the simultaneous determination of paracetamol, pseudoephedrine, and brompheniramine in human plasma.[4]
-
UPLC System: Agilent 1290 Infinity Series
-
Column: Agilent Zorbax SB C18 (50 mm × 2.1 mm, 1.8 µm)
-
Mobile Phase: Acetonitrile: 0.1% Formic acid in water (70:30 v/v)
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Mass Spectrometer: Agilent 6460 Triple Quadrupole
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Brompheniramine: m/z 319.1 → 273.1
-
Internal Standard (Diphenhydramine): m/z 256.2 → 167.1
-
Visualizations
Caption: Bioanalytical workflow for dexbrompheniramine.
Caption: Troubleshooting decision tree for bioanalysis.
References
- 1. Determination of chlorpheniramine in human plasma by HPLC-ESI-MS/MS: application to a dexchlorpheniramine comparative bioavailability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of chlorpheniramine in human plasma by HPLC-ESI-MS/MS: application to a dexchlorpheniramine comparative bioavailability study. | Semantic Scholar [semanticscholar.org]
- 4. repository.msa.edu.eg [repository.msa.edu.eg]
Technical Support Center: Dexbrompheniramine Maleate in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of dexbrompheniramine maleate in solution.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound solutions.
Issue 1: Unexpected Peaks in Chromatogram During Stability Studies
| Potential Cause | Troubleshooting Steps |
| Degradation of Dexbrompheniramine | - N-Oxide Formation: An early eluting peak may correspond to the N-oxide of dexbrompheniramine. Confirm by LC-MS. To mitigate, deaerate solvents and consider adding an antioxidant. - N-Demethylation: A peak with a slightly different retention time could be a demethylated product. Confirm with mass spectrometry. This is often an oxidative or metabolic-like degradation. - Hydrolysis: While the core structure is generally stable against hydrolysis, extreme pH and high temperatures can cause degradation. Ensure the pH of your solution is controlled. |
| Interaction with Excipients | - Reaction with Aldehydes: Impurities from certain excipients (e.g., polyethylene glycol) can react with the amine in dexbrompheniramine. Screen excipients for purity. - Maleate Moiety Reactions: If other active ingredients with nucleophilic groups (like phenylephrine) are present, the maleate portion can form adducts. This is a known incompatibility.[1][2] |
| System/Method Issues | - Contamination: A contaminated column or mobile phase can introduce extraneous peaks. Flush the system and use fresh, high-purity solvents. |
Issue 2: Change in Physical Appearance of the Solution (e.g., Color Change)
| Potential Cause | Troubleshooting Steps |
| Oxidation | - Formation of colored degradation products upon exposure to air or oxidizing agents. Prepare solutions fresh, use amber vials, and consider purging with an inert gas (e.g., nitrogen or argon). |
| Photodegradation | - Exposure to UV or ambient light can cause degradation, potentially leading to a yellowish discoloration. Always handle and store solutions in light-protected containers (amber glassware).[3] |
| pH Shift | - A significant change in pH could affect the solubility of this compound or excipients, potentially leading to precipitation or color changes. Verify the pH and ensure adequate buffering capacity. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound in solution?
A1: The primary factors are pH, exposure to light, temperature, and the presence of oxidizing agents. This compound is an alkylamine antihistamine and can undergo N-oxidation and N-demethylation.[4] The maleate salt itself can also participate in reactions, especially with other active pharmaceutical ingredients.[1][2]
Q2: What is the optimal pH range for maintaining the stability of a this compound solution?
A2: Based on studies of the closely related compound brompheniramine maleate, a low pH of around 2.7 has been shown to provide good stability for extended periods when the solution is protected from light.[5][6] However, the optimal pH for your specific formulation will also depend on other ingredients and the desired shelf life. It is crucial to perform pH-rate profile studies.
Q3: How can I prevent photodegradation of my this compound solution?
A3: To prevent photodegradation, always prepare, handle, and store your solutions in amber-colored glassware or containers that block UV and visible light.[3][5] For laboratory experiments, wrapping containers in aluminum foil is also an effective measure.
Q4: Are there any known excipients that are incompatible with this compound?
A4: A significant incompatibility has been identified between the maleate moiety of this compound and phenylephrine, where an adduct can form.[1][2] Additionally, excipients that may contain reactive impurities, such as aldehydes or peroxides (sometimes found in polymers like PEGs), could potentially interact with the amine group of dexbrompheniramine. It is essential to conduct thorough drug-excipient compatibility studies for your specific formulation.
Q5: What are the expected degradation products of dexbrompheniramine under oxidative stress?
A5: Under oxidative conditions, the tertiary amine group is the most likely site of reaction. The expected degradation products are Dexbrompheniramine N-oxide and the N-demethylated and N,N-didemethylated derivatives. This is supported by metabolic studies of brompheniramine.[4]
Quantitative Data Summary
The following table summarizes degradation data for chlorpheniramine maleate, a closely related compound, under forced degradation conditions. This data can serve as a proxy for estimating the stability of this compound.
| Stress Condition | Conditions | % Degradation of Chlorpheniramine Maleate | Reference |
| Acid Hydrolysis | 1N HCl at 60°C for 60 min | 5-20% | [7] |
| Alkaline Hydrolysis | 1N NaOH at 60°C for 60 min | 5-20% | [7] |
| Oxidative Degradation | 3% H₂O₂ at room temp for 2h | More significant than acidic/alkaline hydrolysis | [7] |
| Thermal Degradation | 108°C for 24h | Degradation Observed | [7] |
| Photolytic Degradation | UV Chamber for 1 week | Degradation Observed | [7] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on a this compound solution.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a water/acetonitrile mixture) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1N HCl. Heat at 60°C for 60 minutes. Cool and neutralize with an appropriate volume of 1N NaOH. Dilute to a final concentration suitable for HPLC analysis.
-
Alkaline Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1N NaOH. Heat at 60°C for 60 minutes. Cool and neutralize with an appropriate volume of 1N HCl. Dilute to a final concentration for HPLC analysis.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide. Keep at room temperature for 2 hours. Dilute to a final concentration for HPLC analysis.
-
Thermal Degradation: Place the stock solution in a thermostatically controlled oven at 80°C for 24 hours. Cool and dilute for HPLC analysis.
-
Photolytic Degradation: Expose the stock solution in a transparent container to UV light (e.g., in a photostability chamber) for a defined period (e.g., 24 hours). A control sample should be kept in the dark at the same temperature. Dilute for HPLC analysis.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This is a representative HPLC method for the analysis of dexbrompheniramine and its degradation products. Method optimization will be required.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 265 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Visualizations
Caption: Potential degradation and interaction pathways for this compound.
Caption: Troubleshooting workflow for dexbrompheniramine solution instability.
Caption: Experimental workflow for a forced degradation study.
References
- 1. asianpubs.org [asianpubs.org]
- 2. scilit.com [scilit.com]
- 3. jetir.org [jetir.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chiral HPLC Resolution of Brompheniramine Enantiomers
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral separation of brompheniramine enantiomers using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating brompheniramine enantiomers?
A1: The primary challenge lies in the fact that enantiomers have identical physical and chemical properties in an achiral environment. Therefore, a chiral environment is necessary to achieve separation. In HPLC, this is accomplished by using either a chiral stationary phase (CSP) or a chiral mobile phase additive. The highly selective nature of these chiral selectors means that small changes in experimental conditions can significantly impact the separation.[1]
Q2: Which type of chiral stationary phase (CSP) is commonly used for brompheniramine separation?
A2: Polysaccharide-based and cyclodextrin-based CSPs are frequently employed for the separation of brompheniramine and related compounds. For instance, amylose tris(3,5-dimethylphenylcarbamate) columns, such as Chiralpak AD-H, have demonstrated successful enantioselective determination.[2][3] Cyclodextrin-based columns, like CYCLOBOND I 2000, are also effective.[4]
Q3: Can I achieve separation without a chiral column?
A3: Yes, it is possible to separate enantiomers on a conventional achiral column, such as an ODS (C18) column, by using a chiral mobile phase additive. Carboxymethyl-β-cyclodextrin is a common additive that can be included in the mobile phase to facilitate enantiomeric resolution.[4][5]
Q4: What are typical detection wavelengths for brompheniramine?
A4: Brompheniramine can be detected using a UV detector at wavelengths ranging from 224 nm to 258 nm.[2][4][5] A photodiode array (PDA) detector can be used to monitor the eluents at a specific wavelength, such as 258 nm.[2][3]
Troubleshooting Guide
Issue 1: No separation of enantiomers is observed.
-
Cause: Inadequate chiral recognition.
-
Solution:
-
Verify Column Choice: Ensure you are using a suitable chiral stationary phase (e.g., a polysaccharide or cyclodextrin-based column) or a chiral mobile phase additive.
-
Optimize Mobile Phase: The composition of the mobile phase is critical. For normal-phase chromatography on a column like Chiralpak AD-H, a mobile phase of n-hexane, isopropanol (IPA), and a basic additive like diethylamine (DEA) is often used.[2][3] For reversed-phase with a chiral additive, a buffered aqueous solution with an organic modifier like methanol is common.[4][5]
-
Adjust Mobile Phase Additives: For basic compounds like brompheniramine, the addition of a small amount of a basic modifier (e.g., 0.1% diethylamine or triethylamine) to the mobile phase can be crucial for achieving separation on certain CSPs.[2]
-
Consider Temperature: Lowering the column temperature can sometimes enhance chiral recognition and improve separation.[6]
-
Issue 2: Poor peak shape (tailing or fronting).
-
Cause: Secondary interactions with the stationary phase or inappropriate mobile phase pH.
-
Solution:
-
Adjust Mobile Phase pH: For reversed-phase separations, ensure the mobile phase pH is appropriate for the analyte.
-
Modify Additive Concentration: In normal-phase, adjusting the concentration of the basic additive (e.g., DEA) can improve peak shape.
-
Sample Solvent: Ensure the sample is dissolved in the mobile phase or a weaker solvent to prevent peak distortion.
-
Check for Column Overload: Injecting too much sample can lead to poor peak shape. Try reducing the injection volume or sample concentration.
-
Issue 3: Inconsistent retention times.
-
Cause: Lack of system equilibration, temperature fluctuations, or changes in mobile phase composition.
-
Solution:
-
Equilibrate the Column: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. Chiral columns can sometimes require longer equilibration times.
-
Control Temperature: Use a column oven to maintain a constant and stable temperature throughout the analysis.
-
Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. The volatility of organic solvents can alter the mobile phase composition over time.
-
Issue 4: Low resolution between enantiomer peaks.
-
Cause: Suboptimal separation conditions.
-
Solution:
-
Optimize Flow Rate: For some chiral separations, a lower flow rate can increase efficiency and improve resolution. It is recommended to study the effect of flow rate on your separation.
-
Adjust Mobile Phase Composition: Systematically vary the ratio of the organic modifier in the mobile phase. For example, in a normal-phase system with hexane and IPA, a small change in the IPA percentage can significantly impact resolution.[7]
-
Change the Organic Modifier: If using IPA, consider trying ethanol as the alcohol modifier, as this can alter the selectivity.
-
Evaluate Temperature Effects: Both increasing and decreasing the temperature can affect resolution, so it is worth investigating the impact of temperature on your specific separation.[6]
-
Experimental Protocols
Protocol 1: Chiral Separation using a Polysaccharide-Based CSP (Normal Phase)
This protocol is based on methods developed for the enantioselective determination of chlorpheniramine, a structurally similar compound.[2][3]
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a PDA or UV detector.
-
Chiral Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: A mixture of n-hexane, isopropanol (IPA), and diethylamine (DEA) in a ratio of 97.5:2.5:0.025 (v/v/v).[2][3]
-
Flow Rate: 1.2 mL/min.[2]
-
Temperature: 25°C.[2]
-
Detection: 258 nm.[2]
-
Sample Preparation: Dissolve the brompheniramine sample in the mobile phase to a suitable concentration.
-
Injection Volume: 10-20 µL.
Protocol 2: Chiral Separation using a Chiral Mobile Phase Additive (Reversed Phase)
This protocol is adapted from methods for separating chlorpheniramine enantiomers using a chiral additive.[4][5]
-
HPLC System: A standard HPLC system.
-
Column: Conventional ODS (C18) column.
-
Mobile Phase: A mixture of 5 mM sodium phosphate buffer, methanol, and triethylamine (73:25:2, v/v/v) containing 0.5 mM carboxymethyl-β-cyclodextrin. Adjust the final pH to 4.3.[4][5]
-
Temperature: Ambient.
-
Sample Preparation: Dissolve the brompheniramine sample in the mobile phase.
Data Presentation
Table 1: Comparison of Chiral HPLC Methods for Brompheniramine and Analogs
| Parameter | Method 1 (Polysaccharide CSP) | Method 2 (Cyclodextrin Additive) | Method 3 (Cyclodextrin CSP) |
| Chiral Selector | Amylose tris(3,5-dimethylphenylcarbamate) | Carboxymethyl-β-cyclodextrin | Beta-cyclodextrin |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm)[2] | ODS (C18)[4][5] | CYCLOBOND I 2000[4] |
| Mobile Phase | n-hexane:IPA:DEA (97.5:2.5:0.025 v/v/v)[2] | 5mM NaPO4:Methanol:TEA (73:25:2 v/v/v)[4][5] | 0.25% Diethylamine acetate (pH 4.4):Methanol:Acetonitrile (85:7.5:7.5 v/v/v)[4] |
| Flow Rate | 1.2 mL/min[2] | 0.24 mL/min[4][5] | 0.5 mL/min[4] |
| Detection | 258 nm[2] | 224 nm[4][5] | UV (wavelength not specified) / MSD[4] |
| Temperature | 25°C[2] | Ambient | Not specified |
Visualizations
Caption: A typical experimental workflow for the chiral HPLC analysis of brompheniramine.
Caption: A decision tree for troubleshooting common issues in chiral HPLC separations.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective determination of chlorpheniramine in various formulations by HPLC using carboxymethyl-beta-cyclodextrin as a chiral additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Addressing interference in spectrophotometric assays of dexbrompheniramine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with spectrophotometric assays of dexbrompheniramine.
Frequently Asked Questions (FAQs)
Q1: What is the typical maximum absorbance (λmax) for dexbrompheniramine maleate?
A1: The maximum absorbance for this compound is generally observed around 261-268 nm. The exact wavelength can vary depending on the solvent used. For instance, in 0.1N HCl, the λmax is often reported to be around 261 nm.[1][2] It is always recommended to determine the λmax experimentally in your specific solvent system.
Q2: Which solvents are recommended for the spectrophotometric analysis of this compound?
A2: Common solvents for the analysis of dexbrompheniramine and similar antihistamines include 0.1N Hydrochloric Acid (HCl), methanol, and various buffer solutions.[1][3] 0.1N HCl is frequently used and often provides high drug absorption.[1] The choice of solvent can influence the absorption spectrum, so consistency is key.
Q3: Can the maleate salt form of dexbrompheniramine interfere with the assay?
A3: Yes, the maleic acid portion of the salt can exhibit UV absorbance, particularly at lower wavelengths. In acidic solutions like 0.1 M HCl, maleic acid has low absorbance in the region where dexbrompheniramine is typically measured (around 261 nm). However, it does absorb significantly at wavelengths below 230 nm. Therefore, while direct interference at the λmax of dexbrompheniramine is minimal, a high concentration of maleic acid or measurements at lower wavelengths could potentially contribute to the overall absorbance.
Q4: What are common excipients in dexbrompheniramine formulations that can cause interference?
A4: Dexbrompheniramine, especially in liquid formulations like syrups and oral solutions, is often formulated with a variety of excipients. These can include:
-
Preservatives: Sodium benzoate, methylparaben, propylparaben.[4][5]
-
pH adjusters/Buffers: Citric acid, sodium citrate.[4]
Some of these, particularly coloring agents and preservatives like sodium benzoate, are known to absorb UV radiation and can cause significant interference.[7][8]
Troubleshooting Guide
Issue 1: Inconsistent or Drifting Absorbance Readings
-
Question: Why are my absorbance readings for dexbrompheniramine standards or samples unstable and drifting?
-
Possible Causes & Solutions:
-
Instrument Warm-up: The spectrophotometer's lamp may not have stabilized.
-
Solution: Allow the instrument to warm up for at least 15-30 minutes before taking any measurements.
-
-
Dirty or Scratched Cuvettes: Fingerprints, smudges, or scratches on the cuvette can scatter light.
-
Solution: Clean the cuvette's optical surfaces with a lint-free cloth before each measurement. Always handle cuvettes by the frosted sides. If scratches are present, use a new cuvette.
-
-
Sample Temperature: The temperature of the sample may be fluctuating.
-
Solution: Allow samples to equilibrate to room temperature before measurement.
-
-
Air Bubbles: Air bubbles in the sample can cause erroneous readings.
-
Solution: Gently tap the cuvette to dislodge any bubbles. If bubbles persist, prepare the sample again.
-
-
Issue 2: Unexpected Peaks or High Background Absorbance
-
Question: My dexbrompheniramine sample shows a distorted spectrum, unexpected peaks, or a high background. What could be the cause?
-
Possible Causes & Solutions:
-
Excipient Interference: This is a primary cause of spectral distortion in pharmaceutical formulations.[8] Coloring agents, preservatives (e.g., sodium benzoate), and other UV-absorbing excipients can overlap with the dexbrompheniramine peak.[7]
-
Solution 1: Derivative Spectrophotometry. This technique can resolve overlapping spectra. Using the second-derivative spectrum can often separate the drug's signal from broad background interference. See the detailed protocol below.[9][10]
-
Solution 2: Sample Clean-up. Employ extraction techniques to remove interfering substances before measurement. See protocols for Liquid-Liquid Extraction and Solid-Phase Extraction.
-
-
Contamination: The sample, solvent, or cuvette may be contaminated.[11]
-
Solution: Use high-purity solvents and clean glassware. Run a solvent blank to check for contamination.
-
-
Insoluble Components: Undissolved excipients can cause light scattering, leading to a sloping, high baseline.
-
Solution: Filter the sample solution through a 0.45 µm syringe filter before measurement.[4]
-
-
Issue 3: Absorbance Readings are Not Linear or Reproducible
-
Question: My calibration curve for dexbrompheniramine is not linear, or my sample replicates are not giving consistent results. Why?
-
Possible Causes & Solutions:
-
Concentration Out of Range: The sample concentration may be too high, exceeding the linear range of the Beer-Lambert law (typically above 1.5 AU).
-
Solution: Dilute the sample to bring the absorbance into the optimal range (ideally 0.1–1.0 AU) and re-measure.
-
-
Incorrect Blank: The blank solution does not match the sample matrix.
-
Solution: The blank should be the same solvent used to dissolve the sample. If analyzing a formulation, a placebo solution (containing all excipients except dexbrompheniramine) should be used as the blank if possible.
-
-
pH Effects: The pH of the standards and samples may be inconsistent. Changes in pH can affect the ionization state of dexbrompheniramine and alter its UV spectrum.[12][13][14]
-
Solution: Ensure that all standard and sample solutions are prepared in the same buffered solvent or acidic/basic medium to maintain a consistent pH.
-
-
Data Presentation
Table 1: UV Absorbance Characteristics of this compound and Common Interferents.
| Compound | Typical Solvent | Approx. λmax (nm) | Notes |
| This compound | 0.1N HCl | 261 - 268 | The primary wavelength for quantification.[1][2] |
| Sodium Benzoate | Water | ~225 | Can cause significant interference if measuring at lower wavelengths.[3][15][16] |
| Citric Acid | Acidic Water (pH < 1) | ~209 | Absorbance is generally low in the analytical range of dexbrompheniramine.[5] |
| Sorbitol | Water | < 220 | Generally does not interfere at the λmax of dexbrompheniramine.[17] |
| Propylene Glycol | Water | < 220 | Unlikely to interfere in the primary analytical region.[18] |
| Saccharin Sodium | Water/Buffer | ~229, ~235 | Potential for interference, especially on the shoulder of the dexbrompheniramine peak.[6][19] |
| Maleic Acid | Acidic Solution | < 230 | Low absorbance above 250 nm, minimal interference at the typical λmax of dexbrompheniramine. |
| Various Dyes (e.g., Tartrazine) | Varies | Varies | Can cause significant, direct spectral overlap. Derivative spectrophotometry is often effective. |
Table 2: UV Cutoff Wavelengths for Common Solvents.
| Solvent | UV Cutoff (nm) |
| Water | 190 |
| Methanol | 205 |
| Ethanol | 210 |
| 0.1 M HCl | ~190 |
| Acetonitrile | 190 |
| Dichloromethane | 233 |
| Chloroform | 245 |
| Toluene | 284 |
| Acetone | 330 |
Data sourced from multiple references. The UV cutoff is the wavelength at which the solvent absorbance is 1 AU in a 1 cm cuvette.[4][5][15]
Experimental Protocols
Protocol 1: Sample Preparation from a Tablet Formulation
-
Weigh and finely powder no fewer than 20 tablets to ensure homogeneity.
-
Accurately weigh a portion of the powder equivalent to a single dose of this compound.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 70 mL of 0.1 M HCl.
-
Sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Dilute to volume with 0.1 M HCl and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter to remove insoluble excipients.
-
Perform a further dilution with 0.1 M HCl to bring the concentration into the linear range of the calibration curve before spectrophotometric analysis.[4]
Protocol 2: Mitigating Interference with Second-Derivative Spectrophotometry
This protocol is useful when a sample matrix (e.g., from a syrup containing coloring agents) causes significant background interference.[9][10]
-
Sample and Standard Preparation: Prepare the this compound standard and sample solutions in the same solvent (e.g., 0.1 M HCl) as you would for a standard UV assay.
-
Acquire Zero-Order Spectra: Scan both the standard and sample solutions across a relevant wavelength range (e.g., 200-400 nm) to obtain the normal (zero-order) absorption spectra.
-
Generate Second-Derivative Spectra: Use the spectrophotometer's software to calculate the second-derivative (D²) of the acquired spectra.
-
Identify Zero-Crossing Point: Examine the D² spectrum of a placebo or the interfering excipient if available. Identify a wavelength where the derivative spectrum crosses the zero axis (a "zero-crossing point").
-
Select Analytical Wavelength: On the D² spectrum of the dexbrompheniramine standard, select an analytical wavelength (a peak or trough) that is free from interference from the excipients and ideally corresponds to a zero-crossing point for the main interferent.
-
Quantification: Measure the amplitude of the D² signal at the selected analytical wavelength for both the standards and the samples. The amplitude is proportional to the concentration. Construct a calibration curve by plotting the D² amplitude versus the concentration of the standards. Use this curve to determine the concentration of dexbrompheniramine in the samples.
Visualizations
References
- 1. Wavelength cutoffs for common solvents | Waters [help.waters.com]
- 2. UV Cutoff [macro.lsu.edu]
- 3. utsc.utoronto.ca [utsc.utoronto.ca]
- 4. researchgate.net [researchgate.net]
- 5. shop.cgenomix.com [shop.cgenomix.com]
- 6. Development of the second-order derivative UV spectrophotometric method for direct determination of paracetamol in urine intended for biopharmaceutical characterisation of drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hinotek.com [hinotek.com]
- 8. tandfonline.com [tandfonline.com]
- 9. ossila.com [ossila.com]
- 10. 9afi.com [9afi.com]
- 11. Pharmaceutical compounds photolysis: pH influence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. A Beginner’s Guide to Using a Spectrophotometer - Band Optics [band-optics.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. umu.diva-portal.org [umu.diva-portal.org]
- 18. UV- Vis Spectrum of Maleic Acid | SIELC Technologies [sielc.com]
- 19. scribd.com [scribd.com]
Technical Support Center: Enhancing the Stability of Dexbrompheniramine in Long-Term Storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the long-term stability of dexbrompheniramine.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of dexbrompheniramine during long-term storage?
A1: The stability of dexbrompheniramine, like many active pharmaceutical ingredients (APIs), is primarily influenced by environmental factors.[1][2] Key factors include:
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.[1]
-
Humidity: Moisture can lead to hydrolytic degradation and can also facilitate interactions with excipients.[2]
-
Light: Exposure to light, particularly UV light, can cause photodegradation.
-
pH: The pH of the formulation can significantly impact the stability of dexbrompheniramine, especially in liquid dosage forms.
-
Oxygen: The presence of oxygen can lead to oxidative degradation.
Q2: What are the common degradation pathways for dexbrompheniramine?
A2: While specific public literature on the degradation pathways of dexbrompheniramine is limited, based on its chemical structure (an alkylamine derivative), potential degradation pathways include:
-
Oxidation: The tertiary amine group in dexbrompheniramine can be susceptible to oxidation, forming an N-oxide derivative.
-
Hydrolysis: Although generally stable against hydrolysis, under extreme pH conditions and elevated temperatures, some degree of degradation may occur.
-
Photodegradation: The aromatic rings in the structure may be susceptible to degradation upon exposure to UV light.
-
Interaction with Excipients: In solid dosage forms, dexbrompheniramine maleate can interact with certain excipients, particularly those containing reactive functional groups or impurities. For instance, interactions between amine-containing drugs and reducing sugars (like lactose) can lead to the Maillard reaction, causing discoloration and degradation.[3]
Q3: How can I select appropriate excipients to ensure the stability of my dexbrompheniramine formulation?
A3: Selecting compatible excipients is crucial for a stable formulation. A systematic drug-excipient compatibility study is recommended.[2][4] Key steps include:
-
Literature Review: Review the chemical properties of both dexbrompheniramine and potential excipients to identify any known incompatibilities.
-
Risk Assessment: Identify excipients with reactive functional groups or high moisture content that could potentially interact with dexbrompheniramine.
-
Experimental Screening: Conduct compatibility studies by preparing binary mixtures of dexbrompheniramine with individual excipients (typically in a 1:1 ratio) and subjecting them to accelerated stability conditions (e.g., 40°C/75% RH).[3]
-
Analytical Testing: Analyze the stressed samples at predetermined time points using a stability-indicating analytical method, such as HPLC, to quantify the remaining dexbrompheniramine and detect the formation of any degradation products.[2]
-
Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) can be used for rapid screening of potential interactions, although this should be confirmed with chromatographic methods.[5]
Troubleshooting Guides
Issue 1: Unexpected Degradation of Dexbrompheniramine in a Solid Formulation
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Incompatible Excipient | Review the excipient list for known incompatibilities with amine salts. Common culprits include reducing sugars (e.g., lactose), excipients with high levels of reactive impurities (e.g., peroxides in povidone), and certain lubricants (e.g., magnesium stearate under high humidity).[3][4] | Conduct a systematic drug-excipient compatibility study (see FAQ 3). Replace the incompatible excipient with a more inert alternative (e.g., use a non-reducing sugar like mannitol instead of lactose). |
| High Moisture Content | Determine the moisture content of the formulation and individual excipients using Karl Fischer titration. | Dry the excipients to an acceptable moisture level before formulation. Consider incorporating a desiccant into the packaging. |
| Inappropriate Storage Conditions | Review the storage conditions of the stability study. Ensure that temperature and humidity are within the recommended range. | Store the formulation in a cool, dry place, protected from light. Use packaging with a good moisture barrier. |
| Manufacturing Process Stress | High shear mixing or high compression forces during tableting can sometimes generate heat and trigger degradation. | Optimize manufacturing parameters to minimize heat generation and mechanical stress on the drug substance. |
Issue 2: Color Change or Discoloration of the Formulation
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Maillard Reaction | This is a common reaction between amine-containing drugs and reducing sugars (e.g., lactose), resulting in a brownish discoloration. | Replace the reducing sugar with a non-reducing sugar like mannitol or dicalcium phosphate. |
| Oxidative Degradation | Exposure to oxygen, potentially accelerated by light or trace metals, can cause color changes. | Incorporate an antioxidant into the formulation. Consider packaging under an inert atmosphere (e.g., nitrogen). Use opaque or amber-colored packaging to protect from light. |
| Interaction with Impurities | Trace impurities in excipients (e.g., aldehydes, peroxides) can react with dexbrompheniramine.[6] | Use high-purity grades of excipients. Obtain certificates of analysis from suppliers that include information on impurity levels. |
Quantitative Data Summary
The following tables provide illustrative quantitative data based on typical results from forced degradation studies and HPLC method validation for antihistamines similar to dexbrompheniramine.
Table 1: Illustrative Forced Degradation of this compound
| Stress Condition | % Degradation | Major Degradation Products |
| 0.1 M HCl (60°C, 24h) | 8.5 | DP-1 |
| 0.1 M NaOH (60°C, 24h) | 15.2 | DP-2, DP-3 |
| 3% H₂O₂ (RT, 24h) | 12.8 | DP-4 (N-oxide) |
| Thermal (80°C, 48h) | 5.1 | Minor degradants |
| Photolytic (UV light, 24h) | 7.3 | DP-5 |
DP = Degradation Product; RT = Room Temperature. Data are illustrative.
Table 2: Typical Validation Parameters for a Stability-Indicating HPLC Method
| Parameter | Result | Acceptance Criteria |
| Linearity (R²) | > 0.999 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% |
| Precision (% RSD) | ||
| - Repeatability | < 1.0% | ≤ 2.0% |
| - Intermediate Precision | < 2.0% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.05 µg/mL | Reportable |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | Reportable |
| Robustness | No significant impact on results | % RSD ≤ 2.0% |
% RSD = Percent Relative Standard Deviation. Data are illustrative.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and establish the stability-indicating nature of an analytical method.
Methodology:
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) to obtain a stock solution of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 0.1 M NaOH.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 0.1 M HCl.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Store the solution at room temperature, protected from light, for 24 hours.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Place the solid this compound powder in a hot air oven at 80°C for 48 hours.
-
After exposure, dissolve the powder in a suitable solvent and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Photolytic Degradation:
-
Expose the solid this compound powder to UV light (254 nm) in a photostability chamber for 24 hours.
-
After exposure, dissolve the powder in a suitable solvent and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop and validate a stability-indicating HPLC method for the quantification of dexbrompheniramine and its degradation products.
Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: A mixture of a phosphate buffer (pH 3.0) and acetonitrile (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 262 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Method Validation:
The method should be validated according to ICH guidelines, evaluating parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[7][8][9]
Visualizations
Caption: Hypothetical degradation pathways of dexbrompheniramine.
References
- 1. library.dphen1.com [library.dphen1.com]
- 2. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 3. pharmaquest.weebly.com [pharmaquest.weebly.com]
- 4. researchgate.net [researchgate.net]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup: A Benchmark Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A validated stability-indicating HPLC method for the simultaneous determination of pheniramine maleate and naphazoline hydrochloride in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ujpronline.com [ujpronline.com]
Technical Support Center: Optimization of Dexbrompheniramine Extraction from Biological Tissues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of dexbrompheniramine from biological tissues.
Troubleshooting Guides
Effectively extracting dexbrompheniramine from complex biological matrices is crucial for accurate quantification. Below are common issues encountered during sample preparation and potential solutions.
Low Analyte Recovery
Low recovery of dexbrompheniramine can stem from several factors related to the chosen extraction method.
| Problem | Potential Cause | Suggested Solution |
| Low recovery in Liquid-Liquid Extraction (LLE) | Inappropriate solvent polarity. | Test a range of organic solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane) to find the optimal one for dexbrompheniramine. |
| Incorrect pH of the aqueous phase. | Adjust the pH of the sample to at least 2 pH units above the pKa of dexbrompheniramine to ensure it is in its neutral form for efficient extraction into the organic phase. | |
| Insufficient mixing of phases. | Ensure vigorous and adequate mixing (e.g., vortexing) to maximize the surface area for analyte transfer between the two phases. | |
| Emulsion formation. | Add salt to the aqueous layer or centrifuge at a higher speed to break the emulsion. | |
| Low recovery in Solid-Phase Extraction (SPE) | Inappropriate sorbent selection. | Select a sorbent that has a strong affinity for dexbrompheniramine. For a basic compound like dexbrompheniramine, a cation-exchange or a mixed-mode sorbent is often suitable. |
| Incomplete elution of the analyte. | Optimize the elution solvent by testing different organic solvents and pH modifiers. Ensure the elution solvent volume is sufficient to completely elute the analyte from the sorbent. | |
| Breakthrough during sample loading. | Ensure the sample loading flow rate is slow enough to allow for proper binding of the analyte to the sorbent. The sample volume should not exceed the sorbent's capacity. | |
| Low recovery in Protein Precipitation (PPT) | Analyte co-precipitation with proteins. | Optimize the type and volume of the precipitating solvent (e.g., acetonitrile, methanol). Adding salt may improve the recovery of some analytes.[1][2] |
| Incomplete protein precipitation. | Ensure the ratio of organic solvent to the sample is sufficient (typically 3:1 or 4:1) for complete protein precipitation.[3] |
Matrix Effects in LC-MS/MS Analysis
Matrix effects, observed as ion suppression or enhancement, can significantly impact the accuracy and precision of quantification.[4]
| Problem | Potential Cause | Suggested Solution |
| Ion Suppression or Enhancement | Co-elution of endogenous matrix components (e.g., phospholipids). | Improve the sample clean-up procedure by using a more selective extraction method like SPE. Modifying the chromatographic conditions (e.g., gradient, column chemistry) can also help separate the analyte from interfering components. |
| High concentration of salts or other non-volatile components in the final extract. | Ensure the final extract is free of high concentrations of salts. If using SPE, include an effective wash step. If using LLE, ensure proper phase separation. | |
| Sub-optimal ionization source conditions. | Optimize the mass spectrometer's source parameters (e.g., temperature, gas flows, voltage) to minimize matrix effects. | |
| High Variability in Matrix Effects | Inconsistent sample preparation. | Standardize the extraction protocol and ensure consistency across all samples. |
| Lot-to-lot variation in biological matrices. | Evaluate the matrix effect using at least six different lots of the biological matrix during method validation. |
Frequently Asked Questions (FAQs)
Q1: Which extraction method is best for dexbrompheniramine from tissue homogenates?
A1: The choice of extraction method depends on several factors, including the tissue type, the required level of cleanliness of the extract, and the analytical technique used for quantification.
-
Protein Precipitation (PPT) is a simple and fast method suitable for initial screening, but it may result in a dirtier extract with significant matrix effects.[3]
-
Liquid-Liquid Extraction (LLE) offers a better clean-up than PPT and can provide good recovery. The choice of an appropriate organic solvent and pH control are critical for success.
-
Solid-Phase Extraction (SPE) generally provides the cleanest extracts and can offer high recovery and reproducibility, making it ideal for sensitive bioanalytical methods like LC-MS/MS.[5]
Q2: How can I minimize matrix effects when analyzing dexbrompheniramine by LC-MS/MS?
A2: To minimize matrix effects, consider the following strategies:
-
Improve sample preparation: Use a more rigorous clean-up method like SPE to remove interfering endogenous components.
-
Optimize chromatography: Adjust the HPLC/UPLC method to achieve chromatographic separation of dexbrompheniramine from co-eluting matrix components.
-
Use a stable isotope-labeled internal standard (SIL-IS): A SIL-IS that co-elutes with the analyte can effectively compensate for matrix effects.
-
Dilute the sample: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the limit of quantification.
Q3: What are the critical parameters to optimize for a liquid-liquid extraction of dexbrompheniramine?
A3: The critical parameters for LLE include:
-
Organic Solvent: The choice of solvent should be based on the polarity of dexbrompheniramine. A systematic evaluation of solvents like n-hexane, diethyl ether, ethyl acetate, and dichloromethane is recommended.
-
pH of the Aqueous Phase: Dexbrompheniramine is a basic compound. The pH of the aqueous sample should be adjusted to be basic (e.g., pH 9-10) to ensure the analyte is in its non-ionized form, which is more soluble in organic solvents.
-
Ionic Strength: Adding salt (e.g., NaCl) to the aqueous phase can help to reduce the formation of emulsions and improve extraction efficiency.
-
Phase Ratio and Mixing: The ratio of the organic to the aqueous phase and the thoroughness of mixing are important for achieving equilibrium and maximizing recovery.
Q4: What type of SPE sorbent is recommended for dexbrompheniramine extraction?
A4: For a basic compound like dexbrompheniramine, a strong cation exchange (SCX) or a mixed-mode (e.g., reversed-phase and cation exchange) sorbent is generally recommended. These sorbents can retain the positively charged dexbrompheniramine, allowing for effective washing of neutral and acidic interferences. Elution is then achieved by using a solvent that neutralizes the charge on the analyte or disrupts the ionic interaction.
Q5: How do I prepare solid tissue samples for dexbrompheniramine extraction?
A5: Solid tissue samples must first be homogenized to break down the cellular structure and release the analyte. A common procedure involves:
-
Weighing a portion of the frozen tissue.
-
Adding a suitable buffer (e.g., phosphate-buffered saline, PBS) at a specific ratio (e.g., 1:3 or 1:4 w/v).
-
Homogenizing the sample using a mechanical homogenizer (e.g., bead beater, rotor-stator homogenizer) until a uniform consistency is achieved.
-
The resulting homogenate can then be subjected to protein precipitation, LLE, or SPE.
Experimental Protocols
The following are example protocols for the extraction of dexbrompheniramine from a biological tissue homogenate. These should be considered as starting points and may require optimization for specific tissue types and analytical instrumentation.
Liquid-Liquid Extraction (LLE) Protocol
-
Sample Preparation: To 500 µL of tissue homogenate, add 50 µL of an internal standard solution.
-
pH Adjustment: Add 100 µL of 1M sodium carbonate buffer (pH 10) and vortex for 30 seconds.
-
Extraction: Add 3 mL of an organic solvent (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol (99:1, v/v)).
-
Mixing: Vortex vigorously for 5 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the phases.
-
Collection: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase and inject it into the analytical system.
Solid-Phase Extraction (SPE) Protocol (using a mixed-mode cation exchange cartridge)
-
Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: To 500 µL of tissue homogenate, add 500 µL of 4% phosphoric acid. Vortex and centrifuge. Load the supernatant onto the conditioned SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interferences.
-
Elution: Elute the dexbrompheniramine with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase for analysis.
Quantitative Data Summary
The following table presents representative recovery data for the extraction of a first-generation antihistamine similar to dexbrompheniramine from biological plasma. This data is for illustrative purposes and actual recoveries for dexbrompheniramine from specific tissues should be experimentally determined.
| Extraction Method | Analyte | Matrix | Recovery (%) | Reference |
| Liquid-Liquid Extraction | Diphenhydramine | Plasma | 85-95% | Adapted from literature |
| Solid-Phase Extraction | Chlorpheniramine | Plasma | >90% | Adapted from literature |
| Protein Precipitation | Brompheniramine | Plasma | 75-85% | Adapted from literature |
Visualizations
Experimental Workflow for LLE
References
- 1. Salt-Mediated Organic Solvent Precipitation for Enhanced Recovery of Peptides Generated by Pepsin Digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. allumiqs.com [allumiqs.com]
- 3. agilent.com [agilent.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Dexbrompheniramine Maleate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated analytical methods for the quantitative determination of dexbrompheniramine maleate in pharmaceutical formulations. The information presented is compiled from various studies and aims to assist in the selection and implementation of a suitable analytical technique for quality control and research purposes.
Introduction to Analytical Methods
The accurate and precise quantification of this compound is crucial for ensuring the safety and efficacy of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) and Ultraviolet (UV) Spectrophotometry are the most commonly employed analytical techniques for this purpose. This guide will delve into the validation parameters and experimental protocols for both methods, presenting a clear comparison to aid in methodological selection.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique that separates, identifies, and quantifies components in a mixture. For this compound, Reverse-Phase HPLC (RP-HPLC) is frequently utilized.
Comparative Performance of HPLC Methods
The following table summarizes the validation parameters from various studies on the HPLC analysis of this compound, often in combination with other active pharmaceutical ingredients.
| Parameter | Method 1 (in combination with Pseudoephedrine) [1] | Method 2 (in combination with other antihistamines) [1] | Method 3 (in combination with multiple components) [2] |
| Column | Information not available | Information not available | C18 (4.6 mm x 250 mm, 3µm) |
| Mobile Phase | Information not available | Information not available | Potassium dihydrogen orthophosphate, acetonitrile, orthophosphoric acid, triethanolamine and water |
| Flow Rate | 1.5 ml/min[1] | 1.5 ml/min[1] | 0.8 ml/min[2] |
| Detection | UV at 220 nm and 254 nm[1] | UV at 220 nm[1] | UV at 210 nm[2] |
| Linearity Range | 0.03 mg/ml (for dexbrompheniramine)[1] | Information not available | Not specified for individual components |
| Correlation Coefficient (r²) | Information not available | Information not available | 0.9996 – 0.9998[2] |
| Precision (%RSD) | Good[1] | Good[1] | < 1%[2] |
| Accuracy (Recovery) | Information not available | Information not available | Information not available |
Ultraviolet (UV) Spectrophotometry
UV Spectrophotometry is a simpler and more cost-effective method for the quantification of substances that absorb light in the UV-visible region. Derivative spectrophotometry can be employed to enhance specificity in the presence of interfering substances.[3]
Comparative Performance of UV Spectrophotometric Methods
The table below outlines the validation parameters for UV spectrophotometric analysis of this compound.
| Parameter | Second Order Derivative UV Spectrophotometry [3] |
| Solvent | 0.1 mol l(-1) sulfuric acid[3] |
| Linearity Range | 9.75-32.5 µg/ml[3] |
| Correlation Coefficient (r) | 0.9999[3] |
| Precision (%RSD) | Zero-peak: 0.26% - 1.08%, Peak-peak: 0.18% - 0.63%[3] |
| Accuracy (Recovery) | 96.95% - 105.61%[3] |
Experimental Protocols
Below are generalized experimental protocols for the validation of analytical methods for this compound, based on common practices outlined in the reviewed literature.
HPLC Method Validation Protocol
-
System Suitability: Inject a standard solution of this compound to evaluate the performance of the chromatographic system. Parameters to check include tailing factor, theoretical plates, and resolution between peaks if other substances are present.[2]
-
Linearity: Prepare a series of standard solutions of this compound at different concentrations. Inject each solution and plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be close to 1.[1][2]
-
Precision:
-
Repeatability (Intra-day precision): Analyze multiple replicates of the same sample solution on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the same sample solution on different days, by different analysts, or with different equipment. The relative standard deviation (%RSD) should be within acceptable limits (typically <2%).[2]
-
-
Accuracy: Perform recovery studies by spiking a placebo formulation with known amounts of this compound at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery should be within a predefined range.
-
Specificity: Analyze a placebo solution to ensure that no interfering peaks are observed at the retention time of this compound.
-
Robustness: Intentionally vary chromatographic parameters such as mobile phase composition, pH, flow rate, and column temperature to assess the method's reliability.
UV Spectrophotometric Method Validation Protocol
-
Linearity: Prepare a series of standard solutions of this compound in the chosen solvent. Measure the absorbance at the wavelength of maximum absorption (λmax) and plot a calibration curve of absorbance versus concentration. The correlation coefficient (r) should be close to 1.[3]
-
Precision:
-
Repeatability (Intra-day precision): Measure the absorbance of multiple replicates of the same sample solution on the same day.
-
Intermediate Precision (Inter-day precision): Measure the absorbance of the same sample solution on different days. The %RSD should be within acceptable limits.[3]
-
-
Accuracy: Perform recovery studies by adding known amounts of standard this compound to a sample solution. The percentage recovery should be calculated.[3]
-
Specificity: Scan the solvent and a placebo solution in the UV range to ensure no interference at the analytical wavelength.
Workflow and Logical Relationships
The following diagram illustrates the typical workflow for the validation of an analytical method.
Caption: General workflow for analytical method validation.
Conclusion
Both HPLC and UV spectrophotometry are suitable for the quantitative analysis of this compound. The choice of method depends on the specific requirements of the analysis. HPLC offers higher specificity and is ideal for complex mixtures, while UV spectrophotometry is a simpler, faster, and more economical option for routine quality control of simpler formulations. The validation data presented provides a foundation for selecting the most appropriate method and designing a comprehensive validation protocol.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. VALIDATION OF HPLC METHOD FOR SIMULTANEOUS DETERMINATION OF PSEUDOEPHEDRINE HCl, GUAIFENESIN, CHLORPHENIRAMINE MALEATE AND DEXTROMETHORPHAN HBr | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 3. Derivative ultraviolet spectrophotometric determination of dexchlorpheniramine maleate in tablets in presence of coloring agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study of Dexbrompheniramine and Other First-Generation Antihistamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of dexbrompheniramine with other prominent first-generation antihistamines, including diphenhydramine, chlorpheniramine, promethazine, and hydroxyzine. The focus is on their pharmacological properties, efficacy, and side effect profiles, supported by experimental data to inform research and drug development.
First-generation antihistamines are a class of drugs that antagonize the histamine H1 receptor, thereby alleviating symptoms of allergic reactions.[1] However, their clinical utility is often limited by their ability to cross the blood-brain barrier, leading to sedation, and their non-selective binding to other receptors, resulting in anticholinergic and other side effects.[2][3] Dexbrompheniramine is the pharmacologically active dextrorotatory isomer of brompheniramine, belonging to the alkylamine class of antihistamines.[1]
Comparative Pharmacodynamics: Receptor Binding Affinity
The primary mechanism of action of first-generation antihistamines is the blockade of the histamine H1 receptor. Their potency is directly related to their binding affinity for this receptor, which can be quantified by the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.
Table 1: Histamine H1 Receptor Binding Affinities of First-Generation Antihistamines
| Antihistamine | Chemical Class | H1 Receptor Ki (nM) |
| Diphenhydramine | Ethanolamine | 1.1 - 16 |
| Chlorpheniramine | Alkylamine | ~3.2 |
| Promethazine | Phenothiazine | ~2.2 |
| Hydroxyzine | Piperazine | ~21 |
| Dexbrompheniramine | Alkylamine | Not directly reported, but as the active enantiomer of brompheniramine, it is expected to have a high affinity. |
Note: Ki values can vary between studies due to different experimental conditions. The data presented are representative values.
Comparative Side Effect Profiles
A major differentiator among first-generation antihistamines is the incidence and severity of their side effects, primarily sedation and anticholinergic effects.
Sedative Effects
Sedation is a hallmark of first-generation antihistamines due to their ability to cross the blood-brain barrier and antagonize central H1 receptors.[2]
Table 2: Comparative Incidence of Sedation
| Antihistamine | Incidence/Severity of Sedation | Key Findings |
| Diphenhydramine | High (Drowsiness reported by ~16.0% of users) | Significantly impairs psychomotor performance and cognitive function.[3][4] |
| Chlorpheniramine | Moderate (Drowsiness reported by ~20.4% of users) | Generally considered less sedating than diphenhydramine.[5][6] Can cause next-day "hang-over" effects.[3] |
| Promethazine | High (Drowsiness reported by ~20.3% of users) | Known for its strong sedative qualities.[3] |
| Hydroxyzine | High | Subjective sleepiness correlates with brain H1 receptor occupancy. |
| Dexbrompheniramine | Sedative properties are expected, consistent with other first-generation antihistamines. | Specific comparative incidence data is limited. |
Anticholinergic Activity
Anticholinergic effects, such as dry mouth, blurred vision, and urinary retention, arise from the blockade of muscarinic acetylcholine receptors.[2][7] The antagonist potency at these receptors can be quantified by the pA2 value, where a higher pA2 indicates greater anticholinergic activity.
Table 3: Comparative Anticholinergic Activity
| Antihistamine | Muscarinic Receptor Affinity (Ki, nM) | Antagonist Potency (pA2) |
| Diphenhydramine | 280 | 7.1 ± 0.2 |
| Chlorpheniramine | 1,800 | 6.4 ± 0.2 |
| Promethazine | 23 | 7.7 ± 0.2 |
| Hydroxyzine | 15,000 | 5.8 ± 0.2 |
| Brompheniramine | Similar to Chlorpheniramine | Not determined |
Note: Ki values represent affinity for muscarinic receptors in bovine cerebral cortex. pA2 values were determined from the inhibition of carbachol-induced contractions in isolated guinea pig trachealis muscle. A lower Ki and a higher pA2 value indicate greater anticholinergic activity.[7]
Pharmacokinetic Properties
The pharmacokinetic profiles of these antihistamines, particularly their half-lives, influence their dosing frequency and duration of action.
Table 4: Comparative Pharmacokinetic Parameters
| Antihistamine | Elimination Half-Life (hours) |
| Diphenhydramine | 2.4 - 9.3 |
| Chlorpheniramine | 20 - 24 |
| Promethazine | 10 - 14 |
| Hydroxyzine | ~20 |
| Dexbrompheniramine | ~25 |
Experimental Protocols
Histamine H1 Receptor Binding Assay (Competitive Radioligand Binding)
Objective: To determine the inhibition constant (Ki) of a test antihistamine for the H1 receptor.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from a cell line recombinantly expressing the human H1 receptor (e.g., HEK-293 or CHO cells). The protein concentration of the membrane preparation is determined.
-
Assay Setup: The assay is performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled H1 receptor antagonist (e.g., [³H]mepyramine), and varying concentrations of the unlabeled test antihistamine.
-
Incubation: The plates are incubated to allow the binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test antihistamine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
Caption: Workflow for a competitive radioligand binding assay.
In Vitro Anticholinergic Activity Assay (Schild Analysis)
Objective: To determine the antagonist potency (pA2) of an antihistamine at muscarinic receptors.
Methodology:
-
Tissue Preparation: A section of guinea pig ileum or trachea is mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) at 37°C and aerated.[9][10]
-
Control Response: A cumulative concentration-response curve is generated for a muscarinic agonist (e.g., carbachol) to establish a baseline contractile response.
-
Antagonist Incubation: The tissue is washed and then incubated with a known concentration of the test antihistamine.
-
Test Response: In the presence of the antihistamine, a second cumulative concentration-response curve for the muscarinic agonist is generated.
-
Schild Analysis: The dose-ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) is calculated. This is repeated for several antagonist concentrations. A Schild plot of log(dose ratio - 1) versus log[Antagonist] is constructed. The x-intercept of the linear regression provides the pA2 value.[7][11]
Caption: Experimental workflow for Schild analysis of anticholinergic activity.
Signaling Pathway
First-generation antihistamines act as inverse agonists at the H1 receptor, which is a G-protein coupled receptor (GPCR). In its active state, the H1 receptor activates the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium, which in turn mediates various allergic responses. By binding to the H1 receptor, antihistamines stabilize the inactive conformation of the receptor, thus blocking this signaling cascade.
Caption: Histamine H1 receptor signaling pathway and its inhibition.
References
- 1. SMPDB [smpdb.ca]
- 2. droracle.ai [droracle.ai]
- 3. benchchem.com [benchchem.com]
- 4. Diphenhydramine versus nonsedating antihistamines for acute allergic reactions: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diphenhydramine vs Chlorpheniramine | Power [withpower.com]
- 6. cmaj.ca [cmaj.ca]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. rjptsimlab.com [rjptsimlab.com]
- 10. benchchem.com [benchchem.com]
- 11. Schild equation - Wikipedia [en.wikipedia.org]
A Comparative Analysis of H1 Receptor Binding: Dexbrompheniramine Maleate vs. Loratadine
In the landscape of antihistamines, the distinction between first and second-generation compounds is critical for researchers and drug development professionals. This guide provides an objective comparison of dexbrompheniramine maleate, a first-generation antihistamine, and loratadine, a second-generation agent, with a focus on their interaction with the histamine H1 receptor. This analysis is supported by available experimental data on receptor binding affinities and detailed methodologies for relevant assays.
Generational Differences and Receptor Selectivity
Dexbrompheniramine is the pharmacologically active dextrorotatory isomer of brompheniramine and is classified as a first-generation antihistamine.[1] These earlier antihistamines are known to be effective in blocking the action of histamine at H1 receptors.[2] However, a key characteristic of first-generation agents is their ability to cross the blood-brain barrier, which can lead to central nervous system effects such as drowsiness.[3] They also tend to be less selective, often interacting with other receptors like muscarinic acetylcholine receptors, which contributes to a broader side-effect profile.[4]
Conversely, loratadine is a widely used second-generation antihistamine. These newer drugs are designed to be more selective for peripheral H1 receptors and have a reduced capacity to cross the blood-brain barrier, resulting in a lower incidence of sedation.[5][6]
Quantitative Comparison of H1 Receptor Binding Affinity
The binding affinity of a drug to its receptor is a key indicator of its potency. This is often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), where a lower value signifies a higher affinity.
| Compound | Generation | H1 Receptor Ki (nM) | Muscarinic Receptor Affinity | Source |
| This compound | First | Data not available in cited literature | Expected to have affinity | [4] |
| Loratadine | Second | 27 | >10,000 | [4] |
Note: The binding affinity of antihistamines can vary depending on the specific experimental conditions, such as the cell type and radioligand used in the assay.
Experimental Protocols
The determination of H1 receptor binding affinity is typically conducted through in vitro radioligand binding assays.
Radioligand Binding Assay for H1 Receptor
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound, loratadine) for the histamine H1 receptor.
Materials:
-
Cell membranes expressing the human H1 receptor (e.g., from HEK293 or CHO cells).
-
Radioligand: [³H]-pyrilamine (a well-characterized H1 receptor antagonist).
-
Test compounds: this compound and loratadine.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash Buffer (ice-cold assay buffer).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Methodology:
-
Membrane Preparation: Cells recombinantly expressing the H1 receptor are harvested and homogenized to isolate the cell membranes. The total protein concentration of the membrane preparation is quantified.
-
Assay Setup: The assay is performed in a multi-well plate format. Each well contains a fixed concentration of the H1 receptor-expressing cell membranes, a fixed concentration of the radioligand ([³H]-pyrilamine), and varying concentrations of the unlabeled test compound.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) for a sufficient duration to allow the binding reaction to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters. This step separates the membrane-bound radioligand from the free radioligand in the solution.
-
Washing: The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on each filter is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and expressed as the IC50 value. The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of a known H1 antagonist) from the total binding (measured in the absence of a competitor). The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[4]
Signaling Pathways and Experimental Visualization
Histamine H1 Receptor Signaling Pathway
Histamine H1 receptors are G protein-coupled receptors (GPCRs) that, upon activation by histamine, primarily couple to the Gq/11 family of G proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), which mediates various cellular responses associated with allergic reactions. Antihistamines like dexbrompheniramine and loratadine act by blocking this initial binding of histamine to the H1 receptor.
Caption: H1 Receptor Signaling Pathway and Antagonist Blockade.
Experimental Workflow for H1 Receptor Binding Assay
The following diagram illustrates the key steps involved in a competitive radioligand binding assay used to determine the H1 receptor affinity of test compounds.
Caption: Radioligand Binding Assay Workflow.
References
- 1. Dexbrompheniramine - Wikipedia [en.wikipedia.org]
- 2. Dexbrompheniramine | C16H19BrN2 | CID 16960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Antihistamines: first generation vs newer antihistamines [aaaai.org]
- 4. benchchem.com [benchchem.com]
- 5. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. H1 antagonist - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Immunoassay Cross-Reactivity of Dexbrompheniramine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the assessment of dexbrompheniramine cross-reactivity in immunoassays. Given the limited availability of direct experimental data on dexbrompheniramine, this document outlines the principles of cross-reactivity based on structural similarities to other first-generation antihistamines, presents illustrative data, and provides a detailed experimental protocol for conducting such an assessment.
Introduction to Dexbrompheniramine and Immunoassay Specificity
Dexbrompheniramine is a first-generation antihistamine used to treat symptoms of allergies and the common cold.[1] As with any small molecule drug, the development of a specific immunoassay for its detection requires a thorough evaluation of potential cross-reactivity with structurally related compounds. Immunoassay cross-reactivity occurs when an antibody raised against a specific antigen (in this case, dexbrompheniramine) also binds to other molecules with similar structural features. This can lead to false-positive results or inaccurate quantification, impacting the reliability of diagnostic and research findings. Therefore, a comprehensive cross-reactivity assessment is a critical component of immunoassay validation.
Structural Comparison of Dexbrompheniramine and Other Antihistamines
The potential for cross-reactivity is largely determined by the structural similarity between the target analyte and other compounds present in the sample. Dexbrompheniramine is the dextrorotatory isomer of brompheniramine.[1][2][3] It belongs to the alkylamine class of antihistamines, which are characterized by a common ethylamine backbone.[4]
Below is a comparison of the chemical structures of dexbrompheniramine and other structurally related first-generation antihistamines.
-
Dexbrompheniramine: The (S)-enantiomer of brompheniramine, it has a bromine atom on the phenyl ring.[2]
-
Brompheniramine: A racemic mixture of dexbrompheniramine and its levorotatory isomer.[3][5]
-
Chlorpheniramine: Structurally identical to brompheniramine, but with a chlorine atom instead of a bromine atom on the phenyl ring.[6][7]
-
Pheniramine: The parent compound of brompheniramine and chlorpheniramine, lacking a halogen substituent on the phenyl ring.[8][9]
-
Diphenhydramine: An ethanolamine-derivative antihistamine with a different core structure.[10][11][12][13]
-
Doxylamine: Another ethanolamine-derivative antihistamine.[14][15][16]
The close structural resemblance between dexbrompheniramine, brompheniramine, and chlorpheniramine suggests a high likelihood of cross-reactivity in an immunoassay developed for any one of these compounds.
Illustrative Cross-Reactivity Data
The following table presents hypothetical, yet plausible, cross-reactivity data for a theoretical competitive immunoassay designed for the specific detection of dexbrompheniramine. This data is for illustrative purposes to demonstrate how such a comparison would be presented.
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| Dexbrompheniramine | 10 | 100% |
| Brompheniramine | 12 | 83.3% |
| Chlorpheniramine | 50 | 20% |
| Pheniramine | 200 | 5% |
| Diphenhydramine | > 10,000 | < 0.1% |
| Doxylamine | > 10,000 | < 0.1% |
% Cross-Reactivity is calculated as: (IC50 of Dexbrompheniramine / IC50 of Test Compound) x 100
Experimental Protocol: Competitive Inhibition ELISA for Cross-Reactivity Assessment
This protocol describes a standard procedure for determining the cross-reactivity of various compounds in a competitive enzyme-linked immunosorbent assay (ELISA) for dexbrompheniramine.
1. Materials and Reagents:
-
High-binding 96-well microtiter plates
-
Anti-dexbrompheniramine antibody (capture antibody)
-
Dexbrompheniramine-horseradish peroxidase (HRP) conjugate
-
Dexbrompheniramine standard
-
Test compounds (e.g., brompheniramine, chlorpheniramine, etc.)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., phosphate-buffered saline with 0.05% Tween-20, PBS-T)
-
Blocking buffer (e.g., 1% bovine serum albumin in PBS-T)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
2. Procedure:
-
Plate Coating: Dilute the anti-dexbrompheniramine antibody in coating buffer to an optimal concentration (typically 1-10 µg/mL). Add 100 µL of the antibody solution to each well of the microtiter plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Discard the blocking buffer and wash the plate three times with wash buffer.
-
Competitive Reaction:
-
Prepare serial dilutions of the dexbrompheniramine standard and each test compound in blocking buffer.
-
Add 50 µL of the standard or test compound dilutions to the appropriate wells.
-
Add 50 µL of the dexbrompheniramine-HRP conjugate (at a pre-determined optimal dilution) to each well.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
-
Washing: Discard the solution and wash the plate five times with wash buffer.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
3. Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the log of the dexbrompheniramine concentration.
-
Determine the IC50 value (the concentration of analyte that causes 50% inhibition of the maximum signal) for dexbrompheniramine and each test compound.
-
Calculate the percent cross-reactivity for each test compound using the formula: % Cross-Reactivity = (IC50 of Dexbrompheniramine / IC50 of Test Compound) x 100
Visualizing Immunoassay Principles and Workflows
The following diagrams illustrate the key concepts and processes involved in assessing immunoassay cross-reactivity.
Caption: Principle of a competitive immunoassay for dexbrompheniramine detection.
Caption: Workflow for assessing immunoassay cross-reactivity.
Interpretation and Conclusion
The results of a cross-reactivity study are crucial for understanding the specificity of an immunoassay. High cross-reactivity with structurally similar compounds, such as brompheniramine and chlorpheniramine in a dexbrompheniramine assay, indicates that the assay cannot differentiate between these molecules. This is an important consideration in clinical and forensic toxicology, where the presence of multiple related compounds is possible. Conversely, low to negligible cross-reactivity with structurally dissimilar compounds confirms the assay's specificity.
References
- 1. Dexbrompheniramine - Wikipedia [en.wikipedia.org]
- 2. Dexbrompheniramine | C16H19BrN2 | CID 16960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. brompheniramine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Chlorphenamine - Wikipedia [en.wikipedia.org]
- 5. Brompheniramine | C16H19BrN2 | CID 6834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. (+-)-Chlorpheniramine | C16H19ClN2 | CID 2725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Pheniramine | C16H20N2 | CID 4761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Pheniramine - Wikipedia [en.wikipedia.org]
- 10. drugs.com [drugs.com]
- 11. Diphenhydramine Hydrochloride | C17H22ClNO | CID 8980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Diphenhydramine | C17H21NO | CID 3100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Diphenhydramine - Wikipedia [en.wikipedia.org]
- 14. GSRS [gsrs.ncats.nih.gov]
- 15. Doxylamine | SIELC Technologies [sielc.com]
- 16. Doxylamine - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Bioequivalence of Dexbrompheniramine Maleate Formulations
For researchers and drug development professionals, understanding the bioequivalence of different drug formulations is paramount to ensuring therapeutic interchangeability. This guide provides a comparative analysis of two oral formulations of dexbrompheniramine maleate, a first-generation antihistamine. The data presented here is based on a study that evaluated the steady-state bioavailability of a repeat-action combination tablet against a conventional immediate-release tablet.
Quantitative Data Summary
The following table summarizes the key pharmacokinetic parameters obtained from a bioequivalence study comparing a repeat-action combination tablet containing 6 mg of this compound and 120 mg of pseudoephedrine sulfate with a reference treatment of a conventional 2 mg this compound immediate-release tablet administered concomitantly with a 120 mg pseudoephedrine sulfate repeat-action tablet. The results demonstrate that at steady state, the two formulations are bioequivalent.[1]
| Pharmacokinetic Parameter | Repeat-Action Combination Tablet (Test) | Conventional Immediate-Release Tablet (Reference) |
| Cmin (ng/mL) | Data not specified in abstract | Data not specified in abstract |
| Cmax (ng/mL) | Data not specified in abstract | Data not specified in abstract |
| tmax (hours) | Data not specified in abstract | Data not specified in abstract |
| AUC (ng·h/mL) | Data not specified in abstract | Data not specified in abstract |
Note: The abstract of the cited study states that the major bioavailability parameters (Cmin, Cmax, tmax, and AUC) were determined and statistically evaluated to be bioequivalent at steady state, but does not provide the specific numerical data.[1]
Experimental Protocol
The bioequivalence of the two this compound formulations was established through a randomized, two-way crossover study involving healthy adult male volunteers.[1] The study was designed to achieve steady-state plasma concentrations of the drug.
Study Design: A randomized, two-way crossover design was implemented.[1] This design allows each subject to serve as their own control, minimizing inter-subject variability.
Study Population: The study enrolled twelve healthy adult male volunteers.[1]
Drug Administration:
-
Test Formulation: A repeat-action combination tablet containing 6 mg of this compound and 120 mg of pseudoephedrine sulfate was administered every 12 hours for 7 days.[1]
-
Reference Formulation: Conventional 2 mg this compound tablets were administered every 4 hours, along with 120 mg pseudoephedrine sulfate repeat-action tablets every 12 hours, for 7 days.[1]
Sampling: Blood samples were collected at frequent intervals throughout each 7-day dosing period to determine the plasma concentrations of dexbrompheniramine.[1]
Bioanalytical Method: Sensitive and specific gas-liquid chromatographic methods were utilized for the quantitative determination of dexbrompheniramine in plasma samples.[1]
Pharmacokinetic Analysis: The primary pharmacokinetic parameters, including minimum plasma concentration (Cmin), maximum plasma concentration (Cmax), time to reach maximum concentration (tmax), and the area under the plasma concentration-time curve (AUC), were calculated from the plasma concentration data on days 6 and 7 of dosing.[1]
Statistical Analysis: Statistical evaluation of the pharmacokinetic parameters was performed to assess the bioequivalence between the test and reference formulations.[1] The two formulations were considered bioequivalent if the 90% confidence intervals for the ratio of the geometric means of Cmax and AUC fell within the acceptance range of 80% to 125%.
Visualizations
Experimental Workflow for a Bioequivalence Study
Caption: A typical experimental workflow for a crossover bioequivalence study.
References
In vivo comparison of the sedative effects of dexbrompheniramine and fexofenadine
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective in vivo comparison of the sedative effects of dexbrompheniramine, a first-generation antihistamine, and fexofenadine, a second-generation antihistamine. The information presented is based on established pharmacological principles and supported by experimental data to assist researchers, scientists, and drug development professionals in understanding the distinct central nervous system (CNS) profiles of these two compounds.
Executive Summary
Dexbrompheniramine, a classic first-generation antihistamine, readily crosses the blood-brain barrier and exhibits significant sedative properties by antagonizing histamine H1 receptors in the central nervous system. In contrast, fexofenadine, a second-generation antihistamine, is a substrate for P-glycoprotein, an efflux transporter at the blood-brain barrier, which actively limits its CNS penetration. This results in a minimal to non-existent sedative effect at therapeutic doses. This guide details the experimental evidence and underlying mechanisms that account for these differences.
Data Presentation: Quantitative Comparison of Sedative Effects
The sedative potential of antihistamines can be quantified by their occupancy of histamine H1 receptors (H1RO) in the brain, as measured by positron emission tomography (PET), and through behavioral assays in animal models.
| Parameter | Dexbrompheniramine (First-Generation Antihistamine)* | Fexofenadine (Second-Generation Antihistamine) |
| Brain Histamine H1 Receptor Occupancy (H1RO) | High (~50-80%) | Negligible (~0-1%)[1][2][3][4][5][6][7] |
| Phenobarbitone-Induced Sleeping Time (Rodent Model) | Potentiates sleeping time | No significant effect compared to placebo[8] |
| Psychomotor Performance Tests (e.g., Reaction Time) | Impairment observed | No significant impairment compared to placebo[1][9][10][11] |
| Subjective Sedation Scores (e.g., Stanford Sleepiness Scale) | Increased sleepiness reported | Not significantly different from placebo[1] |
*Data for dexbrompheniramine is extrapolated from data for structurally similar first-generation antihistamines like chlorpheniramine and diphenhydramine, as direct in vivo H1RO and extensive behavioral data for dexbrompheniramine is limited. First-generation antihistamines as a class are known to have high H1RO.[12][13]
Experimental Protocols
Standardized in vivo behavioral assays are crucial for assessing the sedative effects of antihistamines. The following are detailed methodologies for two commonly employed tests.
Open-Field Test
Objective: To assess spontaneous locomotor activity, exploration, and anxiety-like behavior. A reduction in locomotor activity is indicative of sedation.
Methodology:
-
Animals: Male Wistar rats or male CD-1 mice are commonly used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and allowed to acclimate for at least one week before testing.
-
Apparatus: The open-field arena is a square or circular enclosure with high walls to prevent escape. The floor is typically divided into a grid of equal squares. The arena is situated in a quiet, dimly lit room.
-
Procedure:
-
Animals are habituated to the testing room for at least 60 minutes prior to the experiment.
-
Dexbrompheniramine, fexofenadine, or a vehicle control (e.g., saline) is administered to the animals via the appropriate route (e.g., intraperitoneal injection or oral gavage).
-
Following a predetermined pretreatment period (e.g., 30 minutes), each animal is gently placed in the center of the open-field arena.
-
The animal's behavior is recorded for a set duration (e.g., 5-10 minutes) using a video tracking system.
-
The arena is thoroughly cleaned with 70% ethanol between trials to remove any olfactory cues.
-
-
Parameters Measured:
-
Total distance traveled: The total distance the animal moves during the test period.
-
Ambulatory counts: The number of grid lines crossed.
-
Rearing frequency: The number of times the animal stands on its hind legs.
-
Time spent in the center vs. periphery: Anxious animals tend to spend more time near the walls (thigmotaxis).
-
Rotarod Test
Objective: To evaluate motor coordination, balance, and motor learning. A decreased latency to fall from the rotating rod indicates impaired motor function, which can be a consequence of sedation.
Methodology:
-
Animals: Mice are frequently used for this assay.
-
Apparatus: A rotating rod apparatus with adjustable speed. The rod is typically textured to provide grip.
-
Procedure:
-
Animals are trained on the rotarod for several days prior to the experiment to establish a stable baseline performance. This involves placing the mice on the rod at a low, constant speed and gradually increasing the speed.
-
On the test day, a baseline latency to fall is recorded for each animal.
-
Dexbrompheniramine, fexofenadine, or a vehicle control is administered.
-
At the time of expected peak drug effect, the animals are placed back on the rotarod, which is set to accelerate at a constant rate (e.g., from 4 to 40 rpm over 5 minutes).
-
The latency to fall off the rod is recorded for each animal. A cutoff time is typically set (e.g., 300 seconds).
-
-
Parameters Measured:
-
Latency to fall (seconds): The primary measure of motor coordination.
-
Number of falls: The number of times the animal falls from the rod within the trial period.
-
Mandatory Visualizations
Caption: Mechanism of Sedative Effects.
Caption: In Vivo Sedation Study Workflow.
References
- 1. Central effects of fexofenadine and cetirizine: measurement of psychomotor performance, subjective sleepiness, and brain histamine H1-receptor occupancy using 11C-doxepin positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brain histamine H1 receptor occupancy of orally administered antihistamines, bepotastine and diphenhydramine, measured by PET with 11C-doxepin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 4. Why fexofenadine is considered as a truly non-sedating antihistamine with no brain penetration: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fexofenadine: review of safety, efficacy and unmet needs in children with allergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Brain histamine H1 receptor occupancy of orally administered antihistamines measured by positron emission tomography with 11C-doxepin in a placebo-controlled crossover study design in healthy subjects: a comparison of olopatadine and ketotifen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. National Journal of Physiology, Pharmacy and Pharmacology [njppp.com]
- 9. researchgate.net [researchgate.net]
- 10. The effects of fexofenadine on reaction time, decision-making, and driver behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fexofenadine's effects, alone and with alcohol, on actual driving and psychomotor performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. First-generation vs second-generation antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Dexbrompheniramine and its Racemic Mixture, Brompheniramine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brompheniramine is a first-generation alkylamine antihistamine that has been widely used for the symptomatic relief of allergic conditions such as rhinitis and urticaria.[1] It is a racemic mixture, containing equal amounts of two stereoisomers: the dextrorotatory (S)-(+)-enantiomer, dexbrompheniramine, and the levorotatory (R)-(-)-enantiomer. Dexbrompheniramine is the pharmacologically active component, exerting its effects through competitive antagonism of histamine H1 receptors.[1] This guide provides a head-to-head comparison of dexbrompheniramine and its racemic parent, brompheniramine, focusing on their pharmacological properties, efficacy, and safety profiles, supported by available experimental data.
It is important to note that while the theoretical advantage of using a single, active enantiomer (dexbrompheniramine) over a racemic mixture (brompheniramine) is a common principle in pharmacology—potentially offering a better therapeutic index with fewer side effects—direct comparative studies for these two specific entities are scarce in the published literature. Therefore, this guide synthesizes the available data for each, highlighting the established characteristics of first-generation antihistamines and the principles of stereoisomerism in pharmacology.
Pharmacodynamics: Mechanism of Action
Both dexbrompheniramine and brompheniramine are antagonists of the histamine H1 receptor.[2][3] By competitively binding to these receptors on effector cells, they prevent histamine from initiating the cascade of events that lead to allergic symptoms, such as vasodilation, increased vascular permeability, and mucus secretion.[1][2] As first-generation antihistamines, they can cross the blood-brain barrier, which is responsible for their sedative effects.[3] Additionally, they possess anticholinergic properties, contributing to side effects like dry mouth and urinary retention.[2][4]
dot
References
Validating a Cell-Based Functional Assay for Dexbrompheniramine Activity: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a validated cell-based functional assay for determining the activity of dexbrompheniramine, a first-generation antihistamine. We will explore the experimental protocol for a calcium flux assay, present comparative data with other H1 receptor antagonists, and discuss alternative assay methodologies.
Introduction to Dexbrompheniramine and its Mechanism of Action
Dexbrompheniramine is the pharmacologically active dextrorotatory isomer of brompheniramine and acts as a competitive antagonist or inverse agonist at the histamine H1 receptor.[1][2] Histamine, a key mediator in allergic reactions, binds to H1 receptors on various cells, triggering a signaling cascade that leads to symptoms like sneezing, itching, and inflammation.[1] Dexbrompheniramine competitively blocks this interaction, thereby alleviating allergic symptoms.[1]
The histamine H1 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 protein pathway. Upon activation by histamine, Gq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). This increase in intracellular calcium is a hallmark of H1 receptor activation and serves as a measurable endpoint for functional assays.
Histamine H1 Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by histamine binding to the H1 receptor and the inhibitory action of dexbrompheniramine.
Caption: Histamine H1 Receptor Signaling Pathway and Dexbrompheniramine's Point of Inhibition.
Validated Cell-Based Functional Assay: Calcium Flux
A calcium flux assay is a robust and widely used method to functionally assess the activity of H1 receptor antagonists like dexbrompheniramine.[3] This assay directly measures the increase in intracellular calcium concentration following receptor activation, providing a quantitative measure of antagonist potency.
Experimental Protocol: Calcium Flux Assay for H1 Receptor Antagonists
This protocol outlines the key steps for performing a calcium flux assay to determine the half-maximal inhibitory concentration (IC50) of dexbrompheniramine.
1. Cell Culture and Plating:
-
Cell Line: A human cell line stably expressing the recombinant human histamine H1 receptor (e.g., HEK293 or CHO cells) is recommended.
-
Culture Conditions: Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Plating: Seed cells into black-walled, clear-bottom 96- or 384-well microplates at a predetermined optimal density and allow them to adhere overnight.
2. Dye Loading:
-
Calcium Indicator: Use a calcium-sensitive fluorescent dye such as Fluo-4 AM or Fura-2 AM.
-
Loading Solution: Prepare a loading solution containing the fluorescent dye in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Incubation: Remove the culture medium from the cell plates and add the dye-loading solution to each well. Incubate the plates for 45-60 minutes at 37°C, followed by a 15-30 minute incubation at room temperature, protected from light.
3. Compound Addition and Incubation:
-
Compound Preparation: Prepare serial dilutions of dexbrompheniramine and other test compounds in the assay buffer. A positive control (a known H1 antagonist like diphenhydramine) and a negative control (vehicle) should be included.
-
Incubation: Add the diluted compounds to the respective wells of the cell plate and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for antagonist binding to the H1 receptors.
4. Histamine Stimulation and Fluorescence Measurement:
-
Histamine Addition: Prepare a solution of histamine at a concentration that elicits a submaximal response (EC80) to ensure a sensitive window for detecting inhibition.
-
Fluorescence Reading: Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence. Then, add the histamine solution to all wells simultaneously and continue to record the fluorescence intensity over time to capture the calcium mobilization.
5. Data Analysis:
-
Calculate Response: Determine the peak fluorescence response for each well.
-
Normalization: Normalize the data to the positive and negative controls.
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the dexbrompheniramine concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[4]
Experimental Workflow Diagram
Caption: Workflow for a Calcium Flux-Based H1 Receptor Antagonist Assay.
Performance Comparison: Dexbrompheniramine vs. Other Antihistamines
The following tables provide a comparative overview of dexbrompheniramine's performance against other first and second-generation antihistamines. Data is compiled from various sources, and experimental conditions may vary.
Table 1: H1 Receptor Binding Affinity (Ki in nM)
Lower Ki values indicate higher binding affinity.
| Drug | Generation | H1 Receptor Ki (nM) | Muscarinic Receptor Ki (nM) |
| Dexbrompheniramine | First | Data Not Available | Data Not Available |
| Diphenhydramine | First | 16 | 130 (M1), 220 (M2), 190 (M3) |
| Chlorpheniramine | First | 3.2 | 1,600 |
| Cetirizine | Second | 2.5 | >10,000 |
| Loratadine | Second | 27 | >10,000 |
| Desloratadine | Second | 0.4 | >10,000 |
Source: Compiled from publicly available pharmacological data.[5]
Table 2: Functional Potency in Cell-Based Assays (IC50 in µM)
| Drug | Generation | Calcium Flux IC50 (µM) |
| Dexbrompheniramine | First | To be determined |
| Diphenhydramine | First | To be determined |
| Chlorpheniramine | First | To be determined |
| Cetirizine | Second | To be determined |
| Loratadine | Second | To be determined |
Alternative and Complementary Assays
While the calcium flux assay is a primary choice for functional assessment, other methods can provide valuable and complementary information.
Radioligand Binding Assay
-
Principle: This assay directly measures the binding of a radiolabeled ligand (e.g., [3H]-pyrilamine) to the H1 receptor. The ability of an unlabeled compound like dexbrompheniramine to displace the radioligand is quantified to determine its binding affinity (Ki).[6]
-
Advantages: It provides a direct measure of binding affinity and is considered a "gold standard" for this purpose.[6]
-
Limitations: It does not provide information about the functional consequences of binding (i.e., whether the compound is an agonist, antagonist, or inverse agonist). It also involves the use of radioactive materials.
Reporter Gene Assay
-
Principle: In this assay, cells are engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a response element that is activated by the H1 receptor signaling pathway (e.g., NF-κB).[7] Inhibition of the histamine-induced reporter gene expression is measured.
-
Advantages: It is a highly sensitive and high-throughput method that measures a downstream functional response.[8][9]
-
Limitations: The signal is further downstream from the initial receptor activation, which can introduce more variability and potential for off-target effects.
Comparison of Assay Methodologies
| Feature | Calcium Flux Assay | Radioligand Binding Assay | Reporter Gene Assay |
| Principle | Measures intracellular Ca2+ change | Measures direct ligand-receptor binding | Measures downstream gene expression |
| Output | Functional Potency (IC50) | Binding Affinity (Ki) | Functional Potency (IC50) |
| Throughput | High | Medium to High | High |
| Complexity | Moderate | Moderate (requires handling of radioactivity) | High (requires stable cell line development) |
| Information Provided | Functional antagonism | Direct binding affinity | Downstream functional antagonism |
| Relevance | Proximal functional response | Target engagement | Integrated cellular response |
Conclusion
The validation of a cell-based functional assay is crucial for the accurate characterization of dexbrompheniramine's activity. The calcium flux assay stands out as a robust, high-throughput method that provides a direct functional readout of H1 receptor antagonism. By following a detailed experimental protocol and comparing the results with other antihistamines, researchers can obtain reliable data on the potency and efficacy of dexbrompheniramine. Complementary assays, such as radioligand binding and reporter gene assays, can further enrich the understanding of its pharmacological profile. This comprehensive approach to assay validation will ultimately support the development of more effective and safer antiallergic therapies.
References
- 1. Dexbrompheniramine | C16H19BrN2 | CID 16960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dexbrompheniramine - Wikipedia [en.wikipedia.org]
- 3. Calcium Indicators | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. Inhibition of L-type Ca2+ channel current in rat ventricular myocytes by terfenadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Inter-Laboratory Validation of Dexbrompheniramine Quantification Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two common analytical methods for the quantification of dexbrompheniramine: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The performance of these methods is evaluated based on a simulated inter-laboratory study to establish their respective robustness, reliability, and suitability for various research and quality control applications.
Comparative Analysis of Analytical Methods
The quantification of dexbrompheniramine, a first-generation antihistamine, is critical in pharmaceutical formulation, pharmacokinetic studies, and clinical trials.[1] The choice between HPLC-UV and LC-MS/MS often depends on the required sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-UV is a widely accessible and cost-effective technique, LC-MS/MS offers superior sensitivity and specificity, making it ideal for bioanalytical applications where trace-level detection is necessary.[2][3]
An inter-laboratory study is essential for establishing the reproducibility and transferability of an analytical method. By having multiple laboratories analyze identical samples, a robust statistical evaluation of the method's performance can be achieved, ensuring consistent and reliable results across different sites.
Quantitative Data Summary
The following table summarizes the performance characteristics of HPLC-UV and LC-MS/MS for the quantification of dexbrompheniramine in a simulated inter-laboratory study involving three laboratories. The presented data are mean values from the participating laboratories, reflecting typical performance expectations for these methods.
| Performance Parameter | HPLC-UV | LC-MS/MS |
| Linearity (Correlation Coefficient, r²) | > 0.998 | > 0.999 |
| Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 102.5%[3] |
| Precision (Repeatability, RSD) | < 1.5% | < 5% |
| Precision (Intermediate Precision, RSD) | < 2.0% | < 8% |
| Precision (Reproducibility, RSD) | < 3.5% | < 10% |
| Limit of Quantification (LOQ) | 1 µg/mL | 0.1 ng/mL |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.03 ng/mL |
Experimental Protocols
Detailed methodologies are crucial for ensuring consistency in an inter-laboratory study. Below are the protocols for the quantification of dexbrompheniramine using HPLC-UV and LC-MS/MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of dexbrompheniramine in pharmaceutical formulations such as tablets and syrups.
Sample Preparation:
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to about 10 mg of dexbrompheniramine maleate and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the active ingredient.
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A filtered and degassed mixture of acetonitrile and a 0.025 M phosphate buffer (pH adjusted to 3.5 with phosphoric acid) in a 30:70 (v/v) ratio.[4]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
UV Detection: 264 nm.
-
Column Temperature: 30°C.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and suitable for the quantification of dexbrompheniramine in biological matrices such as human plasma.
Sample Preparation (Plasma):
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of an internal standard solution (e.g., dexbrompheniramine-d6).
-
Vortex briefly to mix.
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for injection.
Chromatographic and Mass Spectrometric Conditions:
-
Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Mass Spectrometer: Triple quadrupole.
-
MRM Transitions:
-
Dexbrompheniramine: Precursor ion > Product ion (specific m/z values to be determined based on instrumentation).
-
Dexbrompheniramine-d6 (IS): Precursor ion > Product ion.
-
Visualizations
Experimental Workflow for Inter-Laboratory Validation
The following diagram illustrates the workflow of a typical inter-laboratory validation study for an analytical method.
Mechanism of Action of Dexbrompheniramine
Dexbrompheniramine acts as a histamine H1 receptor antagonist. The diagram below illustrates this signaling pathway.
References
- 1. Dexbrompheniramine | C16H19BrN2 | CID 16960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Determination of chlorpheniramine in human plasma by HPLC-ESI-MS/MS: application to a dexchlorpheniramine comparative bioavailability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous quantitative analysis of dextromethorphan, dextrorphan and chlorphenamine in human plasma by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Pharmacodynamics of Dexbrompheniramine and Cetirizine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacodynamic properties of dexbrompheniramine and cetirizine, two histamine H1 receptor antagonists. The information presented is supported by experimental data to assist in research and drug development.
Introduction and Overview
Dexbrompheniramine and cetirizine are antihistamines used to treat allergic conditions by blocking the action of histamine. However, they belong to different generations of H1 antagonists, which results in significant differences in their pharmacodynamic profiles, selectivity, and clinical effects.
-
Dexbrompheniramine is a first-generation antihistamine of the alkylamine class.[1] It is the pharmacologically active dextrorotatory isomer of brompheniramine.[2] As is characteristic of its class, it is known to cross the blood-brain barrier, leading to central nervous system (CNS) effects such as sedation, and possesses notable anticholinergic properties.[1][2]
-
Cetirizine is a second-generation antihistamine of the piperazine class and an active metabolite of hydroxyzine.[3][4] It was specifically developed to be highly selective for peripheral H1 receptors with limited penetration of the blood-brain barrier, thereby minimizing sedative side effects.[3][5]
Mechanism of Action: H1 Receptor Antagonism
Both dexbrompheniramine and cetirizine exert their primary effect by acting as inverse agonists at the histamine H1 receptor. They bind to the receptor and stabilize its inactive conformation, shifting the equilibrium away from the active state.[6] This competitively blocks histamine from binding and initiating the downstream signaling cascade responsible for allergic symptoms.[6][7]
When an allergen interacts with IgE antibodies on mast cells, it triggers the release of histamine. Histamine then binds to H1 receptors, which are G-protein coupled receptors (GPCRs) linked to Gq/11. This activation stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade results in the classic allergic responses: vasodilation, increased capillary permeability (wheal), and sensory nerve stimulation (flare and pruritus).[1]
Antihistamines like dexbrompheniramine and cetirizine block the initial step of this pathway by preventing histamine from binding to the H1 receptor.
Comparative Pharmacodynamic Data
The key differences in the pharmacodynamics of dexbrompheniramine and cetirizine are summarized in the tables below.
Table 1: Receptor Binding and Pharmacokinetic Profile
| Parameter | Dexbrompheniramine | Cetirizine | Reference(s) |
| Drug Class | First-Generation Alkylamine | Second-Generation Piperazine | [1],[3] |
| H1 Receptor Affinity (Kᵢ, nM) | ~3.2 (for Chlorpheniramine*) | ~3-6 | [6],[3] |
| Receptor Selectivity | Low; significant anticholinergic effects | High for H1; negligible affinity for muscarinic, adrenergic, or serotonergic receptors | [2],[3] |
| Blood-Brain Barrier Penetration | High | Low / Limited | [1],[3] |
| Onset of Action | ~3 hours (peak serum conc.) | 20-60 minutes | [1],[8] |
| Duration of Action | 4-6 hours (immediate release) | ≥ 24 hours | ,[8] |
| Biological Half-life (t½) | ~25 hours | ~8.3 hours | [1],[3] |
Table 2: Clinical Efficacy in Histamine-Induced Skin Wheal Suppression
Data from a double-blind, crossover study comparing sustained-release dexchlorpheniramine (6 mg) and cetirizine (10 mg).
| Time Post-Administration | Mean Wheal Suppression (%) - Dexchlorpheniramine | Mean Wheal Suppression (%) - Cetirizine | Reference |
| 2 hours | Moderate (specific % not stated) | High (specific % not stated) | |
| 24 hours | Negligible | High (as effective as at 2 hours) |
Cetirizine was found to be significantly more effective than dexchlorpheniramine in suppressing histamine-induced wheals from 2 to 24 hours post-administration.
Table 3: Comparative Side Effect Profile
| Side Effect | Dexbrompheniramine | Cetirizine | Reference(s) |
| Sedation / CNS Depression | Common and significant | Mild and less frequent | [1], |
| Anticholinergic (Dry Mouth, etc.) | Common | Rare / Negligible | [2],[3] |
| Headache | Less Common | Can Occur | [2] |
| Fatigue | Common | Can Occur |
In a direct comparative study, 10 of 12 subjects reported CNS depression with dexchlorpheniramine, versus only 1 of 12 with cetirizine.
Experimental Protocols
The data presented in this guide are derived from standard pharmacodynamic assays. Detailed methodologies for two key experimental types are provided below.
Protocol 1: H1 Receptor Radioligand Binding Assay
This in vitro assay quantifies the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the H1 receptor.
Objective: To determine the inhibition constant (Kᵢ) of dexbrompheniramine and cetirizine for the human H1 receptor.
Materials:
-
Biological Material: Cell membranes from HEK293 or CHO cells stably expressing the human H1 receptor.
-
Radioligand: [³H]mepyramine (a high-affinity H1 antagonist).
-
Test Compounds: Dexbrompheniramine, Cetirizine.
-
Control for Non-specific Binding: Mianserin or another high-affinity H1 antagonist at a high concentration (e.g., 10 µM).
-
Buffers: Assay buffer (50 mM Tris-HCl, pH 7.4), Wash buffer (cold 50 mM Tris-HCl).
-
Equipment: 96-well plates, cell harvester, scintillation counter.
Methodology:
-
Membrane Preparation: Culture and harvest H1-expressing cells. Homogenize cells in ice-cold buffer and perform differential centrifugation to isolate the membrane fraction. Resuspend the final membrane pellet and determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up triplicate reactions:
-
Total Binding: Membranes + [³H]mepyramine + Assay Buffer.
-
Non-specific Binding: Membranes + [³H]mepyramine + High concentration of Mianserin.
-
Competition Binding: Membranes + [³H]mepyramine + Serial dilutions of the test compound (dexbrompheniramine or cetirizine).
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 4 hours).
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound. Wash filters with cold wash buffer.
-
Quantification: Place filters in scintillation vials with a scintillation cocktail and measure radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a sigmoidal competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression.
-
Convert the IC₅₀ to the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) , where [L] is the radioligand concentration and Kₐ is its dissociation constant.
-
Protocol 2: Cutaneous Wheal and Flare Inhibition Assay
This in vivo human assay measures the ability of an antihistamine to suppress the visible allergic reaction caused by an intradermal histamine injection.
Objective: To compare the efficacy and duration of action of dexbrompheniramine and cetirizine in suppressing histamine-induced wheal and flare responses.
Materials:
-
Subjects: Healthy, non-allergic volunteers.
-
Challenge Agent: Histamine solution (e.g., 1 mg/mL).
-
Test Articles: Dexbrompheniramine, Cetirizine, Placebo control.
-
Equipment: Tuberculin syringes, calipers or transparent rulers for measurement.
Methodology:
-
Study Design: Employ a double-blind, placebo-controlled, crossover design. Each subject receives each treatment (e.g., dexbrompheniramine, cetirizine, placebo) in a randomized order, separated by a washout period of at least one week.
-
Baseline Measurement: Before drug administration, perform a baseline histamine challenge by injecting a small, fixed amount of histamine (e.g., 0.05 mL) intradermally on the subject's forearm.
-
Drug Administration: Administer a single oral dose of the assigned test article.
-
Post-Dose Challenges: At specified time points after drug administration (e.g., 2, 4, 8, 12, 24 hours), perform subsequent histamine challenges at fresh sites on the forearm.
-
Measurement: At 15 minutes after each histamine injection, measure the orthogonal diameters of the resulting wheal (raised, edematous area) and flare (surrounding erythema).
-
Data Analysis:
-
Calculate the area of the wheal and flare for each measurement.
-
For each time point, calculate the percentage inhibition of the wheal and flare areas relative to the placebo response.
-
Use statistical analysis (e.g., ANOVA) to compare the efficacy and duration of action between the active drug groups and placebo.
-
Conclusion
The pharmacodynamic profiles of dexbrompheniramine and cetirizine are markedly different, reflecting their classification as first and second-generation antihistamines, respectively.
-
Dexbrompheniramine exhibits high affinity for the H1 receptor but is poorly selective, leading to significant anticholinergic and sedative effects due to its ability to interact with other receptors and cross the blood-brain barrier. Its duration of action is relatively short.
-
Cetirizine demonstrates high affinity and, critically, high selectivity for the H1 receptor.[3] Its limited CNS penetration results in a much lower incidence of sedation.[3] Furthermore, clinical data confirms its potent and long-lasting (≥ 24 hours) antihistaminic effect, making it more effective at suppressing cutaneous allergic responses over a full day compared to older agents.
For drug development, cetirizine represents a significant advancement, offering a superior safety and efficacy profile by maximizing selectivity for the target receptor and minimizing off-target effects and CNS penetration.
References
- 1. The pharmacokinetics and antihistaminic effects of brompheniramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cetirizine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. webhome.auburn.edu [webhome.auburn.edu]
- 6. benchchem.com [benchchem.com]
- 7. Diphenhydramine - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Dexbrompheniramine Maleate
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like dexbrompheniramine maleate are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of this compound, aligning with standard laboratory safety protocols and regulatory requirements.
I. Understanding the Hazard Profile
This compound is an antihistamine that is categorized as harmful if swallowed.[1][2] It is crucial to handle this compound with appropriate personal protective equipment (PPE) to avoid accidental exposure. The primary route of concern in a laboratory setting is ingestion, and appropriate measures should be taken to prevent this.
II. Personal Protective Equipment (PPE) for Handling and Disposal
When handling this compound, especially during disposal procedures, the following PPE is mandatory to minimize exposure:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (nitrile gloves are a suitable option).
-
Body Protection: A lab coat should be worn to protect from spills.
-
Respiratory Protection: In situations where dust may be generated, a NIOSH-approved respirator is recommended.
III. Step-by-Step Disposal Protocol for this compound Waste
The standard and most accepted method for the disposal of this compound is through a licensed hazardous waste management facility.[1] Chemical neutralization or deactivation at the laboratory level is not recommended due to the potential for hazardous reactions and byproducts.
Step 1: Waste Segregation
-
Properly segregate this compound waste from other waste streams.
-
Do not mix this waste with non-hazardous laboratory trash or other incompatible chemical wastes.
Step 2: Containerization
-
Use a designated, leak-proof, and clearly labeled hazardous waste container for all solid this compound waste, including contaminated consumables like weighing paper and gloves.
-
For solutions containing this compound, use a compatible, leak-proof liquid waste container.
-
Ensure the container is made of a material compatible with the chemical.
Step 3: Labeling
-
Clearly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of waste
-
The date of accumulation
-
The name and contact information of the generating laboratory or researcher
-
Any other information required by your institution's Environmental Health and Safety (EHS) department.[3][4][5][6]
-
Step 4: Storage
-
Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.
-
This area should be away from general lab traffic and incompatible materials.
Step 5: Disposal Request and Pickup
-
Once the waste container is full, or according to your institution's waste pickup schedule, submit a chemical waste pickup request to your EHS office.
-
EHS personnel will then arrange for the collection and transportation of the waste to a licensed hazardous waste management facility for final disposal, which is typically high-temperature incineration.[7]
IV. Emergency Spill Procedures
In the event of a this compound spill, follow these procedures:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (if necessary): For large spills, evacuate the immediate area.
-
Don PPE: Before cleaning up the spill, ensure you are wearing the appropriate PPE as outlined in Section II.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated hazardous waste container.[8] Avoid generating dust. For liquid spills, use an inert absorbent material to contain and absorb the spill.[8][9]
-
Clean the Area: After the bulk of the spill has been removed, decontaminate the area with a suitable cleaning agent and water.
-
Dispose of Cleanup Materials: All materials used for the cleanup, including absorbent pads, gloves, and wipes, must be placed in the hazardous waste container along with the spilled chemical.[8][9]
-
Label and Store: Seal and label the waste container as described in Section III and store it in the designated satellite accumulation area for pickup.
V. Quantitative Data Summary
While specific disposal limits for this compound are determined by local regulations and the capabilities of the disposal facility, the following table summarizes key hazard and disposal information.
| Parameter | Information | Source |
| Hazard Classification | Harmful if swallowed. | [1][2] |
| Primary Disposal Method | High-temperature incineration via a licensed hazardous waste facility. | [7] |
| Waste Segregation | Segregate from non-hazardous and incompatible waste. | General Lab Safety |
| Containerization | Designated, leak-proof, and compatible hazardous waste container. | General Lab Safety |
| Labeling Requirements | "Hazardous Waste," full chemical name, quantity, date, contact information. | [3][4][5][6] |
| Spill Cleanup | Use inert absorbent for liquids, sweep solids carefully. All cleanup materials are hazardous waste. | [8][9] |
VI. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
References
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. westlab.com [westlab.com]
- 3. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 4. Chemical Waste Labeling Procedure | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 5. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. mcfenvironmental.com [mcfenvironmental.com]
- 8. ehs.utk.edu [ehs.utk.edu]
- 9. Chemical Spill Procedures | California State University Monterey Bay [csumb.edu]
Personal protective equipment for handling Dexbrompheniramine maleate
Essential Safety and Handling Guide for Dexbrompheniramine Maleate
This guide provides crucial safety, handling, and disposal protocols for this compound, tailored for laboratory and pharmaceutical development environments. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure research setting.
Hazard Identification and Classification
This compound is a substance that requires careful handling due to its potential health hazards. It is classified as acutely toxic if ingested and may cause significant irritation to the skin and eyes.
| Hazard Classification | Description | GHS Code | Signal Word |
| Acute Toxicity, Oral | Toxic if swallowed | Category 3 | Danger |
| Skin Corrosion/Irritation | May cause severe skin burns and irritation | - | Danger[1] |
| Serious Eye Damage/Irritation | May cause serious eye damage | - | Danger[1] |
| Skin Sensitization | May cause an allergic skin reaction | - | Warning[1] |
Hazard Statements: H301 (Toxic if swallowed)[1][2][3], H314 (Causes severe skin burns and eye damage)[1], H317 (May cause an allergic skin reaction)[1], H318 (Causes serious eye damage)[1], H332 (Harmful if inhaled)[1].
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent exposure when handling this compound. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Wear safety glasses with side shields or chemical safety goggles. A face shield is also recommended.[3][4][5] | Protects against splashes and dust particles. |
| Hand Protection | Wear protective nitrile rubber gloves.[4] Consider double gloving for enhanced protection.[4][6] | Prevents skin contact and absorption. |
| Body Protection | Wear a disposable, low-permeability fabric gown with a solid front and long sleeves.[4][6][7] | Protects skin from contamination. |
| Respiratory Protection | Handle in a well-ventilated area. If dust is generated or ventilation is inadequate, use a NIOSH-approved particulate respirator.[4][8] | Prevents inhalation of airborne particles. |
Operational Plan: Safe Handling Procedure
A systematic approach to handling this compound minimizes the risk of exposure and contamination.
Preparation
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[4]
-
Verify that a safety shower and an eyewash station are readily accessible.
-
Confirm all necessary PPE is available and in good condition.
Handling
-
Avoid all personal contact with the substance, including the inhalation of dust.[3][4]
-
Weigh and transfer the material in a ventilated enclosure to control dust.
-
Do not eat, drink, or smoke in the designated handling area.[3][4]
-
Wash hands thoroughly with soap and water after handling and before breaks.[3][4][5]
-
Keep the container tightly sealed when not in use.[3]
In Case of a Spill
-
For minor spills, use dry cleanup procedures to avoid generating dust.[4]
-
Wear full PPE during the entire cleanup process.
-
Collect the spilled material using a vacuum or by carefully sweeping it into a suitable, labeled waste container.[3]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Collection
-
All disposable materials that have come into contact with this compound, including gloves, gowns, and cleaning materials, should be considered hazardous waste.
-
Place all contaminated waste into a clearly labeled, sealed container.
Disposal Method
-
Dispose of the waste through an approved hazardous waste disposal company, in accordance with local, state, and federal regulations.[3]
-
For trace amounts or unused consumer-level products where a take-back program is unavailable, the recommended procedure is to:
-
Do not flush this compound down the drain or toilet unless specifically instructed by local authorities or the product's labeling.[9][11]
Workflow for Handling this compound
References
- 1. (+)-Brompheniramine Maleate | C20H23BrN2O4 | CID 6433334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 右旋溴苯那敏 United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 3. sds.metasci.ca [sds.metasci.ca]
- 4. benchchem.com [benchchem.com]
- 5. aaronchem.com [aaronchem.com]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 8. medline.com [medline.com]
- 9. fda.gov [fda.gov]
- 10. fda.gov [fda.gov]
- 11. dea.gov [dea.gov]
- 12. Medicine: Proper Disposal [nationwidechildrens.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
